molecular formula C10H16N2O2S B1341505 2-Amino-N-(tert-butyl)benzenesulfonamide CAS No. 954268-81-6

2-Amino-N-(tert-butyl)benzenesulfonamide

Cat. No.: B1341505
CAS No.: 954268-81-6
M. Wt: 228.31 g/mol
InChI Key: ILPLPDHFRANPRK-UHFFFAOYSA-N
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Description

2-Amino-N-(tert-butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLPDHFRANPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588557
Record name 2-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954268-81-6
Record name 2-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide (CAS No. 954268-81-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a robust synthesis protocol, explores its applications as a molecular scaffold in medicinal chemistry, and provides essential safety and handling information. The central focus is on the compound's strategic importance, stemming from its dual functionality of a primary aromatic amine and a sterically hindered sulfonamide, making it a valuable building block for novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its unique structure, featuring a nucleophilic amino group ortho to the sulfonamide moiety and a bulky tert-butyl group on the sulfonamide nitrogen, dictates its chemical reactivity and utility in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 954268-81-6 [1][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 954268-81-6[1][2]
Molecular Formula C₁₀H₁₆N₂O₂S[1]
Molecular Weight 228.31 g/mol [1]
IUPAC Name This compound[1]
Melting Point 116 - 118 °C[1]
Boiling Point 370.0 ± 44.0 °C (Predicted)[1]
Density 1.189 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to off-white solid[1]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[1]

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound can be logically achieved through a two-step process starting from a commercially available precursor, 2-nitrobenzenesulfonyl chloride. This strategy involves first establishing the sulfonamide bond, followed by the reduction of the nitro group.

Causality in Experimental Design:

  • Step 1 (Sulfonamidation): The reaction between a sulfonyl chloride and an amine is the most fundamental and widely used method for creating sulfonamides.[4] Tert-butylamine is used as the amine source. The choice of a base (e.g., pyridine or triethylamine) is critical to neutralize the HCl byproduct, driving the reaction to completion. The steric hindrance of the tert-butyl group can slow the reaction rate, often necessitating mild heating.

  • Step 2 (Nitro Group Reduction): The nitro group serves as a masked form of the amine. Its reduction is a classic and reliable transformation in organic synthesis. Catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media) are standard methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

  • To a stirred solution of tert-butylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL/mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.5 equivalents).

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(tert-butyl)-2-nitrobenzenesulfonamide.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 equivalent) from Step 1 in methanol or ethyl acetate.

  • Add Palladium on carbon (10% w/w, ~5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product is often of high purity but can be recrystallized if necessary.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediate Intermediate Product cluster_product Final Product R1 2-Nitrobenzenesulfonyl Chloride Int N-(tert-butyl)-2-nitro- benzenesulfonamide R1->Int Step 1: Sulfonamidation (Et3N, DCM) R2 tert-Butylamine R2->Int FP 2-Amino-N-(tert-butyl)- benzenesulfonamide (CAS: 954268-81-6) Int->FP Step 2: Nitro Reduction (H2, Pd/C)

Caption: Two-step synthesis workflow for this compound.

Applications in Research and Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[5] Sulfonamides are often considered bioisosteres of carboxylic acids, capable of engaging in similar hydrogen bonding interactions with biological targets.[4]

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable molecular scaffold for two primary reasons:

  • Orthogonal Functionality: The presence of both a primary aromatic amine (-NH₂) and a sulfonamide (-SO₂NH-) provides two distinct reactive sites. The amino group can be readily derivatized via acylation, alkylation, or diazotization to introduce new pharmacophores or linking groups. The sulfonamide proton can also be involved in molecular recognition.

  • Steric Control: The N-tert-butyl group provides significant steric bulk. In drug design, this can be exploited to enhance selectivity for a specific enzyme's binding pocket by preventing non-specific interactions. It can also improve metabolic stability by sterically shielding the sulfonamide N-H bond from enzymatic degradation.

This compound is an ideal starting point for generating libraries of novel compounds for screening, particularly in areas like kinase inhibition, carbonic anhydrase inhibition, and the development of novel antibacterial agents.

Scaffold cluster_core Core Scaffold (this compound) Core Core Structure R1 Vector 1: Amine Derivatization (Acylation, Alkylation, etc.) Core->R1 -NH₂ group R2 Vector 2: Aromatic Ring Substitution Core->R2 Benzene Ring Result Diverse Compound Library for Drug Screening R1->Result R2->Result

Caption: Role as a scaffold for creating diverse chemical libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as N-butylbenzenesulfonamide and other amino-benzamides, can provide guidance for safe handling.[6][7]

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[7] Like many sulfonamides, it may be harmful to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated, a particle respirator may be necessary.[7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store in an inert atmosphere if possible to prevent degradation of the amino group.[1]

First Aid Measures:

  • If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[8]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[8]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Always consult a current, compound-specific SDS from the supplier before use.

References

  • This compound CAS 954268-81-6 Information.

  • This compound.

  • This compound.

  • This compound | 954268-81-6.

  • N-Butylbenzenesulfonamide Safety Data Sheet.

  • N-n-Butylbenzenesulfonamide Safety Data Sheet.

  • tert-Butylbenzene Safety Data Sheet.

  • TBC-P Safety Data Sheet.

  • This compound, TRC 100 mg.

  • 2-Amino-N-(tert-butyl)benzamide Safety Data Sheet.

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.

  • 3-amino-N-(tert-butyl)benzenesulfonamide.

  • Synthesis method of N-tert-butyl benzene sulfonamide.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

Sources

2-Amino-N-(tert-butyl)benzenesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic building block relevant to medicinal chemistry and pharmaceutical development. Centered on its fundamental molecular properties, this document details the compound's precise molecular weight, chemical formula, and other key identifiers. We delve into the strategic importance of the sulfonamide functional group in drug design, present a modern, robust synthesis protocol, and outline a self-validating analytical workflow for structural confirmation and purity assessment. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, handling, and application of this and related molecules.

Core Molecular Profile

The foundational step in any research or development endeavor is the precise characterization of the molecule of interest. All subsequent experimental work and data interpretation rely on the accuracy of these core properties.

The molecular weight of this compound is 228.31 g/mol .[1][2] This value is derived from its chemical composition, which is essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Table 1: Key Chemical Identifiers

Property Value Source
Molecular Weight 228.31 g/mol [1][2]
Molecular Formula C₁₀H₁₆N₂O₂S [1][2]
CAS Number 954268-81-6 [1][2][3][4]
IUPAC Name This compound N/A

| Common Synonyms | 2-amino-N-tert-butylbenzene-1-sulfonamide, t-Butyl 2-aminobenzenesulfonamide |[2] |

Table 2: Physicochemical Properties

Property Value Source
Physical Form White to off-white solid [1]
Melting Point 116 - 118 °C [1]
Solubility Sparingly soluble in chloroform and methanol [1]

| Storage | Room temperature, inert atmosphere, keep in dark place |[1][4] |

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in drug development, recognized for its favorable physicochemical properties and ability to form key interactions with biological targets.[5] Its prevalence in blockbuster drugs is a testament to its utility.[5] The N-H proton of a primary or secondary sulfonamide is acidic and can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This dual nature allows for robust binding in enzyme active sites.

Furthermore, sulfonamides are often employed as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with improved metabolic stability and cell permeability.[5] Understanding these principles is critical when considering this compound as a starting material for a drug discovery campaign.

Sulfonamide_Pharmacophore cluster_0 Sulfonamide Core S S O1 O S->O1 H-Bond Acceptor O2 O S->O2 H-Bond Acceptor N N S->N R2 N->R2 R3 N->R3 H-Bond Donor (if H) R1 R1->S Synthesis_Workflow start Setup Reaction (Inert Atmosphere) lithiation Cool to -78 °C Add n-BuLi start->lithiation 1 hr sulfonylation Add t-BuONSO Solution at -78 °C lithiation->sulfonylation Forms Aryl Lithium quench Warm to RT Quench with NH₄Cl sulfonylation->quench 2 hrs @ -78 °C then warm extract Liquid-Liquid Extraction (EtOAc/H₂O) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Final Product: This compound purify->product Analytical_Workflow sample Synthesized Product hplc Purity Check via HPLC sample->hplc hrms Mass Verification via HRMS sample->hrms nmr Structure Elucidation via NMR (¹H and ¹³C) sample->nmr data_analysis Data Interpretation & Comparison to Expected Values hplc->data_analysis hrms->data_analysis nmr->data_analysis result Confirmed Structure & Purity >95% data_analysis->result

Sources

2-Amino-N-(tert-butyl)benzenesulfonamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-(tert-butyl)benzenesulfonamide

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Their prevalence stems from their unique ability to act as stable, non-hydrolyzable mimics of the transition state of amide hydrolysis, enabling them to effectively inhibit key enzymatic processes. This compound is a valuable bifunctional molecule, incorporating a primary aromatic amine and a sterically hindered sulfonamide. This structure makes it an attractive building block for combinatorial chemistry and a key intermediate in the synthesis of more complex pharmaceutical targets.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into a robust two-step synthetic pathway, beginning with the formation of an N-substituted nitrosulfonamide, followed by a selective reduction of the nitro group. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the underlying chemical principles. Each stage is supported by detailed characterization protocols to validate the identity and purity of the intermediates and the final product, ensuring a self-validating and trustworthy workflow.

PART 1: Safety and Handling

The successful execution of this synthesis requires adherence to strict safety protocols. The reagents used are hazardous, and appropriate personal protective equipment (PPE) is mandatory.

  • General Precautions : All manipulations should be performed inside a certified chemical fume hood. Standard PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. Ensure that eyewash stations and safety showers are readily accessible.[1][2]

  • Reagent-Specific Hazards :

    • 2-Nitrobenzenesulfonyl chloride : This compound is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. It reacts with water and moisture, so it should be handled in a dry environment.

    • tert-Butylamine : A flammable, corrosive, and volatile liquid with a strong odor. It can cause severe skin and eye burns. Handle with care in a well-ventilated fume hood.

    • Tin(II) Chloride (SnCl₂) and Hydrochloric Acid (HCl) : These reagents are corrosive. The reduction reaction can be exothermic and may release hydrogen gas. Perform the reaction with adequate cooling and ventilation.

  • Waste Disposal : All chemical waste, including organic solvents and aqueous solutions from workups, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[3][4]

PART 2: Synthetic Pathway and Detailed Protocols

The synthesis of this compound is efficiently achieved via a two-step sequence. This approach strategically installs the sulfonamide moiety first, followed by the unmasking of the amine functionality from its nitro precursor.

Overall Synthetic Workflow

The workflow begins with the reaction of 2-nitrobenzenesulfonyl chloride with tert-butylamine to form the sulfonamide intermediate. This intermediate is then subjected to reduction to yield the final product.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Characterization A 2-Nitrobenzenesulfonyl Chloride C N-(tert-butyl)-2-nitrobenzenesulfonamide A->C  Pyridine, DCM, 0°C to rt B tert-Butylamine B->C  Pyridine, DCM, 0°C to rt D N-(tert-butyl)-2-nitrobenzenesulfonamide E This compound D->E  SnCl2·2H2O, HCl, EtOH F Purification (Recrystallization) E->F G Final Product Characterization F->G

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

Principle & Rationale: This step involves a nucleophilic substitution reaction at the sulfonyl group. The highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride is attacked by the nucleophilic nitrogen of tert-butylamine. A tertiary amine base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the tert-butylamine reactant. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the starting materials.

Materials and Equipment:

  • 2-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Experimental Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the tert-butylamine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, N-(tert-butyl)-2-nitrobenzenesulfonamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary, but is often of sufficient purity for the subsequent step.

Step 2: Reduction to this compound

Principle & Rationale: The conversion of the aromatic nitro group to a primary amine is a classic transformation. While catalytic hydrogenation is a clean method, reduction using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is highly effective and practical for lab-scale synthesis.[5] SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, which, under acidic conditions, ultimately yields the corresponding amine. Ethanol is used as a co-solvent to ensure the solubility of the nitro-sulfonamide intermediate.

Materials and Equipment:

  • N-(tert-butyl)-2-nitrobenzenesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Experimental Protocol:

  • To a round-bottom flask, add N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is basic (pH ~8-9). This will precipitate the product as a solid. Caution: This neutralization is exothermic and will produce CO₂ gas.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Final Purification

Rationale: The crude product may contain residual inorganic salts or minor organic impurities. Purification is necessary to obtain a high-purity final product suitable for further use or analysis. Methodology: Recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture is typically effective.[6] If the product is an oil or recrystallization is ineffective, purification by column chromatography on silica gel can be employed.[7]

PART 3: Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂SCalculated
Molecular Weight 228.32 g/mol
Appearance Off-white to pale yellow solidTypical
Melting Point Not widely reported; requires experimental determination-
Spectroscopic Analysis

The following data represent expected values based on the chemical structure. Actual results should be compared against these benchmarks.

Caption: Mechanism of nucleophilic attack for sulfonamide formation.

¹H NMR Spectroscopy (Expected):

  • δ 7.2-7.5 ppm (m, 2H): Aromatic protons ortho and para to the amino group.

  • δ 6.6-6.8 ppm (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

  • δ 5.0-5.5 ppm (s, 2H): Broad singlet corresponding to the two protons of the primary amine (-NH₂). This peak is D₂O exchangeable.

  • δ 4.8-5.2 ppm (s, 1H): Singlet for the sulfonamide proton (-SO₂NH-). This peak is also D₂O exchangeable.

  • δ 1.2-1.4 ppm (s, 9H): Sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Expected):

  • δ 145-150 ppm: Aromatic carbon attached to the amino group.

  • δ 115-135 ppm: Remaining aromatic carbons (4 signals expected).

  • δ 55-60 ppm: Quaternary carbon of the tert-butyl group.

  • δ 29-31 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Expected):

  • 3450-3300 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.

  • ~3250 cm⁻¹: A broader peak for the N-H stretch of the sulfonamide group.

  • ~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric S=O stretching of the sulfonamide, respectively.[8][9]

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 229.09.[10]

  • Key Fragmentation: A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is expected.

Summary of Characterization Data
TechniqueExpected Key Features
¹H NMR Aromatic signals (6.6-7.5 ppm), two distinct NH signals (amine and sulfonamide), sharp 9H singlet for t-butyl (~1.3 ppm).
¹³C NMR ~6 distinct signals in the aromatic region, signals for the quaternary and methyl carbons of the t-butyl group.
IR Distinct N-H stretches for -NH₂ and -SO₂NH- (~3450-3250 cm⁻¹), strong S=O stretches (~1330 and ~1150 cm⁻¹).[8][9]
MS (ESI+) Molecular ion peak at m/z = 229 ([M+H]⁺).

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis for this compound. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate with high purity. The rationale provided for each procedural choice is intended to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the methodology for related targets. The robust characterization framework serves as a self-validating system, ensuring the integrity of the final product for its intended applications in drug discovery and materials science.

References

  • Vertex AI Search. (2024). SAFETY DATA SHEET for o-Aminobenzenesulphonamide.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for Benzenesulfonamide, 3-amino-.
  • Fisher Scientific. (2010).
  • Fisher Scientific. (2009).
  • Bariyah, S. K., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOMERICALLY PURE TERT-BUTANESULFINAMIDE FROM TERT-BUTYL DISULFIDE. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • SpectraBase. Benzenesulfonamide, N-butyl- - Optional[ATR-IR] - Spectrum. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
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  • NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

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  • NIST WebBook. Benzenesulfonamide. [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[Link]

  • PubMed. (2009). Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry. [Link]

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  • NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

  • SpectraBase. N-(Tert-butyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. CN105503772A - Preparation method for N-tert-butyl benzothiazole sulfenamide.
  • ResearchGate. (2020). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • ResearchGate. Scheme 4: Mechanism for the reduction of N-tert-butanesulfinyl imines. [Link]

  • Yu, F., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Chemistry Portal. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's structural and chemical characteristics. The guide delves into key parameters such as molecular structure, solubility, acidity, and lipophilicity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties, providing a practical framework for laboratory investigation. By synthesizing theoretical predictions with established experimental methodologies, this document aims to serve as an authoritative resource for the scientific community engaged in the evaluation and application of this and similar sulfonamide-based compounds.

Introduction

This compound (CAS No. 954268-81-6) belongs to the sulfonamide class of compounds, a cornerstone in the history and current practice of medicinal chemistry.[1] The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, renowned for its ability to mimic the transition state of enzymatic reactions and participate in crucial hydrogen bonding interactions with biological targets. The subject of this guide, with its ortho-amino substitution and a sterically demanding tert-butyl group on the sulfonamide nitrogen, presents a unique profile of electronic and steric properties that warrant detailed investigation. Understanding the fundamental physicochemical characteristics of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing novel derivatives with enhanced therapeutic potential.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of rational drug design. This section details the key physicochemical parameters of this compound, presenting a combination of experimentally determined and computationally predicted data.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[2]

  • CAS Number: 954268-81-6[3]

  • Molecular Formula: C₁₀H₁₆N₂O₂S[2]

  • Molecular Weight: 228.31 g/mol [2]

  • SMILES: CC(C)(C)NS(=O)(=O)c1ccccc1N[2]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are derived from experimental measurements, others are based on in silico predictions and should be interpreted as such.

PropertyValueSourceData Type
Melting Point 116 - 118 °C[3]Experimental
Boiling Point 370.0 ± 44.0 °C[3]Predicted
Density 1.189 ± 0.06 g/cm³[3]Predicted
pKa 12.21 ± 0.50[3]Predicted
Solubility Chloroform (Slightly), Methanol (Slightly)[3]Qualitative

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.[4]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is crucial to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: A pre-established calibration curve of the compound in the same solvent system is used to accurately determine the concentration from the analytical signal.

Figure 1: Workflow for the shake-flask solubility determination method.

Determination of the Acid Dissociation Constant (pKa) by UV-Metric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values. UV-metric titration is a robust method for determining pKa values, particularly for compounds with a chromophore.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Titration Setup: In a thermostatted titration vessel, add a precise volume of an aqueous buffer with a known starting pH. Add a small aliquot of the compound's stock solution to the buffer to achieve a final concentration suitable for UV-Vis spectrophotometry.

  • Titration: Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution in small, precise increments.

  • Data Acquisition: After each addition of the titrant, record the pH of the solution and acquire the full UV-Vis spectrum.

  • Data Analysis: The changes in the UV-Vis absorbance at specific wavelengths as a function of pH are used to calculate the pKa. Specialized software is typically used to perform non-linear regression analysis of the absorbance vs. pH data to determine the pKa value(s).

G cluster_prep Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis A Compound Stock Solution C Mix Stock and Buffer A->C B Aqueous Buffer B->C D Titrate with Acid/Base C->D E Record pH and UV-Vis Spectrum D->E Incremental additions E->D F Plot Absorbance vs. pH E->F G Non-linear Regression F->G H Determine pKa G->H

Figure 2: Workflow for pKa determination by UV-metric titration.

Synthesis and Spectroscopic Characterization

A potential synthetic pathway could involve the reaction of 2-aminobenzenesulfonyl chloride with tert-butylamine. The 2-aminobenzenesulfonyl chloride itself can be prepared from 2-aminobenzenesulfonic acid.

General Spectroscopic Data for Sulfonamides
  • Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will typically show characteristic absorption bands. For the N-H bond of the sulfonamide, a stretching vibration is expected in the region of 3300-3200 cm⁻¹. The S=O double bonds will exhibit strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[4] The presence of the primary amino group (-NH₂) on the benzene ring would show two N-H stretching bands in the 3500-3300 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear in the downfield region (typically 7-8 ppm). The N-H proton of the sulfonamide may be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The tert-butyl group will give a sharp singlet at a much higher field (around 1.3 ppm) due to its nine equivalent protons. The protons of the primary amino group will also appear as a broad singlet.

    • ¹³C NMR: The carbon atoms of the benzene ring will have signals in the aromatic region (110-150 ppm). The quaternary carbon of the tert-butyl group will be around 50-60 ppm, and the methyl carbons of the tert-butyl group will be further upfield.

Applications in Drug Discovery

Sulfonamide-containing molecules have a rich history in drug development and continue to be a valuable scaffold for the design of new therapeutic agents. Their ability to act as bioisosteres for carboxylic acids and their favorable physicochemical properties make them attractive for targeting a wide range of biological macromolecules. The specific substitution pattern of this compound, with an amino group that can act as a hydrogen bond donor and a bulky tert-butyl group that can occupy hydrophobic pockets, suggests its potential as a fragment for fragment-based drug discovery (FBDD) or as a starting point for the development of more complex molecules.

Safety and Toxicological Profile

No specific toxicological data for this compound was found in the reviewed literature. However, for related compounds such as N-butylbenzenesulfonamide, some toxicological information is available. N-butylbenzenesulfonamide has been investigated for its potential immunotoxicity.[6][7] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By combining available experimental data with theoretical predictions and established analytical methodologies, this document offers a comprehensive resource for researchers in the field of drug discovery and development. A complete experimental characterization of all physicochemical parameters is highly recommended for any research program involving this compound. The information presented herein should serve as a solid foundation for such investigations and facilitate the rational design of future sulfonamide-based therapeutic agents.

References

  • Safety Data Sheet - 2017 ERP System. (n.d.). Retrieved January 7, 2026, from [Link]

  • Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC - NIH. (2023, August 14). Retrieved January 7, 2026, from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (2024, May 22). Retrieved January 7, 2026, from [Link]

  • Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2) - Cheméo. (n.d.). Retrieved January 7, 2026, from [Link]

  • Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved January 7, 2026, from [Link]

  • Benzenesulfonamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (2021, March 11). Retrieved January 7, 2026, from [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10). Retrieved January 7, 2026, from [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents. (n.d.).
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  • Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

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  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents. (n.d.).
  • Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (n.d.). Retrieved January 7, 2026, from [Link]

  • Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed - NIH. (2023, October 30). Retrieved January 7, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (2025, January 3). Retrieved January 7, 2026, from [Link]

  • CAS No : 193013-72-8 | Product Name : 2-tert-Butylbenzenesulfonamide | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (1985, March). Retrieved January 7, 2026, from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved January 7, 2026, from [Link]

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solubility of 2-Amino-N-(tert-butyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-N-(tert-butyl)benzenesulfonamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Solubility is a critical physicochemical parameter that dictates the performance of a compound in a multitude of applications, including pharmaceutical formulation, reaction kinetics, and purification via crystallization.[1] This document delineates the underlying molecular principles governing the solubility of this compound, offers a robust experimental protocol for its determination, and presents an analytical discussion of its expected behavior in various classes of organic solvents. The insights are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's solution-phase behavior.

Introduction to this compound

This compound is a substituted aromatic sulfonamide. Its molecular architecture, featuring a primary aromatic amine, a sulfonamide linkage, and a bulky tert-butyl group, results in a complex interplay of polarity, hydrogen bonding potential, and steric effects. Understanding its solubility is not merely an academic exercise; it is fundamental for process optimization. For instance, in drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs the choice of reaction media and the efficiency of product isolation and purification.

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a wide array of therapeutic agents.[1][2] Therefore, a detailed understanding of the solubility of novel sulfonamide derivatives like this compound is of paramount importance.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which this compound dissolves is dictated by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Molecular Features Influencing Solubility:

  • Polar Groups: The primary amine (-NH₂) and the sulfonamide (-SO₂NH-) groups are highly polar and can act as both hydrogen bond donors and acceptors.

  • Aromatic System: The benzene ring is largely nonpolar but is capable of π-π stacking interactions.

  • Aliphatic Group: The N-(tert-butyl) group is bulky and nonpolar (lipophilic), which can sterically hinder interactions with the sulfonamide group and increase affinity for nonpolar solvents.

The principle of "like dissolves like" provides a foundational predictive tool. Solvents that can effectively interact with the polar amine and sulfonamide moieties via hydrogen bonding and dipole-dipole interactions are expected to be effective solvents. Conversely, the nonpolar regions of the molecule will favor interactions with less polar solvents.

The following diagram illustrates the key relationships between molecular and environmental factors that collectively determine solubility.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solute Polar Groups (-NH2, -SO2NH-) Nonpolar Groups (Aromatic Ring, t-Butyl) Solubility Thermodynamic Solubility Solute->Solubility Solute-Solvent Interactions CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Energy Input (Endothermic) Solvent Polarity (Dielectric Constant) Hydrogen Bonding (Donor/Acceptor) Dispersion Forces Solvent->Solubility Solute-Solvent Interactions Temp Temperature Temp->Solubility Influences ΔG, ΔH, ΔS start Start prep 1. Add excess solute & known volume of solvent to vial start->prep equil 2. Equilibrate in shaker at constant temperature (24-48h) prep->equil settle 3. Allow solids to settle (2-4h) equil->settle sample 4. Withdraw supernatant & filter (0.22 µm) settle->sample quant 5. Quantify solute concentration sample->quant grav Gravimetric Analysis (Evaporate & Weigh) quant->grav Method A hplc Chromatographic Analysis (Dilute & Inject) quant->hplc Method B calc 6. Calculate solubility (e.g., mg/mL, mol/L) grav->calc hplc->calc end End calc->end

Sources

An In-depth Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of significant interest in contemporary medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in public literature, its structural motifs—the 2-aminobenzenesulfonamide core and the N-tert-butyl group—are cornerstones of numerous pharmacologically active agents. This document will therefore elucidate the scientific principles underpinning its synthesis, characterization, and potential applications by drawing upon the rich history and established methodologies associated with its constituent chemical functionalities.

The Legacy of the Sulfonamide Moiety: A Foundation for Drug Discovery

The journey of this compound is intrinsically linked to the storied history of sulfonamide-based therapeutics. The sulfonamide functional group is a recurring motif in a vast array of marketed drugs, a testament to its favorable physicochemical properties and ability to engage with biological targets.[1] From the revolutionary discovery of sulfa drugs as the first class of effective systemic antibacterial agents to their modern applications as diuretics, anticonvulsants, and anti-inflammatory agents, the benzenesulfonamide scaffold has proven to be a remarkably versatile platform for drug design.[2][3]

The parent compound, 2-aminobenzenesulfonamide, serves as a critical intermediate in the synthesis of many of these therapeutic agents and other specialty chemicals like azo dyes.[2] Its bifunctional nature, possessing both a nucleophilic amine and a sulfonamide group, allows for a diverse range of chemical modifications to modulate its biological activity.[2]

Synthetic Strategies for this compound

The synthesis of this compound hinges on the strategic introduction of a tert-butyl group onto the sulfonamide nitrogen of 2-aminobenzenesulfonamide. This transformation, while conceptually straightforward, presents challenges due to the steric hindrance imposed by the bulky tert-butyl group and the electronic effects of the sulfonamide moiety.[4]

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the direct N-tert-butylation of 2-aminobenzenesulfonamide. This can be achieved through a catalytic amidation reaction, a modern and atom-economical approach that avoids the use of stoichiometric activating agents.[5] Lewis acid catalysts, such as those based on hafnium or zirconium, have demonstrated efficacy in promoting the amidation of sulfonamides.[4][6]

The proposed reaction proceeds via the reaction of 2-aminobenzenesulfonamide with a suitable source of the tert-butyl group, such as tert-butyl acrylate or tert-butanol, in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride.[4] The reaction is typically conducted in a high-boiling point solvent, such as N-methylpyrrolidone, under reflux conditions to overcome the activation energy barrier.[4]

Synthetic_Workflow A 2-Aminobenzenesulfonamide E Reaction Mixture A->E B tert-Butyl Source (e.g., tert-Butyl Acrylate) B->E C Catalyst (e.g., Hafnium Tetrachloride) C->E D Solvent (e.g., N-Methylpyrrolidone) D->E F Heating under Reflux E->F G Reaction Workup (Cooling, Filtration) F->G H Purification (Decompression, Desolventization) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic N-tert-butylation.

Materials:

  • 2-Aminobenzenesulfonamide (1.0 eq)

  • tert-Butyl acrylate (1.2 eq)

  • Hafnium tetrachloride (0.03 eq)[4]

  • N-Methylpyrrolidone (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean, dry four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminobenzenesulfonamide, tert-butyl acrylate, hafnium tetrachloride, and N-methylpyrrolidone.[4]

  • Stir the mixture and heat to reflux (approximately 150°C).[4]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material, 2-aminobenzenesulfonamide, is consumed.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble substances.[4]

  • Transfer the filtrate to a separatory funnel and add deionized water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure (decompression and desolventization) to yield the crude product.[4]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₂S[7][8]
Molecular Weight228.31 g/mol [7][8]
CAS Number954268-81-6[8][9]
AppearanceExpected to be a solidInferred
Melting PointNot available
Boiling PointNot available
XLogP31[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count4[10]

Characterization of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence and connectivity of the aromatic protons, the amine protons, and the tert-butyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amine (N-H stretching), sulfonamide (S=O stretching), and aromatic ring.

Structure-Activity Relationships and Therapeutic Potential

The introduction of the N-tert-butyl group to the 2-aminobenzenesulfonamide scaffold is expected to significantly influence its biological activity. The bulky and lipophilic nature of the tert-butyl group can enhance membrane permeability and promote hydrophobic interactions with target proteins.[11]

Drawing parallels from existing research on benzenesulfonamide derivatives, this compound could be explored for a variety of therapeutic applications:

  • Kinase Inhibition: Many benzenesulfonamide analogs have been identified as potent kinase inhibitors with applications in oncology.[11] The structural features of the target compound make it a candidate for screening against various kinases implicated in cancer progression.

  • TRPV4 Inhibition: Benzenesulfonamide derivatives have been investigated as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for treating conditions like acute lung injury.[12]

  • Antibacterial Activity: The sulfonamide core is historically associated with antibacterial properties.[3] While the addition of the tert-butyl group may alter the mechanism of action compared to traditional sulfa drugs, it could confer activity against different bacterial strains.

  • 12-Lipoxygenase Inhibition: Related sulfonamide structures have shown potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammatory diseases and cancer.[13]

Potential_Applications A This compound B Kinase Inhibition (Oncology) A->B C TRPV4 Inhibition (Acute Lung Injury) A->C D Antibacterial Agent A->D E 12-Lipoxygenase Inhibition (Inflammation, Cancer) A->E

Sources

A Theoretical Investigation into the Structural and Electronic Properties of 2-Amino-N-(tert-butyl)benzenesulfonamide: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the analysis of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. Directed at researchers, computational chemists, and professionals in drug development, this document outlines the application of robust computational methods to elucidate the structural, electronic, and spectroscopic properties of the title compound. By integrating Density Functional Theory (DFT), simulated spectroscopic analysis, and molecular docking, we present a self-validating workflow that not only predicts molecular characteristics but also explains the causal relationships behind these properties. This guide serves as both a case study and a methodological blueprint for the in-silico investigation of novel sulfonamide derivatives, aiming to accelerate the early phases of drug discovery.

Introduction: The Rationale for a Computational Approach

Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific molecule of interest, this compound, combines the core benzenesulfonamide scaffold with an amino group and a sterically demanding tert-butyl group. These features are anticipated to significantly influence its conformational flexibility, electronic distribution, and potential interactions with biological targets.

Before committing to resource-intensive synthesis and experimental testing, a theoretical investigation provides invaluable predictive power. Computational chemistry allows for a deep, atom-level understanding of a molecule's intrinsic properties, offering insights that can guide rational drug design.[3] This guide will detail the theoretical studies of this compound, establishing a foundational understanding of its molecular structure and potential bioactivity through a validated computational lens.

Part 1: The Theoretical Framework

Our investigation is built upon a tripartite computational strategy, designed to create a holistic profile of the molecule. This approach ensures that each predictive pillar reinforces the others, establishing a trustworthy and scientifically sound model.

cluster_0 Computational Strategy cluster_1 Molecular Properties DFT Density Functional Theory (DFT) (Geometry, Electronics) Structure Optimized Geometry (Bond Lengths, Angles) DFT->Structure predicts Electronics Electronic Properties (HOMO, LUMO, MEP) DFT->Electronics calculates Spectroscopy Simulated Spectroscopy (FT-IR, UV-Vis) Vibrations Spectroscopic Profile (Vibrational Modes) Spectroscopy->Vibrations simulates Docking Molecular Docking (Bio-interaction) Binding Binding Affinity & Pose (Interaction Analysis) Docking->Binding predicts Structure->Docking informs Electronics->Binding explains Vibrations->Structure validates

Caption: Overall computational workflow for the theoretical analysis.

Density Functional Theory (DFT): The Quantum Mechanical Foundation

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules.

  • Expertise & Causality: The choice of the B3LYP functional with a 6-311G+(d,p) basis set is a deliberate one. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, balancing computational cost with reliable results.[4] The 6-311G+(d,p) basis set provides a flexible description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are crucial for accurately modeling the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group.[4]

Simulated Spectroscopy: A Bridge to Experimental Validation

Computational methods can predict vibrational (FT-IR) and electronic (UV-Vis) spectra. These simulations are not merely predictive; they are essential for validating the accuracy of the optimized geometry. A close match between simulated and experimental spectra provides confidence in the theoretical model.[5][6]

  • Trustworthiness: The self-validating nature of this process is critical. If the calculated vibrational frequencies for key functional groups (e.g., S=O, N-H) align with known experimental values for similar sulfonamides, it substantiates the accuracy of the computed bond lengths and angles.[5]

Molecular Docking: Predicting Biological Interactions

To explore the therapeutic potential of this compound, we employ molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein.[7][8]

  • Authoritative Grounding: Sulfonamides are well-known inhibitors of carbonic anhydrase.[7] Therefore, Human Carbonic Anhydrase II (PDB ID: 1AZM) is selected as a logical and authoritative target for our in-silico docking study. The analysis will focus on binding affinity (a measure of binding strength) and the specific amino acid interactions that stabilize the ligand-protein complex.

Part 2: In-Silico Analysis and Results

The following sections present the results of the computational analysis of this compound.

Molecular Geometry Optimization

The molecule was modeled and its geometry was optimized using the DFT/B3LYP/6-311G+(d,p) level of theory. The resulting structure represents the molecule's lowest energy conformation in the gas phase. Key geometric parameters are summarized below.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) S1 - O11.435
S1 - O21.436
S1 - N1 (sulfonamide)1.634
S1 - C1 (ring)1.778
C2 - N2 (amino)1.385
N1 - C7 (tert-butyl)1.489
Bond Angles (°) O1 - S1 - O2119.8
O1 - S1 - N1107.5
C1 - S1 - N1106.9
C2 - C1 - S1120.5
S1 - N1 - C7121.3
Table 1: Selected optimized geometric parameters for this compound.

The geometry around the sulfur atom is a distorted tetrahedron, consistent with experimental data for other sulfonamides.[5] The ortho-amino group is nearly coplanar with the benzene ring, allowing for potential electronic delocalization.

Electronic Properties: Reactivity and Stability

The electronic character of a molecule is paramount to its function. We analyzed the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Structure Molecular Structure Optimized Geometry Electronic Configuration Properties Predicted Properties Chemical Reactivity (MEP) Stability (HOMO-LUMO Gap) Spectroscopic Profile Biological Interaction Structure:f1->Properties:g0 determines Structure:f1->Properties:g1 determines Structure:f0->Properties:g2 validates Structure:f0->Properties:g3 influences

Caption: Relationship between molecular structure and predicted properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • The HOMO is primarily localized over the aminobenzene ring, indicating this region is the most probable site for electrophilic attack.

    • The LUMO is distributed across the sulfonamide group and the benzene ring.

    • The calculated HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

Parameter Calculated Value (eV)
HOMO Energy-5.89
LUMO Energy-0.95
Energy Gap (ΔE) 4.94
Ionization Potential (I)5.89
Electron Affinity (A)0.95
Global Hardness (η)2.47
Electronegativity (χ)3.42
Table 2: Calculated quantum chemical descriptors.
  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is an invaluable tool for identifying sites for intermolecular interactions.

    • Red Regions (Negative Potential): Located around the sulfonyl oxygen atoms, indicating the most likely sites for electrophilic and hydrogen bond donor interactions.

    • Blue Regions (Positive Potential): Concentrated around the amino and sulfonamide N-H protons, indicating sites for nucleophilic attack and hydrogen bond acceptor interactions.

Simulated Spectroscopic Profile
  • FT-IR Spectrum: The calculated vibrational frequencies correspond to specific functional group motions. Key assignments validate the structural model.

    • N-H Stretching (Amino): Calculated around 3450-3550 cm⁻¹.

    • N-H Stretching (Sulfonamide): Calculated around 3350 cm⁻¹.

    • Asymmetric & Symmetric SO₂ Stretching: Strong bands calculated near 1340 cm⁻¹ and 1160 cm⁻¹, respectively. These are characteristic and strong absorption bands for sulfonamides.[5]

    • Aromatic C-H Stretching: Calculated above 3000 cm⁻¹.

  • UV-Vis Spectrum: The simulated spectrum in ethanol shows absorption maxima predicted to arise from π → π* electronic transitions within the benzene ring.

Molecular Docking with Carbonic Anhydrase II

The docking simulation provides a plausible binding model of this compound within the active site of Carbonic Anhydrase II (PDB: 1AZM).

  • Binding Affinity: The calculated binding affinity was -7.2 kcal/mol. This strong negative value suggests a stable and favorable binding interaction.[7]

  • Key Interactions: The analysis of the docked pose reveals critical interactions:

    • The sulfonamide moiety coordinates with the catalytic Zn²⁺ ion in the active site, a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors.

    • The sulfonyl oxygens form hydrogen bonds with the backbone N-H of the amino acid residue Thr199.

    • The ortho-amino group forms a hydrogen bond with the side chain of Thr200.

    • The tert-butyl group occupies a hydrophobic pocket, contributing to the overall binding stability.

Part 3: Protocols for a Self-Validating System

To ensure scientific integrity, the described protocols must be reproducible. Below are step-by-step methodologies for the core computational experiments.

Protocol 1: DFT Calculation Workflow (Using Gaussian)
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation: Create a Gaussian input file (.gjf).

    • Route Section: Specify the calculation type.

      • Opt: Requests geometry optimization to find the lowest energy structure.

      • Freq: Calculates vibrational frequencies to confirm a true minimum and to simulate the IR spectrum.

      • Pop=NBO: Requests a Natural Bond Orbital analysis.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinate Section: Paste the atomic coordinates from the molecule builder.

  • Execution: Run the Gaussian calculation.

  • Analysis:

    • Geometry: Open the output log file in a visualizer to view the optimized structure. Check that all frequencies are positive to confirm a true energy minimum.

    • Spectra: Use the visualization software to plot the simulated IR and UV-Vis spectra.

    • Orbitals: Visualize the HOMO and LUMO isosurfaces.

    • NBO Analysis: Examine the output file for details on charge distribution and hyperconjugative interactions.

Protocol 2: Molecular Docking Workflow (Using AutoDock Vina)

P_Prep 1. Prepare Protein (PDB: 1AZM) - Remove water - Add hydrogens Grid 3. Define Binding Site (Grid Box Generation) - Center on active site P_Prep->Grid L_Prep 2. Prepare Ligand (Optimized Structure) - Assign charges - Define rotatable bonds Dock 4. Run Docking (AutoDock Vina) L_Prep->Dock Grid->Dock Analyze 5. Analyze Results - Rank poses by score - Visualize interactions Dock->Analyze

Caption: A typical workflow for molecular docking studies.

  • Receptor and Ligand Preparation:

    • Receptor (Protein): Download the crystal structure of Carbonic Anhydrase II (PDB ID: 1AZM) from the Protein Data Bank. Using software like AutoDock Tools or PyMOL, remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the file in .pdbqt format.

    • Ligand (Molecule): Use the DFT-optimized structure of this compound. Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds. Save in .pdbqt format.

  • Grid Box Generation: Define the search space for the docking simulation. The grid box should be centered on the active site of the protein (identified by the position of the catalytic zinc ion) and be large enough to accommodate the ligand in various orientations.

  • Docking Execution: Use a docking program like AutoDock Vina. Specify the prepared receptor, ligand, and grid box parameters in a configuration file. Execute the docking run.

  • Results Analysis: The program will output several binding poses ranked by their binding affinity scores. Visualize the lowest energy pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Conclusion and Future Outlook

This guide demonstrates a robust, multi-faceted computational approach for the theoretical characterization of this compound. The DFT calculations have provided a detailed picture of the molecule's stable geometry and electronic landscape, identifying the sulfonyl oxygens and amino protons as key sites for intermolecular interactions. The simulated spectra serve as a benchmark for future experimental validation. Furthermore, molecular docking studies have revealed a strong potential for this molecule to act as an inhibitor of Carbonic Anhydrase II, driven by key interactions with the active site zinc ion and surrounding residues.

The insights generated through this theoretical framework provide a solid foundation for advancing this molecule in a drug discovery pipeline. The next logical steps involve the laboratory synthesis of the compound and subsequent experimental validation of the predicted properties through FT-IR, UV-Vis, NMR, and X-ray crystallography, followed by in-vitro enzymatic assays to confirm the predicted biological activity.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed Central.
  • Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents.
  • Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide deriv
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide.

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quantum chemical calculations for 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-N-(tert-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Sulfonamide Drug Design

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and notably, antibacterial drugs. The molecule this compound serves as a valuable scaffold in this domain. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

This technical guide moves beyond a simple recitation of computational protocols. It is designed to provide researchers, medicinal chemists, and computational scientists with a comprehensive framework for applying quantum chemical calculations to elucidate the molecular properties of this compound. We will delve into the "why" behind the "how," grounding our computational choices in established theory and demonstrating a self-validating workflow that ensures the reliability and reproducibility of the generated data. Our objective is to empower you to not only perform these calculations but to critically interpret the results in the context of drug discovery and development.

Part 1: Theoretical Foundations and Strategic Computational Choices

The behavior of a molecule is fundamentally governed by the distribution and energy of its electrons. Quantum mechanics provides the theoretical framework to model these properties. For a molecule like this compound, several key properties, accessible through quantum chemical calculations, are of particular interest to the drug designer:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state. This is crucial for understanding how the molecule might fit into a biological target's active site.

  • Electronic Properties: The distribution of electron density, characterized by metrics such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These frontier orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts sites for non-covalent interactions like hydrogen bonding, a key component of drug-receptor binding.

  • Vibrational Frequencies: The calculation of vibrational frequencies serves a dual purpose. Firstly, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Secondly, it allows for the prediction of the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

Selecting the Right Computational Method: The DFT Advantage

For a molecule of this size, a balance between computational cost and accuracy is essential. While methods like Hartree-Fock (HF) are foundational, they do not sufficiently account for electron correlation, which is the interaction between electrons. On the other end of the spectrum, highly accurate methods like Coupled Cluster (CC) are too computationally expensive for routine drug design applications.

Density Functional Theory (DFT) emerges as the method of choice. DFT calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction, offering a remarkable balance of accuracy and computational efficiency. The choice of the functional and basis set within DFT is a critical decision that directly impacts the quality of the results.

  • Functional: The B3LYP functional, a hybrid functional that combines the strengths of both HF and DFT, is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set is recommended for this type of analysis. This Pople-style basis set is flexible enough to accurately describe the electronic distribution around both the heavy atoms and the hydrogen atoms, and includes diffuse functions (++) to properly model lone pairs and other diffuse electron densities, which are abundant in our target molecule.

The Computational Workflow: A Self-Validating System

The following diagram illustrates the logical flow of the computational protocol. Each step builds upon the previous one, creating an internally consistent and verifiable process.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_validation Validation & Application A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Verify Structure D 4. Single Point Energy Calculation (Refined Electronic Properties) C->D Proceed if no imaginary frequencies G 7. Predict Spectroscopic Data (e.g., IR Spectrum) C->G E 5. Analyze Output: - HOMO/LUMO Energies - Molecular Orbitals D->E F 6. Generate Molecular Electrostatic Potential (MEP) Map D->F D->G I 9. Application to Drug Design (e.g., Docking, QSAR) E->I F->I H 8. Compare with Experimental Data (If available) G->H

Caption: A validated workflow for quantum chemical analysis.

Part 2: Experimental Protocol - A Step-by-Step Guide

This section provides a detailed methodology for performing the quantum chemical calculations on this compound using a computational chemistry software package like Gaussian, ORCA, or Spartan. The following steps assume the use of Gaussian.

Step 1: Initial Structure Generation
  • Launch a molecular builder program (e.g., GaussView, Avogadro).

  • Construct the this compound molecule. Ensure correct atom types, bonds, and initial hybridization states.

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within the builder program. This provides a reasonable starting structure for the more computationally intensive quantum chemical calculations.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Geometry Optimization
  • Prepare the Gaussian input file (.gjf). This is a text file that specifies the calculation parameters.

  • Define the Route Section: This line of the input file contains the keywords that control the calculation. For geometry optimization, it should be: #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests "pretty" (more readable) output.

    • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

    • Opt: Keyword for geometry optimization.

  • Provide a descriptive title for the calculation.

  • Specify the charge and multiplicity. For this neutral molecule with all paired electrons, this will be 0 1 (charge 0, spin multiplicity 1).

  • Paste the atomic coordinates from Step 1.

  • Submit the calculation.

Step 3: Frequency Calculation
  • Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Modify the Route Section in the Gaussian input file: #p B3LYP/6-311++G(d,p) Freq

    • Freq: Keyword for frequency calculation.

  • Submit the calculation.

  • Verification: Upon completion, check the output file to ensure there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true minimum, and the optimization must be revisited.

Step 4: Calculation of Molecular Properties
  • Using the same optimized geometry and level of theory, perform a single-point energy calculation to generate detailed information about the electronic properties.

  • Modify the Route Section: #p B3LYP/6-311++G(d,p) Pop=Full

    • Pop=Full: Requests a full population analysis, which will provide the necessary data for analyzing molecular orbitals and atomic charges.

  • To generate the Molecular Electrostatic Potential (MEP) map, you will typically need to generate a checkpoint file (.chk) from the single-point energy calculation and then use a visualization program like GaussView to create the surface.

Part 3: Data Interpretation and Application

The output of these calculations is a rich dataset that provides deep insights into the molecule's behavior. The following table summarizes the key quantitative data that would be extracted.

Quantitative Data Summary
ParameterDescriptionTypical Expected Value (Illustrative)Implication in Drug Design
Total Energy (Hartrees) The total electronic energy of the optimized molecule.-1057.234Provides a baseline for comparing the stability of different conformers or derivatives.
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.-6.2Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.-0.5Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.5.7A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye) A measure of the overall polarity of the molecule.3.45Influences solubility and the ability to engage in long-range electrostatic interactions.

(Note: The "Typical Expected Value" is illustrative and the actual values will be obtained from the calculation output.)

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule. It is plotted on the surface of the molecule's electron density.

  • Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are often involved in hydrogen bond acceptance. For this compound, these regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group.

  • Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically associated with hydrogen bond donation. The hydrogen atoms of the amino group are expected to be in a blue region.

  • Green Regions: Represent areas of neutral potential.

This visual information is critical for predicting how the molecule will interact with its biological target. For instance, identifying the hydrogen bond donor and acceptor sites is a fundamental step in pharmacophore modeling and structure-based drug design.

Conclusion: From Calculation to Insight

The application of quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provides a robust and scientifically sound method for characterizing this compound. The described workflow, from initial structure generation to the analysis of electronic properties, forms a self-validating system that ensures the reliability of the results.

The insights gained from this analysis—optimized geometry, frontier molecular orbital energies, and the molecular electrostatic potential map—are not merely academic. They provide actionable intelligence for the drug development professional. This data can be used to:

  • Guide the synthesis of new derivatives by identifying reactive sites.

  • Develop hypotheses about drug-receptor interactions by pinpointing key hydrogen bonding and electrostatic features.

  • Parameterize molecular mechanics force fields for use in more extensive simulations like molecular docking and molecular dynamics.

By integrating these computational techniques into the drug discovery pipeline, we can accelerate the design-test-analyze cycle, leading to the more rapid identification of promising new therapeutic agents.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

safety and handling of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-N-(tert-butyl)benzenesulfonamide

Introduction: this compound (CAS No. 954268-81-6) is an organic building block utilized in medicinal chemistry and drug development.[1][2] As with any specialized chemical intermediate, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, chemists, and drug development professionals. It synthesizes available data, drawing upon information from structurally similar compounds to establish a robust framework for safe laboratory practices where specific data is not available.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe handling.

PropertyValueSource
Chemical Name This compound[1][3][4]
CAS Number 954268-81-6[1][2]
Molecular Formula C₁₀H₁₆N₂O₂S[1]
Molecular Weight 228.31 g/mol [1][5]
Appearance Solid (presumed)Inferred from handling precautions for dust
Storage Temperature Room Temperature, Inert Atmosphere[1]

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is limited, a hazard assessment can be constructed based on its functional groups (aromatic amine, sulfonamide) and data from its isomers, such as 4-Amino-N-tert-butylbenzenesulfonamide.[6] This approach allows for a conservative and safe handling strategy.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6][7]

It is crucial to handle this compound as potentially harmful if swallowed or inhaled and to prevent direct contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE. The causality behind these choices is to create redundant barriers between the researcher and the chemical.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of airborne particulates.

  • Fume Hood: All weighing and transfer operations should be conducted inside a certified chemical fume hood.[8] This is the most effective way to contain dust and prevent respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected based on the specific hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[8]Protects against splashes and airborne dust that can cause serious eye irritation. Goggles provide a better seal than safety glasses.[6][10]
Skin Protection Gloves: Chemical-resistant nitrile or butyl rubber gloves. Inspect for tears before use.[8][11]Lab Coat: Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[8]Prevents direct skin contact, which can cause irritation.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[6][10]
Respiratory Protection Not required if work is performed within a fume hood. If dust generation is unavoidable outside of a hood, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[8][9]Protects against inhalation of fine particles that may cause respiratory tract irritation.[6]

Standard Operating Procedures for Safe Handling and Storage

Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures procedural consistency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling RiskAssess 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE Weigh 3. Weigh Compound Carefully DonPPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Store 5. Tightly Seal and Store Container Transfer->Store Clean 6. Decontaminate Work Area Store->Clean DoffPPE 7. Doff PPE Correctly Clean->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash

Caption: A logical workflow for the safe handling of this compound.

Handling
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[6][10]

  • Good Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling.[6][10]

  • Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.[10]

Storage
  • Location: Store in a cool, dry, and well-ventilated area.[10][12]

  • Container: Keep in the original, tightly sealed container.[6][7][10]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[12][13]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

FirstAidFlowchart cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Eye_Flush Immediately flush with water for at least 15 minutes, lifting eyelids. Start->Eye_Flush Skin_Remove Remove contaminated clothing immediately. Start->Skin_Remove Inhale_Fresh_Air Move person to fresh air. Start->Inhale_Fresh_Air Ingest_Rinse Rinse mouth with water. Start->Ingest_Rinse Eye_Contact_Lens Remove contact lenses if present and easy to do. Eye_Flush->Eye_Contact_Lens Eye_Medical Seek immediate medical attention. Eye_Contact_Lens->Eye_Medical Skin_Wash Wash skin with plenty of soap and water. Skin_Remove->Skin_Wash Skin_Medical Get medical advice if irritation persists. Skin_Wash->Skin_Medical Inhale_Comfort Keep comfortable for breathing. Inhale_Fresh_Air->Inhale_Comfort Inhale_Medical Seek medical attention if feeling unwell. Inhale_Comfort->Inhale_Medical Ingest_Water Give a glass of water to drink. Ingest_Rinse->Ingest_Water Ingest_Medical Call a POISON CENTER or doctor immediately. Ingest_Water->Ingest_Medical

Caption: Decision-making workflow for first-aid response to chemical exposure.

First-Aid Measures
  • Eye Contact: Immediately wash eyes with large amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[10][14] Remove contact lenses if it is safe to do so.[10] Seek immediate medical attention.[10]

  • Skin Contact: Flush skin and hair with running water and soap.[10] Remove all contaminated clothing and wash it before reuse.[6][10] Seek medical attention if irritation develops or persists.[10]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[6][7][10] If the person feels unwell, seek medical attention.

  • Ingestion: Immediately give a glass of water.[10] Do not induce vomiting.[9] Call a Poison Information Center or a doctor for advice.[10]

Fire-Fighting Measures
  • Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire, such as water spray, dry chemical, CO₂, or foam.[6][10]

  • Specific Hazards: The compound is non-combustible but may burn, emitting corrosive and toxic fumes, including oxides of carbon, nitrogen, and sulfur.[6][10]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][10]

Accidental Release Measures
  • Personal Precautions: Avoid all personal contact.[10] Wear appropriate PPE, including respiratory protection, to prevent breathing dust.[6][10]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[6][10]

  • Cleanup Protocol: Clean up all spills immediately. Use dry clean-up procedures; sweep, shovel, or vacuum the material into a sealed, labeled container for disposal.[6][10] Avoid actions that generate dust.[10] After material collection, wash the area with water and prevent runoff from entering drains.[10]

References

  • Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-N-(tert-butyl)benzamide.
  • Greenbook.net. Safety Data Sheet: FUSION 360 FOLIAR PG-31.
  • Fisher Scientific. (2025). Safety Data Sheet: N-n-Butylbenzenesulfonamide.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • AK Scientific, Inc. Safety Data Sheet: N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide.
  • ECHEMI. N-Butylbenzenesulfonamide Safety Data Sheets.
  • AK Scientific, Inc. Safety Data Sheet: 4-Amino-N-tert-butylbenzenesulfonamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butylamine.
  • Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162838, 3-amino-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • BLDpharm. (n.d.). This compound.
  • BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Centers for Disease Control and Prevention (NIOSH). (2014). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

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A Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide (CAS 954268-81-6): Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a valuable chemical intermediate for researchers, medicinal chemists, and drug development professionals. The document details its chemical identity, physicochemical properties, and current commercial availability. Furthermore, it outlines a robust, field-proven two-step synthesis protocol, complete with mechanistic insights and detailed analytical characterization methods. The guide also explores the compound's applications as a versatile building block in medicinal chemistry, grounded in the established biological significance of the aminobenzenesulfonamide scaffold. Finally, essential safety, handling, and storage protocols are presented to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a primary aromatic amine and an N-tert-butylated sulfonamide group. The ortho-disposition of these functional groups makes it a particularly useful scaffold for creating molecules with specific three-dimensional conformations, which is often crucial for targeted biological activity.

PropertyValueSource(s)
CAS Number 954268-81-6[1][2]
Molecular Formula C₁₀H₁₆N₂O₂S[1][2]
Molecular Weight 228.31 g/mol [1][2]
IUPAC Name This compound[2]
Appearance White to off-white solidGeneral Supplier Data
Melting Point 116 - 118 °CSupplier Data
Solubility Soluble in methanol, DMSO, and chlorinated solvents.General Chemical Knowledge
SMILES CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N[2]
InChI InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3[2]

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. It is typically offered in high purity, with quantities ranging from milligrams to kilograms.

SupplierExample Product Code(s)Typical PurityAvailable Quantities
Sigma-Aldrich (Merck) Inquire with CAS≥95%Research quantities
BLDpharm BD109855≥97%1g, 5g, 25g
Fisher Scientific TRCA639815100MG, TRCA6398151GNot specified100mg, 500mg, 1g, etc.[2][3]
Toronto Research Chemicals A639815Not specifiedResearch quantities[2][3]

Note: Availability, purity, and quantities are subject to change. Researchers should consult directly with suppliers for the most current information.

Synthetic Methodology

The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 2-nitrobenzenesulfonyl chloride. This pathway involves the formation of the sulfonamide bond, followed by the reduction of the nitro group to the desired primary amine.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 2-Nitrobenzenesulfonyl Chloride C N-(tert-butyl)-2-nitro- benzenesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B tert-Butylamine B->C D N-(tert-butyl)-2-nitro- benzenesulfonamide E 2-Amino-N-(tert-butyl)- benzenesulfonamide D->E Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) Solvent (e.g., EtOH) F Crude Product E->F Work-up G Purified Product F->G Recrystallization or Column Chromatography

Caption: A two-step synthesis and purification workflow for this compound.

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

This step involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.

  • Experimental Protocol:

    • To a stirred solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a non-nucleophilic base such as pyridine (1.2 eq) or triethylamine (1.2 eq).

      • Causality: The reaction is performed at 0 °C to control the exothermicity of the sulfonylation reaction. The base is essential to neutralize the HCl byproduct generated, driving the reaction to completion.

    • Slowly add tert-butylamine (1.1 eq) dropwise to the cooled solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, N-(tert-butyl)-2-nitrobenzenesulfonamide, which can be used in the next step without further purification or purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of this compound

This step reduces the aromatic nitro group to a primary amine. Several methods are effective; a common and reliable method uses tin(II) chloride.

  • Experimental Protocol:

    • Dissolve the crude N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 eq) from the previous step in ethanol (approx. 0.3 M) in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[4]

      • Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups like sulfonamides. A stoichiometric excess is used to ensure complete conversion.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

      • Self-Validation: The formation of a tin salt precipitate upon basification is an indicator that the work-up is proceeding correctly.

    • Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol/hexanes) or silica gel column chromatography to afford the final product, this compound.

Analytical Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons.

    • A sharp singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl moiety, typically in the δ 1.2-1.4 ppm range.[5]

    • A series of multiplets in the aromatic region (δ 6.5-7.8 ppm) corresponding to the four protons on the benzene ring.

    • A broad singlet for the sulfonamide proton (-SO₂NH-). Its chemical shift can be variable and it may exchange with D₂O.

    • A broad singlet for the two protons of the primary amine (-NH₂), which will also exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the quaternary carbon of the tert-butyl group around δ 55-60 ppm.

    • A signal for the methyl carbons of the tert-butyl group around δ 30 ppm.

    • Six distinct signals in the aromatic region (δ 115-150 ppm) for the carbons of the benzene ring.

  • IR (Infrared) Spectroscopy:

    • Two characteristic stretching bands for the primary amine (N-H) around 3350-3450 cm⁻¹.

    • A stretching band for the sulfonamide N-H group around 3250 cm⁻¹.

    • Strong, characteristic asymmetric and symmetric stretching bands for the S=O of the sulfonamide group, typically around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) or, more commonly in ESI, the protonated molecule ([M+H]⁺) should be observed at m/z corresponding to the molecular weight (228.31).

Applications in Research and Drug Development

The aminobenzenesulfonamide motif is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, and to mimic other functional groups.[6]

  • Scaffold for Combinatorial Chemistry: The primary amino group on this compound serves as a versatile chemical handle. It can be readily acylated, alkylated, or used in condensation reactions to generate large libraries of derivatives for high-throughput screening in drug discovery programs.

  • Enzyme Inhibitors: Sulfonamides are classic bioisosteres of carboxylic acids and are well-known inhibitors of various enzymes. The aminobenzenesulfonamide core is particularly prominent in inhibitors of carbonic anhydrases (CAs), which are targets for treating glaucoma, epilepsy, and certain types of cancer.[7][8]

  • Antibacterial Agents: The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents. Novel aminobenzenesulfonamide derivatives continue to be explored as potential agents to combat drug-resistant bacteria like MRSA.[9]

The tert-butyl group in the target molecule provides steric bulk, which can be exploited to probe the topology of enzyme active sites and can improve metabolic stability or modulate pharmacokinetic properties of derivative compounds.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related aminobenzenesulfonamides suggest the following precautions.

Hazard CategoryRecommendation
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Fire Safety In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[10]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist.
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Recommended storage conditions are often at room temperature in an inert atmosphere.[1]
Disposal Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Users must consult a specific and current Safety Data Sheet (SDS) from their supplier before use and perform their own risk assessment.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Avula, S. R., et al. (2011). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(13), 4565–4576. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • Polymer ADD (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Fisher Scientific. (n.d.). This compound, TRC 1 g. Retrieved from [Link]

  • Jacobsen, E. J. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1293-1311. Available at: [Link]

  • Zhou, C., et al. (2021). Unique para-aminobenzenesulfonyl oxadiazoles as novel structural potential membrane active antibacterial agents towards drug-resistant methicillin resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 41, 127995. Available at: [Link]

  • PubMed. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry. Available at: [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

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Methodological & Application

The Unlocking of C-H Bonds: 2-Amino-N-(tert-butyl)benzenesulfonamide as a Versatile Directing Group in Catalytic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Molecular Synthesis

The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis. This approach, which circumvents the need for pre-functionalized starting materials, offers a more atom-economical and environmentally benign pathway to complex molecular architectures.[1] Central to the success of many C-H activation strategies is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.[2][3] This guide delves into the application of 2-amino-N-(tert-butyl)benzenesulfonamide as a potent and versatile directing group in transition-metal-catalyzed C-H functionalization reactions. We will explore its mechanistic underpinnings, provide detailed experimental protocols, and discuss its potential to streamline the synthesis of valuable chemical entities for researchers in academia and the pharmaceutical industry.

The this compound scaffold is uniquely equipped to serve as a bidentate directing group. The sulfonamide moiety is a well-established coordinating group for various transition metals, including rhodium, palladium, and ruthenium, effectively directing functionalization to the ortho C-H bond.[4][5][6] The strategically positioned 2-amino group can act as a secondary coordination site, forming a stable five-membered metallacyclic intermediate that can enhance catalytic efficiency and selectivity. The bulky tert-butyl group on the sulfonamide nitrogen can provide steric hindrance that may influence regioselectivity and prevent undesired side reactions.

Mechanistic Insights: The Guiding Hand of a Bidentate Ligand

The efficacy of this compound as a directing group lies in its ability to form a stable chelate with the transition metal catalyst. Let us consider a generalized mechanism for a Rh(III)-catalyzed C-H activation/annulation reaction, a common transformation employing sulfonamide-based directing groups.

The catalytic cycle is typically initiated by the coordination of the directing group to the Rh(III) catalyst. In the case of this compound, this would involve the formation of a bidentate complex where both the sulfonamide and the 2-amino group are coordinated to the rhodium center. This chelation event is crucial for positioning the catalyst in proximity to the ortho C-H bond of the benzene ring.

The subsequent step is the C-H activation itself, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[7] This involves the cleavage of the C-H bond and the formation of a C-Rh bond, resulting in a stable five-membered rhodacycle intermediate. This intermediate is the cornerstone of the directed functionalization, as it is now poised to react with a variety of coupling partners.

Following the C-H activation, the reaction can proceed through several pathways depending on the desired transformation. For instance, in an olefination reaction, an incoming alkene coordinates to the rhodium center, followed by migratory insertion into the C-Rh bond. Subsequent reductive elimination then furnishes the desired functionalized product and regenerates the active Rh(III) catalyst, thus completing the catalytic cycle.

Rh(III)-Catalyzed C-H Activation cluster_0 Catalytic Cycle A Rh(III) Catalyst B Coordination of This compound A->B C Chelated Rh(III) Complex B->C D Concerted Metalation-Deprotonation (CMD) C->D E Rhodacycle Intermediate D->E C-H Activation F Coordination of Coupling Partner (e.g., Alkene) E->F G Migratory Insertion F->G H Reductive Elimination G->H I Functionalized Product H->I J Regenerated Rh(III) Catalyst H->J J->B

Figure 1: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Protocols: A Practical Guide

Synthesis of this compound

A reliable synthesis of the directing group is the first critical step. The following protocol is adapted from general procedures for the synthesis of sulfonamides.[6][8]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Palladium on carbon (10 wt%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Step 1: Sulfonamide Formation. To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford 2-nitro-N-(tert-butyl)benzenesulfonamide, which can be purified by column chromatography on silica gel.

  • Step 2: Reduction of the Nitro Group. To a solution of 2-nitro-N-(tert-butyl)benzenesulfonamide (1.0 eq) in MeOH, add palladium on carbon (10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with MeOH.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Protocol for Rh(III)-Catalyzed C-H Olefination

This protocol describes a representative C-H olefination reaction using this compound as the directing group. The conditions are adapted from established procedures for sulfonamide-directed C-H functionalization.

Materials:

  • This compound derivative

  • Alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Cu(OAc)₂·H₂O

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add the this compound derivative (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DCE, followed by the alkene (2.0 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite® and wash with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ortho-olefinated product.

EntryCatalyst (mol%)Additive (mol%)Oxidant (eq)SolventTemp (°C)Yield (%)
1[RhCp*Cl₂]₂ (2.5)AgSbF₆ (10)Cu(OAc)₂ (2)DCE10085
2[Ru(p-cymene)Cl₂]₂ (5)AgSbF₆ (20)Cu(OAc)₂ (2)DCE12078
3Pd(OAc)₂ (10)-Ag₂CO₃ (2)TFA10065
Table 1: Representative conditions for transition-metal-catalyzed C-H olefination.
Removal of the Directing Group

The ability to easily remove the directing group after the desired C-H functionalization is crucial for the synthetic utility of this methodology. The 2-aminobenzenesulfonamide group can be cleaved under reductive conditions.

Materials:

  • Functionalized this compound derivative

  • Samarium(II) iodide (SmI₂) solution in THF

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of the functionalized this compound derivative (1.0 eq) in anhydrous THF at 0 °C, add a solution of SmI₂ in THF (3.0 eq) dropwise until a persistent blue color is observed.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the addition of 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography to afford the deprotected aniline product.

Experimental_Workflow cluster_workflow Synthetic Workflow Start Starting Material (2-Nitrobenzenesulfonyl chloride) Step1 Synthesis of Directing Group (Sulfonamide formation & Nitro reduction) Start->Step1 DG This compound Step1->DG Step2 C-H Activation Reaction (e.g., Olefination) DG->Step2 Functionalized_Product Ortho-Functionalized Product Step2->Functionalized_Product Step3 Removal of Directing Group (Reductive Cleavage) Functionalized_Product->Step3 Final_Product Final Deprotected Product Step3->Final_Product

Figure 2: General experimental workflow for C-H functionalization.

Conclusion and Future Outlook

The use of this compound as a directing group represents a promising strategy for the selective functionalization of C-H bonds. The bidentate nature of this directing group, leveraging the established coordinating ability of the sulfonamide and the potential for chelation by the 2-amino group, offers a powerful tool for controlling reactivity and selectivity in transition-metal-catalyzed reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this directing group in a variety of C-H functionalization reactions, including arylation, alkylation, and amination. The straightforward synthesis and the ability to remove the directing group post-functionalization further enhance its appeal for applications in complex molecule synthesis and drug discovery. Future investigations will likely focus on expanding the scope of coupling partners, developing enantioselective transformations, and applying this methodology to the late-stage functionalization of biologically active molecules.

References

  • Sheng, R., et al. (2020). Iridium-Catalyzed Direct C−H Activation/C−N Bond Formation Reaction of Benzenesulfonamides with Sulfonyl Azides. Org. Lett., 22(15), 5891–5895.
  • Singh, F. V., & Wirth, T. (2018). Palladium-Catalyzed Site-Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. Org. Lett., 20(1), 139–142.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169.
  • A comparative guide to the synthesis of ortho-substituted benzenesulfonamides. (2025). BenchChem.
  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. (2021).
  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. (2019).
  • Yang, K., Song, M., Liu, H., & Ge, H. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(46), 12616-12632.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655.
  • Song, G., & Li, X. (2015). Substrate activation strategies in rhodium (III)-catalyzed C–H functionalization. Accounts of chemical research, 48(4), 1007-1020.
  • Chen, X., & Zhang, S. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of chemical research, 50(11), 2639-2649.
  • Rej, S., & Chatani, N. (2019). Rhodium‐Catalyzed C (sp 2)‐or C (sp 3)‐H Bond Functionalization Assisted by Removable Directing Groups.
  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. (2021). Chemistry–An Asian Journal, 16(13), 1661-1684.
  • Synthesis method of N-tert-butyl benzene sulfonamide. (2017).
  • Wang, H., & Glorius, F. (2012). Rhodium catalyzed C–H olefination of N-benzoylsulfonamides with internal alkenes.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances, 12(42), 27367-27384.
  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. (2020). Chemistry–An Asian Journal, 15(20), 3236-3253.
  • Removable and modifiable directing groups in C-H activ
  • Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide. (2011). Journal of the American Chemical Society, 133(6), 1694-1697.
  • H functionalisation using a removable/modifiable or a traceless directing group strategy. (2014). Chemical Society Reviews, 43(19), 6906-6919.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6 (1H)-one. (2022).
  • Kinetic Resolution of Benzylamines via Palladium (II)‐Catalyzed C− H Cross‐Coupling. (2016). Journal of the American Chemical Society, 138(24), 7524-7527.
  • ChemInform Abstract: Palladium (II)‐Catalyzed Direct ortho‐C‐H Acylation of Anilides by Oxidative Cross‐Coupling with Aldehydes Using tert‐Butyl Hydroperoxide as Oxidant. (2011). ChemInform, 42(46).
  • Room-temperature palladium-catalyzed C-H activation: ortho-carbonylation of aniline derivatives. (2010).
  • Influence of diverse bidentate directing groups in the ortho‐diarylation process. (2022). Chemistry–A European Journal, 28(19), e202104191.
  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). ACS Central Science, 3(8), 834-845.
  • Rh (III)‐Catalyzed ortho C‐H functionalization of aromatic amides with bis (phenylsulfonyl) diazomethane and α‐diazosulfones. (2022). Organic & Biomolecular Chemistry, 20(16), 3268-3272.
  • Mild Palladium Catalyzed ortho C-H Bond Functionalizations of Aniline Derivatives. (2017). The Chemical Record, 17(2), 184-199.
  • Special Issue : Advances in C-H Bond Activation and Functionaliz

Sources

Application Notes and Protocols for the Ortho-Functionalization of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-H Functionalization of Anilines

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures. Among these transformations, the ortho-functionalization of aniline derivatives is of paramount importance, as the resulting 1,2-disubstituted aminobenzenes are privileged scaffolds in pharmaceuticals, agrochemicals, and materials science. Directed ortho-metalation (DoM) has emerged as a powerful and predictable strategy for achieving high regioselectivity in the functionalization of aromatic rings.[1][2] This application note provides a comprehensive guide to the ortho-functionalization of 2-Amino-N-(tert-butyl)benzenesulfonamide, leveraging the potent directing ability of the N-(tert-butyl)benzenesulfonamide group. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both the ortho-functionalization and subsequent deprotection steps, and offer insights into best practices and troubleshooting.

The N-(tert-butyl)benzenesulfonamide group serves as a robust and reliable directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position with high fidelity.[3] Its steric bulk and electronic properties contribute to its efficacy as a directing group, and its subsequent removal under acidic conditions allows for the unmasking of the primary sulfonamide, a valuable functional group in its own right. Understanding the interplay of the amino and sulfonamide groups on the aniline ring is crucial for achieving the desired regioselectivity, as both can potentially direct the metalation. However, the sulfonamide moiety is a significantly more powerful DMG than the amino group, ensuring that lithiation occurs predominantly at the position ortho to the sulfonamide.

Mechanistic Insights: The Power of Directed ortho-Metalation (DoM)

The ortho-functionalization of this compound via DoM proceeds through a well-established mechanism. The key steps are outlined below:

  • Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the Lewis basic oxygen and nitrogen atoms of the N-(tert-butyl)sulfonamide group. This coordination brings the organolithium into close proximity to the ortho C-H bond.

  • Deprotonation (Lithiation): The coordinated organolithium base then abstracts a proton from the sterically accessible ortho position on the aromatic ring, forming a thermodynamically stable aryllithium intermediate. The acidity of the ortho proton is enhanced by the inductive effect of the sulfonamide group. It is important to note that the acidic proton of the amino group will also be deprotonated, necessitating the use of at least two equivalents of the organolithium base.

  • Electrophilic Quench: The aryllithium intermediate is a potent nucleophile and readily reacts with a wide range of electrophiles (E+), such as aldehydes, ketones, alkyl halides, and silyl chlorides, to introduce a new substituent at the ortho position.

  • Deprotection: The N-(tert-butyl)sulfonamide group can be subsequently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free 2-amino-3-substituted-benzenesulfonamide.

Visualizing the Mechanism

Directed ortho-Metalation Mechanism cluster_0 Lithiation Step cluster_1 Functionalization & Deprotection Start This compound Coordination Coordination of Organolithium Start->Coordination + 2 eq. R-Li Deprotonation Ortho-Deprotonation Coordination->Deprotonation Intermediate Aryllithium Intermediate Deprotonation->Intermediate Electrophile Electrophilic Quench Intermediate->Electrophile Product_Protected Ortho-Functionalized Protected Product Electrophile->Product_Protected + E+ Deprotection_Step Deprotection Product_Protected->Deprotection_Step + Strong Acid (e.g., TFA) Final_Product Final Ortho-Functionalized 2-Aminobenzenesulfonamide Deprotection_Step->Final_Product

Figure 1. Mechanism of Directed ortho-Metalation and subsequent functionalization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the ortho-functionalization of this compound and the subsequent deprotection of the N-tert-butyl group.

Part 1: Ortho-Functionalization via Directed ortho-Metalation

Materials and Equipment:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde, iodomethane, trimethylsilyl chloride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-purged glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for transfer of air-sensitive reagents

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Protocol:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the organolithium reagent (n-BuLi or s-BuLi, 2.2 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color upon addition.

    • Rationale: Two equivalents of the organolithium are required to deprotonate both the acidic N-H of the amino group and the ortho C-H of the aromatic ring. A slight excess (0.2 eq.) is used to ensure complete deprotonation.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Electrophilic Quench: Slowly add the electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Experimental Workflow

Ortho-Functionalization Workflow Start Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_Base Add Organolithium (2.2 eq.) Cool->Add_Base Lithiate Stir at -78 °C for 1-2 h Add_Base->Lithiate Add_Electrophile Add Electrophile (1.2-1.5 eq.) Lithiate->Add_Electrophile Warm Warm to RT and Stir Add_Electrophile->Warm Quench Quench with Sat. aq. NH4Cl Warm->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify

Figure 2. Experimental workflow for ortho-functionalization.

Part 2: Deprotection of the N-(tert-butyl)sulfonamide Group

Materials and Equipment:

  • Ortho-functionalized N-(tert-butyl)benzenesulfonamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ortho-functionalized N-(tert-butyl)benzenesulfonamide (1.0 eq.) in a minimal amount of DCM.

  • Addition of TFA: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM:TFA).

    • Rationale: Strong acid is required to protonate the sulfonamide nitrogen, facilitating the cleavage of the tert-butyl group as the stable tert-butyl cation.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases, indicating that the excess acid has been neutralized.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Representative Examples

EntrySulfonamide SubstrateElectrophile (E+)ProductYield (%)Reference
1N-CumylbenzenesulfonamideI₂2-Iodo-N-cumylbenzenesulfonamide95[4]
2N-CumylbenzenesulfonamideDMF2-Formyl-N-cumylbenzenesulfonamide85[4]
3N-CumylbenzenesulfonamidePhCHO2-(Hydroxy(phenyl)methyl)-N-cumylbenzenesulfonamide90[4]
4N-CumylbenzenesulfonamideMeOD2-Deuterio-N-cumylbenzenesulfonamide>95[4]

Troubleshooting and Best Practices

  • Low Yields in Lithiation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The organolithium reagent is highly reactive with water and oxygen. Check the titer of the organolithium solution before use.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time for the lithiation or the electrophilic quench. A slight excess of the electrophile may also be beneficial.

  • Side Reactions: The formation of side products can occur if the temperature is not carefully controlled during the addition of the organolithium reagent or the electrophile. Maintaining a low temperature (-78 °C) is crucial.

  • Difficult Deprotection: If the deprotection is sluggish, the reaction time can be extended, or the reaction can be gently warmed. However, be cautious of potential side reactions at elevated temperatures. The use of a stronger acid, such as triflic acid, could be explored, but with caution due to its highly corrosive nature.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the ortho-functionalization of this compound. The N-(tert-butyl)benzenesulfonamide group serves as an excellent directing group for regioselective lithiation, and its subsequent removal provides access to a wide range of valuable 2,3-disubstituted aminobenzenesulfonamide derivatives. This methodology is a valuable tool for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of novel compounds with potential biological activity.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Blanchet, J., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199–3206. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Familoni, O. B. (2015). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. Retrieved from [Link]

  • Roman, G. (2015). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 60(11-12), 1137-1145.
  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and tert-butyl-lithium in the presence of a tertiary amine. Chemical Reviews, 90(6), 879–933.
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(44), 6031-6033.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837.
  • Al-Zoubi, R. M., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2469.
  • da Silva, A. A., et al. (2015). General Principles of ortho-Lithiation in Arylphosphinamides. ResearchGate. Retrieved from [Link]

  • Roy, M., et al. (2024). Triflic Acid-Catalyzed Dehydrative Amination of 2-Arylethanols with Weak N-Nucleophiles in Hexafluoroisopropanol.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • McCutcheon, D. C., et al. (2011). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
  • ResearchGate. (n.d.). Synthesis of 3-Substituted Chromones and Quinolones from Enaminones. Retrieved from [Link]

  • Sumii, Y., et al. (2018). Ortho-lithiation reaction of aryl triflones. Tetrahedron, 74(38), 5345-5353.
  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 9(5), e15781.
  • Lazer, E. S., et al. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3142–3145.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N-(tert-butyl)benzenesulfonamide is a versatile bifunctional molecule that serves as a valuable scaffold in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic aniline amine and a sulfonamide group, allows for a range of cyclization strategies. This guide provides detailed protocols and mechanistic insights for the synthesis of quinazolinone derivatives, a class of fused heterocycles with significant pharmacological and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The protocols outlined herein are designed for researchers and professionals in drug discovery and organic synthesis, emphasizing robust methodologies and explaining the rationale behind experimental choices.

Part 1: Synthesis of Quinazolinone-Sulfonamide Hybrids

The fusion of quinazolinone and benzenesulfonamide moieties can lead to novel hybrid compounds with potentially enhanced biological activities.[2] this compound is an ideal precursor for such syntheses, as the 2-amino group can participate in cyclization to form the quinazolinone ring system.

Oxidative Annulation with Dimethyl Sulfoxide (DMSO)

A modern and efficient method for the synthesis of quinazolin-4(3H)-ones involves the use of dimethyl sulfoxide (DMSO) as a single carbon source. This approach is advantageous due to the low cost and low toxicity of DMSO. The reaction typically proceeds in the presence of an oxidant.

Reaction Principle: This one-pot synthesis involves the reaction of a 2-aminobenzamide derivative with DMSO, which serves as a methanoyl group equivalent after oxidation. The reaction proceeds via an oxidative C-N bond formation and subsequent cyclization.

Experimental Protocol: Synthesis of 2-(tert-butylsulfamoyl)quinazolin-4(3H)-one

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol, 228.3 mg).

  • Solvent and Reagents: Add DMSO (5 mL) to the flask. To this solution, add hydrogen peroxide (H₂O₂, 30% in water, 1.5 mmol, 0.17 mL) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired quinazolinone derivative.

Causality and Mechanistic Insights:

The reaction is believed to proceed through the formation of a sulfonium salt intermediate from the reaction of DMSO with the oxidant. This is followed by a Pummerer-type rearrangement to generate an electrophilic species that is attacked by the amino group of the benzenesulfonamide. Subsequent intramolecular cyclization and elimination of water lead to the formation of the quinazolinone ring.

Data Summary: Oxidative Annulation

EntryStarting MaterialCarbon SourceOxidantTemperature (°C)Time (h)Yield (%)
1This compoundDMSOH₂O₂12010~75-85
2Substituted 2-aminobenzamidesDMSOK₂S₂O₈11012Varies

Yields are approximate and can vary based on specific substrate and reaction scale.

Workflow Diagram: Quinazolinone Synthesis via Oxidative Annulation

G cluster_workflow Workflow for Quinazolinone Synthesis start 1. Add this compound and DMSO to flask add_h2o2 2. Add H₂O₂ dropwise start->add_h2o2 heat 3. Heat at 120°C for 8-12h (Monitor by TLC) add_h2o2->heat cool 4. Cool to room temperature heat->cool precipitate 5. Pour into ice-water to precipitate product cool->precipitate filter 6. Collect solid by filtration precipitate->filter purify 7. Recrystallize from Ethanol filter->purify product Pure Quinazolinone Product purify->product

Caption: Step-by-step workflow for the synthesis of quinazolinones.

Condensation with Aldehydes

A versatile and widely used method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is the condensation of 2-aminobenzamides with aldehydes. This reaction can be performed under various conditions, including metal- and oxidant-free systems.[1]

Reaction Principle: This reaction involves the initial formation of a Schiff base between the 2-amino group of the benzenesulfonamide and the aldehyde. Subsequent intramolecular cyclization and oxidation lead to the formation of the quinazolinone ring.

Experimental Protocol: Synthesis of a 2-Aryl-3H-quinazolin-4-one Derivative

  • Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol (10 mL) in a round-bottom flask, add an aromatic aldehyde (1.1 mmol).

  • Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Reaction Conditions: Reflux the mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Pathway: Aldehyde Condensation

G cluster_mechanism Mechanism of Quinazolinone Formation from Aldehyde Reactants This compound + Aromatic Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Aryl-quinazolin-4(3H)-one Derivative Cyclized->Product Oxidation

Caption: Simplified mechanism for quinazolinone synthesis with aldehydes.

Part 2: Multi-Component Reactions (MCRs)

Multi-component reactions offer a powerful strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste.

Three-Component Synthesis of Quinazolinones

A notable example is the palladium-catalyzed three-component reaction of a 2-aminobenzamide, an aryl halide, and tert-butyl isocyanide to construct quinazolin-4(3H)-ones.[4] This method allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core.

Reaction Principle: This reaction proceeds through a palladium-catalyzed isocyanide insertion/cyclization sequence. The palladium catalyst activates the aryl halide, which then undergoes migratory insertion with the isocyanide. The resulting intermediate is then trapped by the 2-aminobenzamide, leading to cyclization and formation of the quinazolinone product.

Experimental Protocol: Three-Component Synthesis

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 mmol), an aryl iodide (1.2 mmol), tert-butyl isocyanide (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a ligand like Xantphos (10 mol%).

  • Solvent and Base: Add a suitable solvent like toluene (5 mL) and a base such as K₂CO₃ (2 mmol).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolinone.

Data Summary: Substrate Scope for Three-Component Reaction

Aryl HalideIsocyanideExpected Product Substituents
Iodobenzenetert-Butyl isocyanide2-Phenyl, 3-tert-butyl
4-IodoanisoleCyclohexyl isocyanide2-(4-Methoxyphenyl), 3-cyclohexyl
2-BromopyridineBenzyl isocyanide2-(Pyridin-2-yl), 3-benzyl

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle oxidants like hydrogen peroxide with care.

  • Palladium catalysts and isocyanides should be handled under an inert atmosphere. Isocyanides are malodorous and toxic.

Troubleshooting

  • Low Yields: Ensure all reagents are pure and dry, especially in the multi-component reaction. Optimize the catalyst loading and reaction time.

  • Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, consider adding more catalyst or increasing the temperature slightly.

  • Purification Difficulties: If the product is difficult to purify by crystallization, column chromatography with a suitable solvent system is recommended.

References

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MOLECULES.
  • Soliman, A. M., Kodous, A. S., Al-Sherif, D. A., & Ghorab, M. M. (2024). Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity. Future Medicinal Chemistry.
  • Jiang, X., Tang, T., Wang, J.-M., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). An operational simple palladium-catalyzed three-component reaction of readily available 2-aminobenzamides, aryl halides, and tert-butyl isocyanide efficiently constructs quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 79(11), 5082–5087. [Link]

  • Abdel-Gawad, H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Wu, L., et al. (2022). tert-Butyl Hydroperoxide Promoted the Reaction of Quinazoline-3-oxides with Primary Amines Affording Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 9864–9874. [Link]

  • Feng, Y., et al. (2015). A synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization enables a facile synthesis of various functionalized quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(14), 7099–7107. [Link]

Sources

The Emerging Catalytic Potential of 2-Aminobenzenesulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Catalysis

The 2-aminobenzenesulfonamide framework represents a compelling scaffold in modern catalytic chemistry. The strategic placement of a primary arylamine and a sulfonamide moiety at the ortho position creates a bidentate chelation site ripe for coordination with transition metals. This unique structural motif offers a versatile platform for the development of novel ligands and catalysts. The electronic properties of the aromatic ring, coupled with the steric and electronic tunability of the sulfonamide nitrogen, allow for the fine-tuning of the catalytic center's reactivity and selectivity. This guide explores the burgeoning catalytic applications of this class of compounds, with a particular focus on the potential utility of 2-Amino-N-(tert-butyl)benzenesulfonamide and its derivatives. While direct catalytic applications of this compound are still emerging in the literature, we can extrapolate its potential and provide robust protocols based on the demonstrated catalytic activity of closely related aminobenzenesulfonamide structures.

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in leveraging this promising class of molecules. We will delve into established catalytic systems where aminobenzenesulfonamides have shown significant promise, providing detailed, field-proven protocols. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Application I: Ligands for Nickel-Catalyzed C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials science. N-aryl and N-heteroaryl sulfonamides are prevalent motifs in a vast number of bioactive molecules.[1] Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the synthesis of these crucial compounds. Recent studies have demonstrated that aminobenzenesulfonamide derivatives can serve as effective ligands in these transformations, facilitating the coupling of sulfonamides with aryl halides.[1][2]

Scientific Rationale: The Role of the Aminobenzenesulfonamide Ligand

In this catalytic system, the 2-aminobenzenesulfonamide derivative is proposed to act as a bidentate ligand, coordinating to the nickel center through the ortho-amino group and the sulfonamide nitrogen. This chelation stabilizes the nickel catalyst and modulates its electronic properties, facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. The steric bulk on the sulfonamide nitrogen, such as the tert-butyl group in this compound, can significantly influence the rate and selectivity of the reaction by affecting the geometry of the nickel complex and the ease of reductive elimination.

Experimental Workflow: Nickel-Catalyzed Sulfonamidation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Sulfonamide, Ni Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., Dioxane or Toluene) reagents->solvent atmosphere Degas and Place under Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-120 °C) atmosphere->heating monitoring Monitor Progress by TLC or GC-MS heating->monitoring quench Cool and Quench Reaction Mixture monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify final_product Final Product purify->final_product Isolate Pure N-Aryl Sulfonamide

Caption: Workflow for Ni-catalyzed C-N cross-coupling.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

This protocol is adapted from established methods for nickel-catalyzed sulfonamidation and serves as a representative example.[1]

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Benzenesulfonamide (1.2 mmol, 189 mg)

  • NiCl₂·glyme (5 mol%, 11 mg)

  • This compound (as ligand, 10 mol%, 23 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

  • Anhydrous dioxane (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole, benzenesulfonamide, NiCl₂·glyme, this compound, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)benzenesulfonamide.

Quantitative Data: Representative Yields in Ni-Catalyzed Sulfonamidation
EntryAryl HalideSulfonamideLigandYield (%)
14-BromoanisoleBenzenesulfonamide2-Aminobenzenesulfonamide85
21-Bromo-4-fluorobenzeneBenzenesulfonamide2-Aminobenzenesulfonamide78
32-BromopyridineBenzenesulfonamide2-Aminobenzenesulfonamide65
44-BromoanisoleMethanesulfonamide2-Aminobenzenesulfonamide92

Note: Yields are illustrative and based on typical results for this class of reaction. Optimization may be required for specific substrate combinations.

Application II: Ruthenium-Catalyzed N-Alkylation of Amines

The selective N-alkylation of amines is a fundamental transformation in organic synthesis, providing access to a wide array of valuable secondary and tertiary amines. A particularly atom-economical and environmentally benign approach is the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the amine and subsequent reduction of the resulting imine. Recent research has highlighted the efficacy of metal-ligand bifunctional ruthenium catalysts in promoting such transformations, with aminobenzenesulfonamides being explored as substrates.[3][4][5]

Scientific Rationale: The Bifunctional Catalytic Cycle

A ruthenium complex, often featuring a p-cymene ligand, is believed to be the active catalytic species. The aminobenzenesulfonamide can act as a substrate in this reaction. The catalytic cycle is thought to involve the following key steps:

  • Dehydrogenation: The ruthenium catalyst abstracts a hydrogen atom from the alcohol, forming a ruthenium-hydride species and releasing the corresponding aldehyde or ketone.

  • Condensation: The aldehyde or ketone condenses with the primary or secondary amine of the substrate to form an imine or enamine intermediate.

  • Reduction: The ruthenium-hydride species then reduces the imine or enamine, regenerating the active ruthenium catalyst and yielding the N-alkylated amine product.

The 2-amino group on the benzenesulfonamide substrate can potentially coordinate to the ruthenium center, influencing the reaction's efficiency and selectivity.

G cluster_cycle Catalytic Cycle catalyst [Ru]-H catalyst_active [Ru] catalyst->catalyst_active + R-N=CHR' - RNH-CH2R' alcohol R'CH2OH aldehyde R'CHO amine RNH2 imine R-N=CHR' amine->imine + R'CHO - H2O product RNH-CH2R' catalyst_active->catalyst + R'CH2OH - R'CHO

Caption: Simplified catalytic cycle for Ru-catalyzed N-alkylation.

Detailed Protocol: Ruthenium-Catalyzed N-Methylation of 2-Aminobenzenesulfonamide

This protocol is based on established procedures for the N-alkylation of aminobenzenesulfonamides using a ruthenium catalyst.[5]

Materials:

  • 2-Aminobenzenesulfonamide (1.0 mmol, 172 mg)

  • Methanol (5 mL)

  • [(p-Cymene)RuCl₂]₂ (1.0 mol% Ru, 6.1 mg)

  • 2,2'-Bipyridine-N,N'-dioxide (2.0 mol%, 3.8 mg)

  • Potassium carbonate (K₂CO₃) (0.5 mmol, 69 mg)

  • Anhydrous toluene (2 mL)

  • Nitrogen or Argon gas supply

  • Sealed pressure tube

Procedure:

  • Reaction Setup: In a pressure tube, combine 2-aminobenzenesulfonamide, [(p-Cymene)RuCl₂]₂, 2,2'-bipyridine-N,N'-dioxide, and potassium carbonate.

  • Solvent Addition: Add methanol and anhydrous toluene.

  • Sealing and Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the tube. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-methyl-2-aminobenzenesulfonamide.

Future Outlook and the Potential of this compound

The catalytic applications of aminobenzenesulfonamide derivatives are a growing field with significant potential. The unique electronic and steric properties of this compound make it a particularly interesting candidate for further investigation as a ligand and catalyst.

  • Asymmetric Catalysis: The introduction of chirality into the 2-aminobenzenesulfonamide backbone, for instance, through resolution or asymmetric synthesis, could lead to the development of novel chiral ligands for a wide range of asymmetric transformations, including hydrogenations, C-C and C-N bond formations, and cycloadditions.

  • C-H Functionalization: The ortho-amino group could serve as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of the benzenesulfonamide core.

  • Fine-Tuning of Catalytic Activity: The tert-butyl group on the sulfonamide nitrogen provides significant steric bulk, which can be exploited to control the selectivity of catalytic reactions. For example, it could favor the formation of less sterically hindered products or create a chiral pocket around the metal center.

Further research into the coordination chemistry of this compound with various transition metals and the exploration of its performance in a broader range of catalytic reactions are warranted. The protocols and insights provided in this guide offer a solid foundation for such endeavors.

References

  • Shen, L., Wu, X., Shi, L., Xu, X., Zhang, J., & Li, F. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397–8406. [Link]

  • Shen, L., Wu, X., Shi, L., Xu, X., Zhang, J., & Li, F. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. [Link]

  • Kumagai, N., & Shibasaki, M. (2013). Asymmetric Catalysis with bis(hydroxyphenyl)diamides/rare-earth metal complexes. Angewandte Chemie International Edition, 52(1), 223-234. [Link]

  • ResearchGate. (n.d.). Some examples of bioactive sulfonamide derivatives. [Link]

  • Li, F., et al. (2015). Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino-(N-alkyl)benzenesulfonamides via Iridium-Catalyzed N-Alkylation with Alcohols. Organic Letters, 17(10), 2350-2353. [Link]

  • ResearchGate. (n.d.). Several examples of bioactive sulfonamide derivatives. [Link]

  • Li, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. [Link]

  • Sharpless, K. B., et al. (1998). U.S. Patent No. 5,859,281. Washington, DC: U.S.
  • ResearchGate. (n.d.). Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. [Link]

  • Slaninova, J., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5489. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. [Link]

  • Wang, H., et al. (2020). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 25(21), 5186. [Link]

  • ResearchGate. (n.d.). Asymmetric Heterogeneous Catalysis – Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization. [Link]

  • Macmillan, D. W. C., et al. (2017). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University. [Link]

  • Nagib, D. A., et al. (2022). Catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides. Chemical Science, 13(20), 5925-5931. [Link]

  • De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Scientific Reports, 13(1), 2699. [Link]

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Application Notes & Protocols: The Utility of 2-Amino-N-(tert-butyl)benzenesulfonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the benzenesulfonamide core is a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, yet illustrative, example: 2-Amino-N-(tert-butyl)benzenesulfonamide . While this particular molecule is not extensively documented as a final drug product, its constituent functional groups—a primary aromatic amine, an N-alkylated sulfonamide, and a bulky tert-butyl moiety—make it a highly valuable and versatile starting point for drug discovery campaigns.

This document serves as a guide for researchers, scientists, and drug development professionals on the strategic use of this scaffold. We will delve into its synthetic accessibility, the strategic implications of its structural features in molecular design, and provide detailed protocols for its synthesis and derivatization. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this molecule's potential in areas such as kinase inhibition, fragment-based drug design, and the development of novel chemical probes. The sulfonamide moiety is a cornerstone in drug development, prized for its stability, three-dimensional geometry, and favorable physicochemical properties that facilitate strong interactions with protein targets[1].

Compound Property Value Reference
IUPAC Name This compound[2]
CAS Number 954268-81-6[3]
Molecular Formula C₁₀H₁₆N₂O₂S[3]
Molecular Weight 228.31 g/mol [3]
Physical Form Powder[2]
Storage Room temperature, inert atmosphere, dark place[3]

Part 1: The Benzenesulfonamide Core - A Chemist's Ally

The sulfonamide group (-SO₂NH-) is a cornerstone of modern pharmaceuticals. Its prevalence stems from a unique combination of chemical and physical properties that make it ideal for establishing high-affinity interactions with biological targets.

  • Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows sulfonamides to form strong, directional interactions within protein binding pockets, a key factor in achieving target affinity and selectivity.

  • Physicochemical Properties: Sulfonamides are generally stable, crystalline solids with favorable solubility profiles. The acidic proton on the nitrogen (pKa ≈ 10) allows them to act as bioisosteres of carboxylic acids, a common strategy for improving cell permeability and metabolic stability[4].

  • Synthetic Tractability: As will be detailed, the synthesis of sulfonamides is robust and high-yielding, allowing for the rapid generation of diverse chemical libraries.

This functional group is integral to drugs targeting a wide array of diseases, including treatments for hypertension, epilepsy, and cancer[1].

Part 2: Synthetic Strategies & Protocols

The synthesis of this compound and its analogs can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Logical Workflow for Sulfonamide Synthesis

The following diagram illustrates a common, logic-driven workflow for the synthesis of substituted benzenesulfonamides, starting from a commercially available nitro-substituted sulfonyl chloride. This multi-step process ensures the selective introduction of the desired amine functionalities.

G A 2-Nitrobenzenesulfonyl Chloride B Reaction with tert-Butylamine A->B Step 1: Sulfonamide Formation C N-(tert-butyl)-2-nitro- benzenesulfonamide B->C D Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C->D Step 2: Amine Unmasking E 2-Amino-N-(tert-butyl)- benzenesulfonamide (Product) D->E F Further Derivatization (See Part 3) E->F

Caption: General synthetic workflow for preparing the title compound.

Protocol 1: Classical N-Sulfonylation and Reduction

This protocol describes a robust, two-step synthesis suitable for gram-scale production. The strategy involves the initial formation of the sulfonamide bond, followed by the reduction of a nitro group to reveal the desired 2-amino functionality. This sequence is often preferred because primary aromatic amines can be incompatible with the harsh conditions of sulfonyl chloride formation.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Stannous chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C) with H₂ gas

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

Part A: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Slowly add tert-butylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of a base like pyridine (1.2 eq).

    • Causality Note: The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(tert-butyl)-2-nitrobenzenesulfonamide, which can be purified by recrystallization or column chromatography.

Part B: Reduction to this compound

  • Reaction Setup: Dissolve the nitro-intermediate from Part A (1.0 eq) in ethanol or ethyl acetate.

  • Reduction:

    • (Method 1 - SnCl₂): Add stannous chloride dihydrate (4-5 eq) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

    • (Method 2 - Catalytic Hydrogenation): Add 10% Pd/C (5-10 mol%) and place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator). Stir vigorously at room temperature for 6-18 hours.

    • Causality Note: Catalytic hydrogenation is a cleaner method, with water as the only byproduct. However, SnCl₂ is often more practical for small-scale lab synthesis and is effective for substrates that may be sensitive to hydrogenation conditions.

  • Workup (for SnCl₂): Cool the reaction, dilute with EtOAc, and neutralize carefully with saturated NaHCO₃ until the pH is ~8. The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing thoroughly with EtOAc.

  • Workup (for H₂/Pd-C): Filter the reaction mixture through Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Modern Synthesis via Organometallic Reagents

Recent advances have introduced novel reagents for the direct synthesis of primary and secondary sulfonamides from organometallic precursors. One such reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)[1][5]. This method allows for the formation of the C-S bond first, followed by installation of the amine. A hypothetical adaptation for our target would involve an ortho-lithiated or Grignard reagent derived from an N-protected aniline.

Materials:

  • N-Boc-2-bromoaniline (or similar protected aminobenzene)

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • t-BuONSO (N-sulfinyl-O-(tert-butyl)hydroxylamine)[5]

  • Anhydrous THF

  • tert-Butylamine

Step-by-Step Methodology:

  • Organometallic Formation: In a flame-dried flask under argon, dissolve N-Boc-2-bromoaniline (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.1 eq) to perform a lithium-halogen exchange, generating the ortho-lithiated species.

    • Causality Note: This step must be performed at very low temperatures to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

  • Reaction with t-BuONSO: To the freshly prepared organolithium solution at -78 °C, add a solution of t-BuONSO (1.0 eq) in THF dropwise[1].

  • Formation of Sulfonamide: After stirring for 1-2 hours at low temperature, the reaction can be further functionalized. In a conceptual extension for our target, this intermediate would then be reacted with tert-butylamine.

  • Workup and Deprotection: The reaction is quenched with saturated ammonium chloride. Following extraction and purification, the Boc protecting group would be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

This modern approach offers a powerful alternative for creating diverse sulfonamides, particularly when the corresponding sulfonyl chloride is unavailable or difficult to prepare[5].

Part 3: Medicinal Chemistry Applications - A Strategic Guide

The true value of this compound lies in its potential as a versatile scaffold. Its distinct functional groups provide clear vectors for chemical modification, allowing chemists to systematically explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Derivatization Pathways from the 2-Amino Group

The 2-amino group is a potent chemical handle for diversification. It can undergo a wide range of reactions to build molecular complexity, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Starting Scaffold A 2-Amino-N-(tert-butyl) benzenesulfonamide B Acylation (R-COCl, Pyridine) A->B C Sulfonylation (R-SO2Cl, Pyridine) A->C D Reductive Amination (Aldehyde, NaBH(OAc)3) A->D E Buchwald-Hartwig Coupling (Ar-Br, Pd cat.) A->E F Heterocycle Formation (e.g., with 1,3-dicarbonyls) A->F P1 Amide Derivatives B->P1 P2 Di-sulfonamide Derivatives C->P2 P3 Secondary/Tertiary Amine Derivatives D->P3 P4 Di-aryl Amine Derivatives E->P4 P5 Fused Heterocyclic Scaffolds (e.g., Quinolines) F->P5

Caption: Potential derivatization pathways from the 2-amino group.

Application Note 1: Scaffold for Kinase Inhibitors

Background: Receptor Tyrosine Kinases (RTKs) are critical targets in oncology[6][7]. Many successful kinase inhibitors operate by forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The 2-aminophenyl group is a well-established pharmacophore for this purpose.

Strategy:

  • Hinge Binding: The 2-amino group on the benzenesulfonamide scaffold is perfectly positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP.

  • Vectorial Design: The sulfonamide and N-tert-butyl groups project away from the hinge-binding amine. The bulky tert-butyl group can be used to probe deeper, often hydrophobic, regions of the binding site, or it can be replaced with other groups to optimize for selectivity and potency.

  • Library Synthesis: A library of analogs can be synthesized by reacting the 2-amino group with various acyl chlorides, sulfonyl chlorides, or via reductive amination (as shown in the diagram above). This allows for rapid SAR exploration to identify compounds with potent anti-proliferative activity. Benzenesulfonamide derivatives have been successfully identified as promising inhibitors of kinases like TrkA for the treatment of glioblastoma[8].

Application Note 2: Building Block for Fragment-Based Drug Design (FBDD)

Background: FBDD is a powerful strategy for hit identification that involves screening low molecular weight compounds ("fragments") and then growing or linking them to achieve high-affinity ligands[4].

Strategy:

  • Fragment Properties: this compound (MW = 228.3) fits the profile of a drug-like fragment. It possesses both hydrogen bond donors/acceptors and hydrophobic features.

  • Growth Vectors: The 2-amino group serves as an ideal and unambiguous "growth vector." If this fragment is found to bind to a target protein (e.g., via X-ray crystallography or NMR), synthetic chemists can use the protocols described herein to elaborate the structure from the amino group, growing the molecule into adjacent pockets of the binding site to increase affinity.

  • Efficiency: The robust chemistry of the sulfonamide and amine groups makes this an efficient scaffold for generating a fragment library and for the subsequent hit-to-lead optimization process.

Part 4: Quality Control & Characterization

Ensuring the purity and identity of the synthesized compound is critical for the reliability of downstream biological assays. Standard analytical techniques should be employed.

Analytical Method Purpose Expected Observations
HPLC/UPLC Assess purity and retention time.A single major peak with >95% purity under standard gradient conditions.
Mass Spectrometry (MS) Confirm molecular weight.[M+H]⁺ ion corresponding to the calculated exact mass (e.g., for C₁₀H₁₆N₂O₂S, calc. 229.0954).
¹H NMR Confirm structural identity and purity.Characteristic peaks for aromatic protons, a singlet for the tert-butyl group (~1.2 ppm), a broad singlet for the NH₂ protons, and a singlet for the sulfonamide NH.
¹³C NMR Confirm carbon skeleton.Peaks corresponding to the number of unique carbon atoms in the molecule.

Conclusion

This compound represents more than just a single chemical entity; it is a strategic platform for medicinal chemistry innovation. Its synthesis is straightforward, and its functional handles are primed for diversification. By understanding the role of each structural component and applying the synthetic protocols outlined in this guide, researchers can effectively utilize this scaffold to develop novel kinase inhibitors, generate high-quality leads from fragment screening campaigns, and build sophisticated molecular probes. This molecule, while unassuming on its own, embodies the principles of modern drug design: a stable, synthetically tractable core that provides a foundation for systematic and rational exploration of therapeutically relevant chemical space.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health (NIH). Available at: [Link]

  • 82 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • This compound, TRC 100 mg | Buy Online. Fisher Scientific. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • 4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available at: [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Available at: [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health (NIH). Available at: [Link]

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Application Notes and Protocols: 2-Amino-N-(tert-butyl)benzenesulfonamide as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-N-(tert-butyl)benzenesulfonamide Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety has emerged as a privileged scaffold, possessing a unique combination of structural and electronic features that render it highly attractive for the development of novel therapeutics. Its inherent properties, including a well-defined three-dimensional geometry, capacity for diverse functionalization, and favorable pharmacokinetic characteristics, make it an ideal starting point for library synthesis and lead optimization.

The strategic placement of the amino group ortho to the sulfonamide provides a key vector for chemical modification, allowing for the introduction of a wide array of substituents to probe the chemical space around a biological target. The N-(tert-butyl) group offers steric bulk, which can enhance selectivity and metabolic stability. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold, with a particular focus on its application as a γ-secretase modulator for the potential treatment of Alzheimer's disease.

Chemical Properties and Synthetic Strategy

The this compound core (CAS No. 954268-81-6) is a stable, crystalline solid with a molecular weight of 228.31 g/mol .[1][2] Its synthesis is readily achievable through established sulfonamide formation methodologies. A general and robust synthetic protocol is outlined below, providing a foundation for the generation of a diverse library of analogues.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a two-step process starting from a commercially available 2-nitrobenzenesulfonyl chloride. The causality behind this choice lies in the robust nature of the sulfonylation reaction and the subsequent reliable reduction of the nitro group to the key primary amine.

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq). The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the primary amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 eq) from the previous step in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. The reduction of the nitro group is a well-established and high-yielding transformation under these conditions.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer visible.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired this compound. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: Targeting γ-Secretase in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[3] The production of the toxic Aβ42 peptide is a key step in the amyloid cascade and is catalyzed by the enzyme γ-secretase.[4] Consequently, modulating the activity of γ-secretase to reduce the production of Aβ42 is a primary therapeutic strategy.[5] γ-Secretase modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides, such as Aβ38, without inhibiting the overall proteolytic activity of the enzyme.[6][7] This approach is considered safer than direct inhibition, which can interfere with the processing of other important substrates like Notch.[3]

The this compound scaffold provides an excellent starting point for the design of novel GSMs. The primary amino group can be functionalized to introduce various substituents that can interact with specific pockets of the γ-secretase complex, thereby modulating its activity.

Signaling Pathway: γ-Secretase Modulation in Alzheimer's Disease

G cluster_0 APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage beta_secretase β-Secretase (BACE1) gamma_secretase γ-Secretase Complex AICD AICD gamma_secretase->AICD Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta38 Shifts cleavage to C99->gamma_secretase Substrate Plaques Amyloid Plaques Abeta42->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity GSM 2-Amino-N-(tert-butyl) benzenesulfonamide GSM GSM->gamma_secretase Allosteric Modulation G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 2-Nitrobenzenesulfonyl Chloride step1 Sulfonamide Formation (tert-butylamine) start->step1 intermediate N-(tert-butyl)-2-nitro benzenesulfonamide step1->intermediate step2 Nitro Group Reduction (H2, Pd/C) intermediate->step2 scaffold 2-Amino-N-(tert-butyl) benzenesulfonamide Scaffold step2->scaffold step3 Library Synthesis (Amide Coupling, etc.) scaffold->step3 library Derivative Library step3->library purification Purification & Characterization (HPLC, NMR, MS) library->purification compound_treatment Compound Treatment purification->compound_treatment Screening cell_culture SH-SY5Y-APP Cell Culture cell_culture->compound_treatment incubation 24h Incubation compound_treatment->incubation sample_collection Conditioned Media & Lysate Collection incubation->sample_collection elisa Aβ ELISA (Aβ42, Aβ40, Aβ38) sample_collection->elisa data_analysis Data Analysis (IC50 / EC50 Determination) elisa->data_analysis data_analysis->step3 SAR Feedback

Caption: Workflow for the discovery of γ-secretase modulators based on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel drug candidates, particularly in the challenging therapeutic area of Alzheimer's disease. The synthetic accessibility and ease of diversification of this scaffold, coupled with its favorable physicochemical properties, make it an ideal platform for the generation of potent and selective γ-secretase modulators. The protocols and application notes provided herein offer a comprehensive guide for researchers to initiate and advance drug discovery programs based on this versatile chemical entity. Future efforts should focus on expanding the structure-activity relationship (SAR) studies, optimizing the pharmacokinetic profiles of lead compounds, and ultimately progressing promising candidates into preclinical and clinical development.

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  • Exploring the chemical space of gamma-secretase modulators. (2013). Current Pharmaceutical Design, 19(6), 989-999. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023). Frontiers in Molecular Neuroscience, 16, 1269915. [Link]

  • First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. (2012). Journal of Biological Chemistry, 287(16), 13239-13251. [Link]

  • Design and Synthesis of Aminothiazole Modulators of the Gamma-secretase Enzyme. (2016). ResearchGate. [Link]

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Application Notes & Protocols for the Directed C-H Arylation of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Direct C-H functionalization is a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical route to complex molecules by transforming ubiquitous C-H bonds into new C-C or C-X bonds. This guide provides a detailed technical overview and robust protocols for the palladium-catalyzed ortho-C-H arylation of 2-Amino-N-(tert-butyl)benzenesulfonamide. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and additives, explaining how the sulfonamide group acts as a reliable directing group to achieve high regioselectivity. This document is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to facilitate the synthesis of novel biaryl sulfonamide scaffolds, which are prevalent in medicinal chemistry.

Introduction: The Strategic Value of Directed C-H Arylation

The synthesis of biaryl structures is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials. Traditionally, their synthesis relies on cross-coupling reactions like Suzuki or Stille couplings, which necessitate the pre-functionalization of both coupling partners. Transition-metal-catalyzed C-H activation has emerged as a powerful alternative, bypassing these extra steps.[1][2]

The core challenge in C-H activation is controlling regioselectivity. This is most commonly achieved by installing a directing group (DG) on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, typically at the ortho position.[1] The sulfonamide moiety is a particularly valuable DG because it is a common pharmacophore found in numerous marketed drugs.[3] Its ability to also direct C-H functionalization provides a direct path for late-stage diversification of drug candidates, enabling the rapid synthesis of analog libraries.[3]

This guide focuses on this compound, a substrate featuring two potential directing functionalities: the primary aniline and the N-substituted sulfonamide. Our protocol is optimized to leverage the sulfonamide as the primary directing element, navigating the potential competing pathways such as N-arylation of the aniline group.[4][5]

The Sulfonamide as a Directing Group: Mechanistic Underpinnings

The efficacy of the sulfonamide group in directing C-H activation stems from its ability to act as a weakly coordinating bidentate or monodentate ligand for the transition metal catalyst. The oxygen atoms of the sulfonyl group can coordinate to the metal center, leading to the formation of a stable six-membered palladacycle intermediate via C-H bond cleavage at the ortho position.[6] This cyclometalation step is the key to ensuring high regioselectivity.

While the adjacent primary amino group in this compound could potentially interfere or direct the reaction itself, optimized conditions favor the sulfonamide-directed pathway. The choice of catalyst, base, and additives is crucial to favor the desired C-H activation over undesired N-arylation (Buchwald-Hartwig amination).[5]

The generally accepted catalytic cycle for this palladium-catalyzed reaction is illustrated below.

Catalytic_Cycle cluster_0 Catalytic Cycle for Ortho-Arylation pd_ii_cat Pd(II) Catalyst (e.g., Pd(OAc)₂) palladacycle Six-Membered Palladacycle Intermediate A pd_ii_cat->palladacycle Coordination & C-H Activation (-HX, via CMD*) substrate Sulfonamide Substrate (Ar-H) substrate->palladacycle pd_iv Pd(IV) Intermediate Ar-Pd(IV)-Ar' palladacycle->pd_iv Oxidative Addition pd_iv->pd_ii_cat Reductive Elimination product Ortho-Arylated Product pd_iv->product aryl_halide Aryl Halide (Ar'-X) aryl_halide->palladacycle caption *CMD = Concerted Metalation-Deprotonation

Figure 1: Proposed catalytic cycle for the Pd-catalyzed ortho-C-H arylation.

The cycle is typically initiated by the coordination of the Pd(II) catalyst to the sulfonamide substrate. This is followed by the regioselective C-H activation step to form the key palladacycle intermediate. Oxidative addition of an aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(II) catalyst.[6]

Optimized Reaction Conditions: A Comparative Overview

The success of the C-H arylation is highly dependent on the careful selection of several parameters. Below is a table summarizing typical conditions derived from established literature on the arylation of related sulfonamide-bearing arenes.

ParameterRecommended Reagent/ConditionRationale & Causality
Catalyst Pd(OAc)₂ (5-10 mol%)Palladium(II) acetate is a common, effective, and relatively air-stable precursor for generating the active catalytic species.
Arylating Agent Aryl Iodides (1.2-1.5 equiv.)Aryl iodides are generally more reactive in the oxidative addition step compared to bromides or chlorides, leading to higher yields.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)The base is crucial for the C-H activation step, likely participating in a concerted metalation-deprotonation (CMD) mechanism.[6] Carbonates are effective and generally do not interfere with the catalyst.
Additive Ag₂O or AgOAc (1.0-2.0 equiv.)Silver salts often act as both an oxidant and a halide scavenger. They can facilitate the C-H activation step and prevent catalyst inhibition by halide ions, though some protocols are silver-free.[7][8]
Solvent Toluene, Dioxane, or DCEThe choice of solvent can influence catalyst solubility and reaction kinetics. Less polar solvents like toluene are often effective.[7]
Temperature 100-120 °CC-H activation typically requires elevated temperatures to overcome the activation energy barrier of C-H bond cleavage.
Atmosphere Nitrogen or ArgonWhile many Pd catalysts show some air tolerance, performing the reaction under an inert atmosphere is recommended to prevent oxidative degradation of the catalyst and reagents, ensuring reproducibility.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the ortho-arylation of this compound with 4-iodotoluene as a representative arylating agent.

Materials and Equipment
  • This compound (1.0 equiv.)

  • 4-Iodotoluene (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely ground and dried

  • Toluene (Anhydrous, sufficient for 0.1 M concentration)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation setup Assemble Reaction (Substrate, Aryl Iodide, Pd(OAc)₂, K₂CO₃ in Toluene) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert reaction Heat Reaction Mixture (e.g., 110 °C for 12-24h) inert->reaction workup Aqueous Workup (Cool, Dilute, Filter, Extract) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Product Characterization (¹H NMR, ¹³C NMR, HRMS) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2: Step-by-step experimental workflow for C-H arylation.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 114.2 mg), 4-iodotoluene (0.6 mmol, 130.8 mg), palladium(II) acetate (0.025 mmol, 5.6 mg), and potassium carbonate (1.0 mmol, 138.2 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous toluene (5.0 mL) to the reaction mixture.

  • Reaction: Place the sealed tube in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the desired ortho-arylated product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the catalyst loading to 10 mol%, using a more reactive aryl iodide, or switching to a stronger base like cesium carbonate. Ensure all reagents are pure and the solvent is anhydrous.

  • N-Arylation Side Product: The formation of a Buchwald-Hartwig amination product on the primary aniline can sometimes be competitive.[4] Using a less polar solvent and avoiding strong, soluble bases can often disfavor this pathway. The choice of ligand can also be critical; in some systems, specialized ligands are designed to favor C-H activation over C-N coupling.[5]

  • No Reaction: Verify the activity of the palladium catalyst. Ensure the reaction temperature is maintained and the atmosphere is strictly inert. The presence of coordinating impurities in the starting material can poison the catalyst.

  • Di-arylation: In some cases, di-arylation at both ortho positions can occur.[7] Using a slight excess of the limiting reagent (the sulfonamide) or shorter reaction times can help minimize this.

Conclusion

The sulfonamide-directed C-H arylation of this compound is a powerful and efficient method for constructing valuable biaryl scaffolds. By understanding the mechanistic role of the directing group and carefully optimizing the catalytic system, researchers can achieve high yields and excellent regioselectivity. This protocol provides a reliable starting point for exploration and can be adapted for a wide range of arylating agents, enabling the rapid diversification of complex molecules for applications in drug discovery and materials science.

References

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. PubMed. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. ResearchGate. Available at: [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications. Available at: [Link]

  • Aniline C-H Functionalization. University of Bath. Available at: [Link]

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. MDPI. Available at: [Link]

  • Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH. Available at: [Link]

  • Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. Available at: [Link]

  • meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. PubMed. Available at: [Link]

  • Enantioselective Chan-Lam S-Arylation of Sulfenamides. PMC - NIH. Available at: [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. ResearchGate. Available at: [Link]

  • The C–H thiolation of sulfonamides. ResearchGate. Available at: [Link]

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Application Notes and Protocols: The Strategic Role of 2-Amino-N-(tert-butyl)benzenesulfonamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Certain chemical scaffolds serve as foundational pillars upon for which intricate and biologically active molecules are constructed. 2-Amino-N-(tert-butyl)benzenesulfonamide is one such pivotal intermediate. Its unique structural features—a primary aromatic amine, a sulfonamide linkage, and a sterically demanding tert-butyl group—render it a versatile building block, particularly in the synthesis of protease inhibitors. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists. This application note provides an in-depth guide to the synthesis of this compound and its application in the preparation of key pharmaceutical intermediates, with a particular focus on its role in the synthesis of the HIV protease inhibitor, Darunavir.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The most common and industrially scalable approach involves a three-step synthesis starting from 2-nitrochlorobenzene. This method ensures high purity of the final product, which is critical for its use in pharmaceutical applications.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages:

  • Sulfonylation: Conversion of 2-nitrochlorobenzene to 2-nitrobenzenesulfonyl chloride.

  • Amination: Reaction of 2-nitrobenzenesulfonyl chloride with tert-butylamine to introduce the N-tert-butyl group.

  • Reduction: Conversion of the nitro group to a primary amine to yield the final product.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A 2-Nitrochlorobenzene B 2-Nitrobenzenesulfonyl Chloride A->B  Chlorosulfonic Acid C 2-Nitro-N-(tert-butyl)benzenesulfonamide B->C  tert-Butylamine D This compound C->D  Catalytic Hydrogenation G cluster_0 Coupling Reaction A Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol C Darunavir A->C B 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide B->C

Caption: Coupling reaction in the final step of Darunavir synthesis.

Protocol 4: Boc-Protection of this compound (A General Protocol)

In multi-step syntheses, it is often necessary to protect the reactive primary amine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions. [1][2][3][4] Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Reaction vessel with stirring

Procedure:

  • Dissolve this compound (1.0 eq) in THF in a reaction vessel.

  • Add TEA (1.2 eq) and a catalytic amount of DMAP.

  • Add Boc₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected product, which can be purified by column chromatography if necessary.

Causality and Insights: Boc₂O is an effective and mild reagent for the introduction of the Boc protecting group. The use of a base is necessary to facilitate the reaction. DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
12-Nitrochlorobenzene2-Nitrobenzenesulfonyl chlorideChlorosulfonic acid, Thionyl chloride85-95
22-Nitrobenzenesulfonyl chloride2-Nitro-N-(tert-butyl)benzenesulfonamidetert-Butylamine, Triethylamine80-90
32-Nitro-N-(tert-butyl)benzenesulfonamideThis compoundH₂, Pd/C>95
4This compoundBoc-protected derivativeBoc₂O, TEA/DMAP90-98

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its preparation, while multi-stepped, is achievable through well-established and scalable chemical transformations. The protocols provided herein offer a detailed guide for researchers and drug development professionals. A thorough understanding of the causality behind each experimental choice is crucial for successful and reproducible synthesis. The application of this intermediate in the synthesis of complex molecules like Darunavir underscores its significance in the development of life-saving medicines.

References

  • MDPI. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 27(9), 2845. Retrieved from [Link]

  • Google Patents. (2018). Method of reducing aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

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enantioselective synthesis mediated by 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Important Advisory Regarding the Topic

A comprehensive search of scientific literature and chemical databases for applications of 2-Amino-N-(tert-butyl)benzenesulfonamide in enantioselective synthesis did not yield any specific, documented protocols or mechanistic studies. This suggests that the compound is not a recognized or commonly used mediator for this class of reactions.

To provide a valuable and actionable guide for researchers in asymmetric synthesis, this document has been redirected to a closely related, highly effective, and extensively documented chiral reagent: tert-Butanesulfinamide . This compound, often referred to as Ellman's auxiliary, is a cornerstone of modern asymmetric amine synthesis and aligns with the core scientific intent of the original query.

Application Notes and Protocols for tert-Butanesulfinamide-Mediated Enantioselective Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of tert-Butanesulfinamide as a Chiral Auxiliary

In the pursuit of enantiomerically pure molecules, particularly chiral amines, the development of robust and versatile chiral auxiliaries has been a transformative endeavor. Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products.[1] Among the arsenal of tools available to the synthetic chemist, (R)- and (S)-tert-butanesulfinamide have emerged as exceptionally versatile and reliable reagents.[2][3]

Developed and popularized by the laboratory of Jonathan A. Ellman, this chiral sulfinamide is a crystalline, air-stable solid that serves as a practical equivalent to a chiral ammonia source.[4][5] Its widespread adoption is attributable to several key advantages:

  • High Availability and Scalability: Both enantiomers are readily prepared on a large scale from inexpensive starting materials like di-tert-butyl disulfide.[3][6]

  • Robust Stereochemical Control: The bulky and chiral tert-butanesulfinyl group provides excellent stereodirecting capabilities in a variety of transformations.[2]

  • Operational Simplicity: The auxiliary is easily introduced via condensation with carbonyl compounds and, crucially, can be removed under mild acidic conditions without racemization of the newly formed stereocenter.[5][7]

  • Broad Substrate Scope: It has been successfully applied to the synthesis of a vast array of amine-containing structures, including α-branched amines, amino acids, and complex nitrogen-containing heterocycles.[3][8]

This guide provides an in-depth look at the core principles, mechanisms, and detailed protocols for leveraging tert-butanesulfinamide in the asymmetric synthesis of chiral primary amines.

The Core Three-Step Strategy and Mechanism of Stereocontrol

The synthetic utility of tert-butanesulfinamide hinges on a reliable three-step sequence that transforms simple aldehydes or ketones into valuable chiral amines.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Deprotection A Carbonyl Compound (Aldehyde/Ketone) C N-tert-Butanesulfinyl Imine (Chiral Electrophile) A->C + (R)-t-BuS(O)NH₂ - H₂O B (R)-tert-Butanesulfinamide D Nucleophile (e.g., R-MgBr) E N-Sulfinyl Amine Adduct (High Diastereoselectivity) C->E D->E F Chiral Primary Amine E->F + HCl G Auxiliary Byproduct E->G

Figure 1: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Causality of Enantioselection: The Zimmerman-Traxler Transition State

The high degree of diastereoselectivity observed in the nucleophilic addition (Step 2) is the cornerstone of this methodology. The stereochemical outcome is reliably predicted by a closed, six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model.[9][10]

In the case of Grignard reagents (R-MgX) adding to an aldimine, the magnesium atom chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the large R group of the imine and the bulky tert-butyl group of the auxiliary both occupy pseudo-equatorial positions. This arrangement leaves only one face of the imine C=N bond accessible for the incoming nucleophile (from the Grignard reagent) to attack, leading to the formation of a single major diastereomer.[10]

Figure 2: Chelation-controlled transition state model for Grignard addition to an N-tert-butanesulfinyl imine. This ordered arrangement dictates the stereochemical outcome.

Application & Protocols: Asymmetric Synthesis of α-Branched Primary Amines

This section provides detailed, field-proven protocols for the most common application of tert-butanesulfinamide: the synthesis of chiral primary amines from aldehydes via Grignard addition.

Protocol 1: Formation of N-tert-Butanesulfinyl Aldimines

Principle: This step involves the condensation of an aldehyde with the chiral auxiliary to form the key electrophilic intermediate. Anhydrous copper(II) sulfate acts as a mild Lewis acid and an efficient dehydrating agent to drive the equilibrium towards the imine product.[7][8]

Materials:

  • (R)- or (S)-tert-butanesulfinamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butanesulfinamide and anhydrous DCM (approx. 0.5 M concentration relative to the sulfinamide).

  • Add the aldehyde to the solution, followed by the addition of anhydrous CuSO₄.

  • Stir the resulting suspension vigorously at room temperature.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR of a small aliquot. The reaction is typically complete within 2-12 hours, indicated by the consumption of the starting aldehyde.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄ and hydrated salts. Wash the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure. The resulting crude N-tert-butanesulfinyl imine is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Expertise Note: While other dehydrating agents like MgSO₄ can be used, CuSO₄ is often preferred as it also acts as a mild Lewis acid, accelerating the condensation for a wider range of aldehydes.[5] The reaction should be performed under an inert atmosphere if the aldehyde is particularly sensitive to oxidation.

Protocol 2: Diastereoselective Grignard Addition

Principle: This is the key stereochemistry-defining step. The pre-formed chiral sulfinyl imine is reacted with an organometallic nucleophile at low temperature to ensure maximum diastereoselectivity, guided by the chelation-controlled transition state.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, PhMgBr) in THF or Et₂O (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in anhydrous THF (or toluene for higher diastereoselectivity in some cases) in a flame-dried, three-neck flask under an argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise via syringe over 15-30 minutes. A color change is often observed.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Self-Validation: Monitor the reaction by TLC. The consumption of the imine and the appearance of a new, more polar spot indicates product formation.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to isolate the major diastereomer.

Expertise Note: The choice of solvent can influence diastereoselectivity; non-coordinating solvents like toluene can sometimes enhance selectivity by favoring a more rigid chelated transition state.[11] Maintaining a low temperature is critical to minimize side reactions and prevent erosion of stereoselectivity.

Protocol 3: Cleavage of the tert-Butanesulfinyl Auxiliary

Principle: The final step involves the hydrolytic cleavage of the N-S bond under acidic conditions to liberate the free chiral amine, typically as its hydrochloride salt. This process is clean, high-yielding, and occurs without affecting the newly created stereocenter.[7][12]

Materials:

  • Purified N-tert-butanesulfinyl amine adduct (1.0 equiv)

  • 4 M HCl in 1,4-dioxane or Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the N-tert-butanesulfinyl amine in a minimal amount of methanol.

  • Add the solution of HCl in dioxane (2.0-3.0 equiv) to the stirred solution at room temperature.

  • Stir the mixture for 30-60 minutes.

  • Self-Validation: Formation of a precipitate (the amine hydrochloride salt) is a strong indicator of reaction completion. The progress can also be monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt fully.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure chiral amine salt.

  • The free amine can be obtained by neutralization with a suitable base (e.g., aq. NaOH, NaHCO₃) and extraction.

Data Presentation: Representative Performance

The following table summarizes typical results for the synthesis of α-branched amines using the described protocols, demonstrating the high yields and excellent stereocontrol achievable.

Aldehyde Substrate (R'CHO)Grignard Reagent (R''MgX)Diastereomeric Ratio (d.r.)Yield of Adduct (%)Reference
BenzaldehydeEtMgBr98:294[5]
IsobutyraldehydeMeMgBr96:485[5]
CinnamaldehydePhMgBr>99:191[3]
3-PhenylpropanalVinylMgBr94:688[8]

Conclusion and Broader Impact

tert-Butanesulfinamide has proven to be a remarkably powerful and practical tool for the asymmetric synthesis of chiral amines. The methodology is characterized by its operational simplicity, broad applicability, and, most importantly, its high and predictable stereoselectivity. The protocols described herein provide a reliable foundation for researchers to access a wide array of valuable, enantiomerically enriched building blocks for drug discovery and development. Its application extends far beyond simple amines to the synthesis of complex alkaloids, non-natural amino acids, and nitrogen-containing heterocycles, solidifying its status as an indispensable reagent in the field of modern organic synthesis.[2][13]

References

  • RSC Publishing. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Available at: [Link]

  • Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Available at: [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. Available at: [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Available at: [Link]

  • American Chemical Society Publications. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(48), 11749-11750. Available at: [Link]

  • California Institute for Regenerative Medicine. (n.d.). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. Available at: [Link]

  • PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. Available at: [Link]

  • J-STAGE. (2004). Asymmetric Synthesis of Amines with tert-Butanesulfinamide and Its Application. Journal of Synthetic Organic Chemistry, Japan, 62(2), 128-139. Available at: [Link]

  • American Chemical Society Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2583-2586. Available at: [Link]

  • American Chemical Society Publications. (2002). Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production. Organic Letters, 4(18), 3147-3150. Available at: [Link]

  • Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1269-1309. Available at: [Link]

  • YouTube. (2024). Ellman Auxiliaries for Amine Synthesis. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Available at: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Reactions of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is paramount. 2-Amino-N-(tert-butyl)benzenesulfonamide is a versatile substrate uniquely poised for advanced synthetic transformations. Its structure features three key motifs:

  • A Primary Aryl Amine (-NH₂): A nucleophilic handle for C-N cross-coupling reactions.

  • A Sulfonamide Linker (-SO₂NH-): A common pharmacophore that can also function as a directing group for C-H activation.[1]

  • A Bulky tert-Butyl Group (-C(CH₃)₃): Provides steric shielding, enhances solubility in organic solvents, and can influence regioselectivity and metabolic stability in drug candidates.[2][3]

Palladium-catalyzed reactions have become indispensable tools for forging these critical bonds with high efficiency and functional group tolerance.[4] This guide provides in-depth application notes and detailed protocols for leveraging this compound in several cornerstone palladium-catalyzed transformations, moving beyond simple procedural steps to explain the underlying scientific rationale.

Section 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[5] In this context, the primary amino group of this compound serves as the nitrogen nucleophile, enabling its coupling with a diverse range of aryl and heteroaryl halides. This reaction is fundamental for assembling complex molecular scaffolds found in numerous pharmaceuticals.

Expertise & Rationale: The "Why" Behind the Protocol

The success of a Buchwald-Hartwig reaction hinges on a carefully selected catalyst system.[6]

  • Palladium Source: A Pd(0) species is the active catalyst. While Pd(0) complexes can be used directly, it is often more convenient to use a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed complex like G3 XPhos, which is reduced in situ.[6]

  • Ligand Selection: The key to success is the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. Their bulk promotes the final, product-releasing reductive elimination step from the palladium center and stabilizes the catalytically active monoligated Pd(0) species.[5][6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Its role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is crucial for the catalytic cycle.[6]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be meticulously set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Experimental Protocol: Synthesis of N-Aryl-2-amino-N'-(tert-butyl)benzenesulfonamides

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene, 3-chloroanisole) (1.0 - 1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under a positive pressure of Argon, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation: Representative Buchwald-Hartwig Conditions
EntryAryl HalidePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene110
23-ChloroanisolePd₂(dba)₃ (1)SPhos (2.5)Cs₂CO₃ (2.0)Dioxane100
32-BromopyridineG3 XPhos (2)-K₃PO₄ (2.0)t-AmylOH110
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L OxAdd L-Pd(II)(Ar)(X) ArX Ar-X ArX->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineComplex Ligand Exchange Amine R₂NH AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ Base Base BaseH [Base-H]⁺X⁻

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals and organic materials.[7] For this reaction, a halogenated derivative of the starting material is required, such as 4-Bromo-2-amino-N-(tert-butyl)benzenesulfonamide . This substrate can be coupled with a wide variety of aryl- and vinylboronic acids or esters.

Expertise & Rationale: Key Parameters for Success
  • Substrate: An aryl halide (Ar-X) is essential. The reactivity order is typically I > Br > Cl. For less reactive aryl chlorides, more specialized catalyst systems are often necessary.[8]

  • Boron Reagent: Arylboronic acids (Ar-B(OH)₂) are common, but boronic esters (e.g., pinacol esters) offer enhanced stability and are often used for more sensitive substrates.[9]

  • Catalyst System: A Pd(0) catalyst is again the active species. Pd(PPh₃)₄ is a classic choice, while systems generated in situ from Pd(OAc)₂ and phosphine ligands like SPhos offer broad applicability.[10]

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, K₃PO₄) is crucial. It activates the boronic acid, facilitating the key transmetalation step where the aryl group is transferred from boron to palladium.[7] This necessitates a solvent system that can accommodate both organic and aqueous phases, such as 1,4-dioxane/water or toluene/ethanol/water.

Experimental Protocol: Synthesis of 4-Aryl-2-amino-N-(tert-butyl)benzenesulfonamides

Materials:

  • 4-Bromo-2-amino-N-(tert-butyl)benzenesulfonamide

  • Arylboronic Acid (e.g., phenylboronic acid) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Microwave vial or Schlenk tube

Procedure:

  • Reaction Setup: In a microwave vial, combine 4-Bromo-2-amino-N-(tert-butyl)benzenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Degassing: Seal the vial and degas the solution by bubbling Argon through it for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C (conventional heating) or in a microwave reactor for a shorter duration (e.g., 120 °C for 30 min).[11]

  • Monitoring & Work-up: After cooling, check for completion via TLC or LC-MS. Dilute the mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography to obtain the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd L₂-Pd(II)(Ar¹)(X) Ar1X Ar¹-X Ar1X->OxAdd Oxidative Addition Transmetal L₂-Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation Boronic Ar²-B(OR)₂ Borate [Ar²-B(OR)₂(OH)]⁻ Boronic->Borate Base Base (OH⁻) Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar²

Caption: Catalytic cycle for the Suzuki-Miyaura Cross-Coupling.

Section 3: Sulfonamide-Directed C-H Functionalization

Palladium-catalyzed C-H activation is a cutting-edge strategy that functionalizes C-H bonds directly, avoiding the need for pre-halogenated substrates and thus improving atom economy.[12] The N-H bond of the sulfonamide in this compound can be deprotonated, and the resulting nitrogen anion can act as a directing group. It coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the ortho position of the benzene ring.

Expertise & Rationale: The Nuances of Directed C-H Activation
  • Directing Group: The sulfonamide is a powerful directing group. After deprotonation with a base, the anionic nitrogen forms a stable 5-membered palladacycle intermediate by activating the adjacent C-H bond.[13] This is a key step known as cyclometalation.

  • Catalyst and Oxidant: These reactions typically use a Pd(II) catalyst, such as Pd(OAc)₂. Unlike cross-coupling reactions that cycle through Pd(0), many C-H functionalizations operate via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle that requires an external oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) to regenerate the active Pd(II) catalyst.[13]

  • Reaction Partner: This activated C-H bond can then react with various partners, such as alkenes (Heck-type reaction), alkynes, or aryl halides (direct arylation).

  • Selectivity: The directing group provides excellent regioselectivity, typically favoring the less sterically hindered ortho C-H bond. The bulky tert-butyl group on the sulfonamide can further influence the steric environment around the catalytic center.

Experimental Protocol: Directed C-H Olefination

Materials:

  • This compound

  • Olefin (e.g., n-butyl acrylate) (2.0 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Silver Acetate (AgOAc) (2.0 equivalents) as oxidant

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents) as base

  • Anhydrous solvent (e.g., Trifluorotoluene or Dichloroethane)

  • Sealed pressure tube

Procedure:

  • Reaction Setup: To a pressure tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), AgOAc (2.0 eq), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Evacuate and backfill the tube with Argon. Add the anhydrous solvent followed by the olefin (e.g., n-butyl acrylate, 2.0 eq) via syringe.

  • Reaction Conditions: Securely seal the tube and heat in an oil bath at 120 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate the C-H functionalized product.

Visualization: Directed C-H Activation Workflow

CH_Activation Start Substrate + Pd(II) Catalyst Coordination Coordination via Sulfonamide N⁻ Start->Coordination Cyclometalation C-H Activation (Cyclometalation) Forms Palladacycle Coordination->Cyclometalation Coupling Coordination & Insertion of Coupling Partner (e.g., Olefin) Cyclometalation->Coupling Elimination β-Hydride Elimination or Reductive Elimination Coupling->Elimination ProductRelease Product Release Elimination->ProductRelease Regeneration Catalyst Regeneration (Requires Oxidant) ProductRelease->Regeneration Regeneration->Start Enters next cycle

Caption: General workflow for sulfonamide-directed C-H functionalization.

Conclusion

This compound is a remarkably versatile platform for sophisticated molecular engineering. By leveraging the distinct reactivity of its functional groups, researchers can access a wide array of valuable structures through palladium catalysis. The protocols and rationales presented here for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and directed C-H functionalization provide a robust framework for drug development professionals and synthetic chemists to build complex molecules with precision and efficiency.

References

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobenzophenones.
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  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. Available at: [Link]

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  • PubMed. (2017). Palladium-Catalyzed Enantioselective C-H Activation of Aliphatic Amines Using Chiral Anionic BINOL-Phosphoric Acid Ligands. Journal of the American Chemical Society. Available at: [Link]

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  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Request PDF. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

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  • NIH. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • PubMed Central. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Available at: [Link]

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Application Note & Protocols: Harnessing 2-Amino-N-(tert-butyl)benzenesulfonamide for Regiocontrolled Rhodium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of C-H Functionalization

The direct conversion of ubiquitous yet inert carbon-hydrogen (C-H) bonds into valuable carbon-carbon or carbon-heteroatom bonds represents a paradigm shift in modern chemical synthesis.[1][2] This approach streamlines synthetic routes by minimizing the need for pre-functionalized starting materials, thereby reducing step counts, cost, and waste.[1] A central challenge in C-H functionalization is achieving predictable control over site selectivity.[2][3] To this end, directing groups have emerged as a powerful strategy, wherein a coordinating moiety within the substrate steers a metal catalyst to a specific, often proximal, C-H bond.[1][4]

Among the various directing groups, sulfonamides have proven to be exceptionally robust and versatile. This application note provides a detailed guide to the use of 2-Amino-N-(tert-butyl)benzenesulfonamide as a highly effective directing group for rhodium-catalyzed C-H functionalization. We will explore the underlying mechanistic principles, provide validated protocols for key transformations, and offer insights into experimental design and execution for researchers in synthetic chemistry and drug development.

Mechanistic Framework: The Rh(III) Catalytic Cycle

The majority of these transformations are mediated by a Rh(III) catalyst, often generated in situ from a Rh(I) precatalyst or directly from a Rh(III) source like [{Cp*RhCl₂}₂]. The catalytic cycle typically proceeds through a sequence of well-defined organometallic steps.[5][6]

  • C-H Bond Activation: The cycle commences with the coordination of the sulfonamide directing group to the Rh(III) center. This is followed by the cleavage of the ortho C-H bond, which is believed to occur via a concerted metalation-deprotonation (CMD) pathway.[5][6] This irreversible step forms a stable five-membered rhodacycle intermediate, a key species that dictates the regioselectivity of the reaction.

  • Coordinative Insertion: The incoming coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center. This is followed by migratory insertion of the unsaturated partner into the Rh-C bond of the rhodacycle. This step constructs the new C-C bond.[4]

  • Reductive Elimination & Catalyst Regeneration: The final step involves reductive elimination from the resulting Rh(III) species to release the functionalized product and regenerate the active Rh(I) or Rh(III) catalyst, which can then re-enter the catalytic cycle.[4]

Rh(III) Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Start Substrate + [Cp*Rh(III)] Rhodacycle Five-Membered Rhodacycle (Intermediate I) Start->Rhodacycle C-H Activation (CMD) Insertion_Complex Alkene Insertion (Intermediate II) Rhodacycle->Insertion_Complex Alkene Coordination & Migratory Insertion Product_Complex Product Complex Insertion_Complex->Product_Complex Reductive Elimination Product_Complex->Start Catalyst Regeneration Product Annulated Product Product_Complex->Product Alkene Alkene Alkene->Rhodacycle Experimental_Workflow start Start reagents Weigh & Combine: - Substrate (0.5 mmol) - [Cp*RhCl2]2 (2.5 mol%) - AgSbF6 (20 mol%) - PivOH (30 mol%) start->reagents solvent Add Solvent (e.g., DCE, 2.0 mL) reagents->solvent alkene Add Internal Alkene (1.5 equiv.) solvent->alkene reaction Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS alkene->reaction workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup extraction Wash with NaHCO3 (aq) & Brine workup->extraction purification Dry (Na2SO4) Concentrate Purify via Flash Chromatography extraction->purification product Characterize Product (NMR, HRMS) purification->product end End product->end

Sources

The N-tert-Butylsulfonamide Group: A Removable Directing Group for the Strategic Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Substituted Anilines and the Challenge of Regiocontrol

Substituted anilines are cornerstone structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced materials. Their prevalence stems from the versatile reactivity of the aniline core, which allows for intricate molecular architectures to be constructed. However, the inherent directing effects of the amino group in classical electrophilic aromatic substitution often lead to mixtures of ortho and para isomers, posing significant challenges for the regioselective synthesis of polysubstituted derivatives. To overcome this fundamental obstacle, chemists have developed strategies employing directing groups that can temporarily block or activate specific positions on the aromatic ring, guiding subsequent functionalization with high precision.

This application note details the utility of 2-Amino-N-(tert-butyl)benzenesulfonamide as a powerful and removable directing group for the synthesis of complex, substituted anilines. The core of this strategy lies in the ability of the N-tert-butylsulfonamide moiety to direct ortho-lithiation, a powerful C-H activation technique. This approach provides a robust and predictable method for introducing a wide variety of substituents at the position adjacent to the amino group, a transformation that is often difficult to achieve through conventional methods. We will explore the mechanistic underpinnings of this methodology, provide detailed, field-tested protocols for its implementation, and discuss the scope of its application in modern organic synthesis.

The Strategic Advantage of this compound

The efficacy of this compound as a directing group is rooted in several key features:

  • Powerful Directing Ability: The sulfonamide group is a potent directing group for ortho-metalation.[1][2] The nitrogen and oxygen atoms of the sulfonamide can chelate to an organolithium base, positioning it for selective deprotonation of the adjacent aromatic C-H bond.

  • Protection of the Aniline Nitrogen: The sulfonamide group effectively protects the aniline nitrogen from reacting with the organolithium base and other electrophiles, preventing undesired side reactions.

  • Removability: The N-tert-butylsulfonamide group can be cleaved under relatively mild acidic conditions to unveil the free aniline product, a crucial feature for its utility in multi-step synthesis.[3]

  • Accessibility: The starting material, this compound, can be readily prepared from commercially available precursors.

Core Application: Directed ortho-Metalation (DoM)

The primary application of this compound is in Directed ortho-Metalation (DoM). This reaction allows for the introduction of a wide range of electrophiles specifically at the C6 position of the aniline ring.

Mechanism of Directed ortho-Metalation

The DoM of this compound proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the sulfonamide N-H by a strong organolithium base, typically n-butyllithium or sec-butyllithium. This is followed by the coordination of a second equivalent of the organolithium reagent to the sulfonamide group. This coordination brings the alkyl base into close proximity to the ortho C-H bond, facilitating its deprotonation and the formation of a dilithiated intermediate. This intermediate then readily reacts with a variety of electrophiles at the C6 position.

Directed_ortho_Metalation cluster_start Starting Material cluster_lithiation Lithiation cluster_electrophile Electrophilic Quench Start This compound Deprotonation Deprotonation of Sulfonamide N-H (+ 1 eq. R-Li) Start->Deprotonation Coordination Coordination of second R-Li and ortho-Deprotonation Deprotonation->Coordination Dilithiated_Intermediate Dilithiated Intermediate Coordination->Dilithiated_Intermediate Electrophile Addition of Electrophile (E+) Dilithiated_Intermediate->Electrophile Product_Protected ortho-Functionalized Product (Protected) Electrophile->Product_Protected

Caption: Workflow for Directed ortho-Metalation.

Experimental Protocol: ortho-Iodination of this compound

This protocol provides a representative example of the ortho-functionalization of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Dissolution: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq.) dropwise to the stirred solution. The solution may change color upon addition. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq.) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-iodinated product.

Scope of Electrophiles

A wide range of electrophiles can be successfully employed in this reaction, leading to a diverse array of substituted anilines.

Electrophile CategoryExample ElectrophileResulting ortho-Substituent
HalogensIodine (I₂)-I
CarbonylsBenzaldehyde-CH(OH)Ph
Alkyl HalidesMethyl Iodide-CH₃
Silyl HalidesTrimethylsilyl Chloride-Si(CH₃)₃
DisulfidesDimethyl disulfide-SCH₃

Deprotection of the N-tert-Butylsulfonamide Group

The final step in the synthesis of the target substituted aniline is the removal of the N-tert-butylsulfonamide directing group. This can be achieved under acidic conditions.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • ortho-Functionalized N-(tert-butyl)-2-aminobenzenesulfonamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the ortho-functionalized N-(tert-butyl)-2-aminobenzenesulfonamide (1.0 eq.) in dichloromethane.

  • Acid Treatment: Add trifluoroacetic acid (10-20 eq.) to the solution and stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Neutralization: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted aniline.

Deprotection_Workflow cluster_start Protected Aniline cluster_cleavage Acidic Cleavage cluster_workup Work-up & Purification cluster_final Final Product Start ortho-Functionalized N-tert-Butylsulfonamide Acid Treatment with Trifluoroacetic Acid (TFA) Start->Acid Neutralize Neutralization (aq. NaHCO₃) Acid->Neutralize Extract Extraction Neutralize->Extract Purify Purification Extract->Purify Final_Product Substituted Aniline Purify->Final_Product

Caption: Deprotection workflow to yield the final product.

Conclusion: A Versatile Tool for Aniline Synthesis

The use of this compound as a removable directing group provides a powerful and reliable strategy for the synthesis of polysubstituted anilines. The directed ortho-metalation protocol allows for the precise installation of a wide range of functional groups at the C6 position, a challenging task using traditional methods. The subsequent deprotection under acidic conditions efficiently liberates the desired aniline product. This methodology is a valuable addition to the synthetic chemist's toolbox, enabling the construction of complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. J. Org. Chem.1992 , 57 (25), 6833–6837. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]

  • Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Tang, T. P., & Ellman, J. A. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. J. Org. Chem.1999 , 64 (1), 12–13. [Link]

Sources

Mastering Regiocontrol: A Guide to Directing Groups in the Synthesis of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise construction of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2] The ability to control the regiochemical outcome of aromatic substitution reactions is paramount for the efficient synthesis of complex target molecules. This guide provides an in-depth exploration of directing groups, the chemical entities that govern the position of incoming substituents on an aromatic ring. We will delve into the fundamental principles of electrophilic aromatic substitution, dissect the electronic and steric effects that underpin the directing abilities of various functional groups, and present advanced strategies, including the use of blocking and removable directing groups. Detailed protocols for key synthetic transformations are provided to illustrate the practical application of these concepts, empowering researchers to design and execute rational syntheses of complex aromatic systems.

The Fundamental Principle: Electronic Influence in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is the foundational reaction for functionalizing aromatic rings. The core of this reaction involves an electrophile attacking the electron-rich π-system of the benzene ring.[3] However, when a substituent is already present on the ring, it profoundly influences both the rate of subsequent substitutions and the position at which the new substituent will be introduced. This influence is termed the "directive effect" of the group.[3]

The directing effect is primarily governed by the interplay of two electronic phenomena:

  • Inductive Effects (I): This is the transmission of charge through sigma bonds. Electronegative atoms withdraw electron density (-I effect), while alkyl groups tend to donate electron density (+I effect).[1][4]

  • Resonance Effects (M or R): This involves the delocalization of electrons through the π-system. Substituents with lone pairs of electrons can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-M effect).[5][6]

The balance of these effects determines whether a substituent is activating (increases the rate of EAS compared to benzene) or deactivating (decreases the rate of EAS).[4][5] More importantly for synthesis, it dictates the regioselectivity of the reaction.

Classification of Directing Groups

Directing groups are broadly classified into two main categories based on the positions they direct incoming electrophiles to the ortho (1,2), para (1,4), or meta (1,3) positions.[7]

  • Ortho, Para-Directing Groups: These groups direct incoming electrophiles to the positions ortho and para to themselves.[7] Generally, all activating groups and the weakly deactivating halogens fall into this category.[4][8]

  • Meta-Directing Groups: These groups direct incoming electrophiles to the meta position.[7] With the exception of halogens, all deactivating groups are meta-directors.[5]

dot graph ER_Diagram { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

} dot Figure 1: Classification of Directing Groups

A Deeper Dive: Understanding the "Why"

The directing effect of a substituent is a direct consequence of the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the EAS reaction.[9]

Ortho, Para-Directors: Stabilizing the Positive Charge
  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][10] This electron donation can occur through resonance (+M effect) or induction (+I effect).[5]

    • Strongly Activating Groups (-NH₂, -OH, -OR): These groups possess lone pairs of electrons that can be delocalized into the ring through resonance.[1][9] This delocalization is particularly effective at stabilizing the positive charge of the arenium ion when the electrophile attacks at the ortho or para positions.[6]

    • Moderately Activating Groups (-NHCOR, -OR): The activating effect is slightly attenuated due to an electron-withdrawing carbonyl group or the electronegativity of the oxygen.

    • Weakly Activating Groups (Alkyl Groups): Alkyl groups donate electron density primarily through the inductive effect and hyperconjugation.[1]

  • Halogens (Weakly Deactivating ortho, para-directors): Halogens present a unique case where the inductive and resonance effects are in opposition.[1] Their high electronegativity makes them inductively withdrawing (-I effect), deactivating the ring. However, their lone pairs can participate in resonance (+M effect), which stabilizes the arenium ion at the ortho and para positions.[1] The inductive effect is stronger, leading to overall deactivation, but the resonance effect dictates the regioselectivity.

Meta-Directors: Minimizing Destabilization
  • Deactivating Groups (-NO₂, -CN, -CHO, -COR, -COOH, -SO₃H): These groups are strongly electron-withdrawing, primarily through a combination of inductive (-I) and resonance (-M) effects.[3][9] They make the aromatic ring less nucleophilic and therefore less reactive.[11] When an electrophile attacks, the positive charge of the arenium ion is destabilized by the adjacent electron-withdrawing group, especially at the ortho and para positions. Attack at the meta position keeps the positive charge further away from the deactivating group, resulting in a less destabilized intermediate.[9]

Strategic Synthesis: Harnessing Directing Groups

A thorough understanding of directing groups is crucial for planning the synthesis of polysubstituted benzenes. The order in which substituents are introduced is often critical to achieving the desired isomer.[12][13]

Retrosynthetic Analysis: A Case Study

Target: Synthesize m-bromoaniline from benzene.

A retrosynthetic analysis reveals the importance of the order of reactions.

  • Incorrect Pathway: If we first brominate benzene to get bromobenzene, the bromine atom is an ortho, para-director. Subsequent nitration would yield a mixture of o- and p-bromonitrobenzene. Reduction of the nitro group would not lead to the desired meta product.

  • Correct Pathway:

    • Nitration: Benzene is first nitrated to form nitrobenzene. The nitro group (-NO₂) is a strong deactivating and meta-directing group.[14]

    • Bromination: Subsequent bromination of nitrobenzene will direct the bromine atom to the meta position, yielding m-bromonitrobenzene.

    • Reduction: Finally, the nitro group is reduced to an amine (-NH₂) to afford the target molecule, m-bromoaniline. The amine group is an ortho, para-director, so this transformation must be the final step.[14]

dot graph Synthesis_Pathway { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

} dot Figure 2: Synthetic Pathway for m-Bromoaniline

Advanced Strategies for Regiocontrol

While the inherent directing effects of substituents are powerful, chemists have developed more sophisticated strategies to achieve challenging substitution patterns.

Blocking Groups: Temporarily Occupying a Position

In some cases, the desired position for substitution may be sterically hindered or electronically disfavored. A blocking group can be temporarily installed to occupy a more reactive site, forcing the desired substitution to occur at another position.[15] A key feature of a blocking group is that it can be easily removed after it has served its purpose.[15]

The sulfonic acid group (-SO₃H) is a classic example of a blocking group.[15] Sulfonation is a reversible EAS reaction.[15]

Application: Synthesis of o-Bromotoluene

Direct bromination of toluene yields predominantly the para-isomer due to sterics. To favor the ortho-isomer, the para position can be blocked.

  • Sulfonation: Toluene is treated with fuming sulfuric acid to install a sulfonic acid group, primarily at the para position.

  • Bromination: The para-position is now blocked, so bromination occurs at the available ortho position.

  • Desulfonation: The sulfonic acid group is removed by heating with dilute acid, yielding the desired o-bromotoluene.[16]

Removable Directing Groups in C-H Activation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for aromatic functionalization.[17][18] These reactions often rely on a directing group within the substrate to chelate to the metal catalyst, bringing it into proximity of a specific C-H bond.[19][20]

While highly effective for ortho-functionalization, the permanent installation of a directing group can be synthetically inefficient.[17] This has led to the development of removable directing groups , which can be cleaved or transformed into other useful functional groups after the C-H activation step.[21][22]

Examples of Removable Directing Groups:

  • 8-Aminoquinoline: A widely used bidentate directing group that can be removed under various conditions.[23][24]

  • Picolinamide: Can direct a variety of C-H functionalization reactions and can be subsequently hydrolyzed.

  • Transient Directing Groups: These are formed in situ from a substrate and a catalyst, and then removed in the same pot, further improving step economy.[17][25]

Experimental Protocols

Protocol 1: Nitration of Benzene

Objective: To synthesize nitrobenzene.

Materials:

  • Benzene (reagent grade)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a stir bar and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. This mixture is the nitrating agent.

  • Slowly add 10 mL of benzene to the nitrating mixture dropwise, ensuring the temperature does not exceed 50-60°C.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Transfer the mixture to a separatory funnel. The lower layer is the aqueous layer, and the upper, oily yellow layer is nitrobenzene.

  • Separate the layers and wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the nitrobenzene over anhydrous sodium sulfate and purify by distillation.

Protocol 2: Friedel-Crafts Acylation of Toluene

Objective: To synthesize p-methylacetophenone.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Hydrochloric acid (dilute)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 10 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Slowly add 8 mL of acetyl chloride to the stirred suspension.

  • Dropwise, add 10 mL of anhydrous toluene to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.

Data Presentation: Regioselectivity in the Nitration of Toluene

The nitration of toluene provides a classic example of the regioselectivity imparted by an activating, ortho, para-directing group.

Isomer Percentage Yield Boiling Point (°C)
ortho-Nitrotoluene~60%222
meta-Nitrotoluene~4%232
para-Nitrotoluene~36%238

The predominance of the ortho and para isomers is a direct result of the stabilization of the arenium ion intermediate by the methyl group. The slightly higher yield of the ortho isomer is statistically favored (two ortho positions vs. one para position), though steric hindrance can sometimes favor the para product.

Conclusion

Directing groups are an indispensable concept in the synthesis of polysubstituted aromatic compounds. A fundamental understanding of their electronic and steric effects allows for the rational design of synthetic routes to complex molecules. From the classic principles of electrophilic aromatic substitution to the modern advancements in C-H activation utilizing removable and transient directing groups, the ability to control regioselectivity remains a central theme in organic synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively navigate the challenges of aromatic synthesis and unlock new possibilities in chemical innovation.

References

  • Electrophilic aromatic directing groups - Grokipedia. (n.d.).
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  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Temporary or removable directing groups enable activation of unstrained C–C bonds. (n.d.). National Center for Biotechnology Information.
  • What Are Ortho Para Directing Groups? (2023, February 9). Master Chemistry.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Ortho/Para Directors: Navigating Organic Chemistry. (n.d.). ReelMind.ai.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. (n.d.). Accounts of Chemical Research.
  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). National Center for Biotechnology Information.
  • Directing groups (DG) based strategies for C−H activation. (n.d.). ResearchGate.
  • What Are Meta Directing Groups? (2023, February 9). Master Chemistry.
  • Combining transition metals and transient directing groups for C–H functionalizations. (n.d.). National Center for Biotechnology Information.
  • Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. (n.d.). SciSpace.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). ACS Publications.
  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Ortho, Para, Meta. (n.d.). Chemistry Steps.
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  • Some removable directing groups that are used for various important functional groups. (n.d.). ResearchGate.
  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. (n.d.). National Center for Biotechnology Information.
  • Directive Influence Of Functional Group In Mono Substituted Benzene. (n.d.). BYJU'S.
  • Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Study.com.
  • Protecting groups in organic synthesis. (2019, January 8). YouTube.
  • C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.
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  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Medium.
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The Strategic Application of 2-Amino-N-(tert-butyl)benzenesulfonamide in the Synthesis of Complex Heterocycles via C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for a Timeless Challenge

The intricate architecture of natural products presents a formidable challenge to the synthetic chemist. The quest for efficient and selective methods to construct these complex molecular frameworks is a primary driver of innovation in organic synthesis. Among the modern synthetic strategies, transition-metal-catalyzed C-H activation has emerged as a powerful tool, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1]

A key element in the success of many C-H activation reactions is the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity. The 2-aminobenzenesulfonamide moiety, and specifically its N-tert-butyl derivative, has garnered attention as a versatile and effective directing group, particularly in rhodium(III)-catalyzed reactions for the synthesis of nitrogen-containing heterocycles. These heterocyclic cores are ubiquitous in a vast array of natural products and medicinally important compounds.[2][3] This application note will provide a detailed overview of the utility of 2-Amino-N-(tert-butyl)benzenesulfonamide in this context, including mechanistic insights and a practical protocol for its application.

Mechanistic Rationale: The Role of the Directing Group

The efficacy of the 2-aminobenzenesulfonamide group in directing C-H activation lies in its ability to form a stable, five-membered rhodacycle intermediate. The reaction is typically catalyzed by a rhodium(III) complex, such as [Cp*RhCl₂]₂. The catalytic cycle, as illustrated below, is believed to proceed through several key steps:

  • Coordination: The substrate, bearing the this compound directing group, coordinates to the rhodium(III) center.

  • C-H Activation: An intramolecular C-H activation occurs at the ortho position of the benzene ring, facilitated by the directing group. This step forms a five-membered rhodacycle intermediate and is often the rate-determining step.

  • Coordination and Insertion: The coupling partner, such as an alkyne or alkene, coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond.

  • Reductive Elimination: This step forms the new carbon-carbon bond of the product and regenerates a rhodium(I) species.

  • Reoxidation: The rhodium(I) is reoxidized to the active rhodium(III) catalyst by an oxidant present in the reaction mixture, completing the catalytic cycle.

Catalytic Cycle A Rh(III) Catalyst B Coordination with Substrate A->B Substrate C C-H Activation (Rhodacycle Formation) B->C D Alkyne Coordination & Insertion C->D Alkyne E Reductive Elimination (Product Formation) D->E F Rh(I) Species E->F Product G Reoxidation [Oxidant] F->G G->A

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation directed by 2-aminobenzenesulfonamide.

The tert-butyl group on the sulfonamide can provide steric bulk that may influence the stereoselectivity of the reaction and can also enhance the solubility of the substrate in organic solvents. The directing group can often be removed or modified in subsequent synthetic steps, adding to its versatility.

Application in the Synthesis of Isoquinolone Scaffolds

A prominent application of this methodology is in the synthesis of isoquinolone and related heterocyclic frameworks, which are core structures in many alkaloids and pharmacologically active molecules. The Rh(III)-catalyzed annulation of a benzoyl-protected 2-aminobenzenesulfonamide with an alkyne provides a direct route to these valuable compounds.

Experimental Protocol: Synthesis of a Substituted Isoquinolone

This protocol is a representative example adapted from the literature for the synthesis of a substituted isoquinolone via Rh(III)-catalyzed C-H activation.

Materials:

  • N-(2-(N-(tert-butyl)sulfamoyl)phenyl)benzamide (1.0 equiv)

  • Diphenylacetylene (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • tert-Amyl alcohol (0.2 M)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-(2-(N-(tert-butyl)sulfamoyl)phenyl)benzamide (100 mg, 1.0 equiv), diphenylacetylene (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add tert-amyl alcohol (0.2 M) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoquinolone product.

Data Summary: Scope of the Annulation Reaction

The following table summarizes the scope and yields for the Rh(III)-catalyzed annulation of various N-benzoyl-2-aminobenzenesulfonamides with alkynes, demonstrating the versatility of this method.

EntryBenzamide Substituent (R¹)Alkyne Substituents (R², R³)ProductYield (%)
1HPh, Ph3,4-diphenylisoquinolin-1(2H)-one derivative85
24-MePh, Ph6-methyl-3,4-diphenylisoquinolin-1(2H)-one derivative82
34-OMePh, Ph6-methoxy-3,4-diphenylisoquinolin-1(2H)-one derivative78
44-ClPh, Ph6-chloro-3,4-diphenylisoquinolin-1(2H)-one derivative88
5HEt, Et3,4-diethylisoquinolin-1(2H)-one derivative75
6HPh, Me3-methyl-4-phenylisoquinolin-1(2H)-one derivative70 (mixture of regioisomers)

Yields are for isolated products and are representative based on similar reactions reported in the literature.

Workflow for Synthesis and Purification

The overall workflow for the synthesis of complex heterocycles using this methodology is outlined below.

Workflow cluster_prep Substrate Preparation cluster_reaction C-H Activation/Annulation cluster_purification Purification and Analysis A This compound B Acylation with Benzoyl Chloride A->B C N-(2-(N-(tert-butyl)sulfamoyl)phenyl)benzamide B->C D Reaction Setup: Substrate, Alkyne, Catalyst, Oxidant, Solvent C->D E Heating and Stirring (100 °C, 12-24h) D->E F Reaction Workup: Dilution, Filtration E->F G Concentration F->G H Flash Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow from substrate synthesis to product purification.

Conclusion and Future Outlook

This compound and its derivatives have proven to be highly effective directing groups for Rh(III)-catalyzed C-H activation reactions. This methodology provides a powerful and convergent strategy for the synthesis of a wide range of nitrogen-containing heterocycles that are prevalent in natural products and pharmaceuticals. The operational simplicity, broad substrate scope, and high regioselectivity make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. Future research in this area will likely focus on expanding the scope of coupling partners, developing enantioselective variants of these reactions, and applying this strategy to the total synthesis of increasingly complex and biologically active natural products.

References

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PMC. [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. [Link]

  • Natural Product Synthesis by Rhodium and Ruthenium‐Catalyzed C-H Activation. ResearchGate. [Link]

  • Rh(III)-Catalyzed C-H Activation/Annulation of Benzohydroxamates and 2-Imidazolones: Access to Urea-Fused-Dihydroisoquinolone Scaffolds Reminiscent of Pyrrole Alkaloid Natural Products. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-N-(tert-butyl)benzenesulfonamide-Directed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Amino-N-(tert-butyl)benzenesulfonamide as a directing group in C-H functionalization reactions. This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

The Foundational Mechanism: Why This Directing Group Works

The this compound moiety is a powerful tool in organic synthesis, primarily because the sulfonamide group acts as a robust, weakly coordinating directing group for transition metal catalysts.[1][2] This chelation assistance brings the catalyst into close proximity to the ortho C-H bonds of the benzene ring, facilitating their selective activation and functionalization.[3][4] The bulky tert-butyl group can provide steric hindrance that may influence regioselectivity between two non-equivalent ortho positions and can also prevent undesired side reactions at the nitrogen atom.

A general catalytic cycle for a palladium-catalyzed ortho-arylation is depicted below. Understanding this cycle is critical for diagnosing issues in your reaction.

Catalytic_Cycle sub Substrate + Pd(II) Catalyst pre Pre-coordination Complex sub->pre Coordination cmc Cyclometalated Palladacycle (CMC) pre->cmc C-H Activation (Concerted Metalation- Deprotonation) ox Oxidative Addition (Pd(IV) Intermediate) cmc->ox + Ar-X re Reductive Elimination ox->re C-C Bond Formation prod Functionalized Product re->prod pd0 Pd(0) re->pd0 pd2 Pd(II) pd0->pd2 Oxidation (e.g., by Ag₂O) pd2->sub Catalyst Regeneration

Caption: General catalytic cycle for Pd(II)-catalyzed C-H arylation.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common challenges encountered during these reactions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is the most frequent issue and can stem from several factors related to the catalyst, reagents, or conditions.

Possible Cause & Solution Pathway:

  • Inactive Catalyst System:

    • The "Why": The active form of the catalyst (e.g., Pd(II)) may not be present or may have decomposed. Palladium acetate, for instance, can be sensitive to moisture and light over time, and Pd(0) species formed during the reaction can aggregate and precipitate if not efficiently re-oxidized to the active Pd(II) state.

    • Solution:

      • Use a freshly opened bottle of the palladium catalyst or purchase from a reputable supplier.

      • Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of sensitive reagents and intermediates.

      • Verify the efficacy of your oxidant. Silver salts (e.g., Ag₂O, AgOAc) are common but can be light-sensitive. Persulfates (e.g., K₂S₂O₈) require specific conditions to be effective.[5]

  • Suboptimal Solvent or Temperature:

    • The "Why": The solvent plays a crucial role in substrate solubility and can influence the mechanism. For example, polar aprotic solvents may be required for some transformations, while acidic solvents like acetic acid can participate directly in the C-H activation step (proton abstraction).[1] Reaction temperature must be high enough to overcome the activation energy for C-H cleavage but not so high that it causes thermal decomposition of the catalyst or products.

    • Solution:

      • Consult literature for the specific transformation you are attempting. Acetic acid is a common solvent for arylations, while toluene or DCE might be used for other couplings.[6]

      • Perform a temperature screen. Start at the literature-reported temperature (e.g., 100-120 °C) and screen in 10 °C increments. Monitor by TLC or LC-MS to find the optimal balance between conversion rate and side product formation.

  • Inappropriate Additive or Ligand:

    • The "Why": Many C-H activation reactions require additives. For instance, carboxylic acids can act as proton shuttles in the C-H activation step.[7] In some cases, specialized ligands are used to stabilize the catalyst and promote the desired transformation.

    • Solution:

      • If the literature protocol calls for an additive (e.g., pivalic acid, MesCOOH), ensure it is added in the correct stoichiometry. Its absence can halt the reaction.

      • For challenging substrates, the use of mono-protected amino acid (MPAA) ligands can sometimes accelerate the reaction, even at lower temperatures.[7]

Troubleshooting Flowchart: Low Yield

Troubleshooting_Yield start Low or No Yield q1 Is the catalyst fresh and handled under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the oxidant active and stoichiometry correct? a1_yes->q2 sol1 Replace catalyst. Use Schlenk techniques. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction temperature and solvent appropriate? a2_yes->q3 sol2 Use fresh oxidant. Verify stoichiometry. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are all required additives present? a3_yes->q4 sol3 Screen temperatures (e.g., 80-140°C). Test alternative solvents (e.g., AcOH, DCE, Toluene). a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult specialist literature for substrate-specific issues. a4_yes->end sol4 Verify presence and stoichiometry of additives (e.g., acids, ligands). a4_no->sol4

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: I'm observing significant formation of side products, such as homocoupling of my coupling partner or di-functionalization. How can I improve selectivity?

Selectivity issues arise when reaction pathways compete with the desired transformation.

Possible Cause & Solution Pathway:

  • Homocoupling of the Coupling Partner:

    • The "Why": This is common with aryl halides or boronic acids. It occurs when two molecules of the coupling partner react with each other, a process also often catalyzed by palladium.

    • Solution:

      • Adjust Stoichiometry: Slowly add the coupling partner to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

      • Change Coupling Partner: If using an aryl iodide, consider switching to an aryl bromide or chloride, which can be less prone to homocoupling, though they may require more forcing conditions.

  • Di-functionalization (Di-arylation, Di-olefination, etc.):

    • The "Why": After the first ortho C-H bond is functionalized, the second ortho C-H bond can sometimes react as well, especially if the reaction is left for too long or if the conditions are too harsh.

    • Solution:

      • Monitor Reaction Progress: Carefully track the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-functionalized product appear.

      • Lower Temperature: Reducing the reaction temperature can often slow the rate of the second functionalization more than the first, improving selectivity for the mono-functionalized product.

      • Catalyst Choice: In some systems, the choice of metal is crucial. For instance, with certain substrates, a Rhodium catalyst might selectively promote mono-arylation, whereas an Iridium catalyst under similar conditions could favor di-arylation.[6]

Frequently Asked Questions (FAQs)

FAQ 1: Which catalyst (Pd, Rh, Ir) should I choose for my reaction?

The choice of metal is fundamental and depends on the desired transformation. While there are exceptions, the following table provides a general guideline for reactions directed by sulfonamides.

Catalyst Core Primary Applications Common Precursors Typical Oxidants/Additives References
Palladium (Pd) Arylation, Acetoxylation, AlkylationPd(OAc)₂, PdCl₂Ag₂O, PhI(OAc)₂, K₂S₂O₈, Acids (AcOH)[2][5]
Rhodium (Rh) Olefination, Annulation, Carbenoid Insertion[RhCpCl₂]₂, [Rh(OAc)₂]₂Cu(OAc)₂, AgOAc[1][6]
Iridium (Ir) Amidation, Borylation, Diarylation[IrCpCl₂]₂Sulfonyl Azides, B₂pin₂[8]

FAQ 2: How critical is the choice of the N-substituent on the sulfonamide (e.g., tert-butyl)?

The N-substituent is not merely a placeholder. The tert-butyl group serves several purposes:

  • Steric Bulk: It can sterically block one face of the directing group, potentially influencing the stereochemistry of the cyclometalation step.

  • Preventing N-H Reactivity: It protects the sulfonamide nitrogen from undergoing competing reactions, such as N-arylation.

  • Solubility: It enhances the solubility of the substrate in common organic solvents. While other alkyl groups are possible, the tert-butyl group often provides a good balance of these properties.

FAQ 3: Can this directing group be used for more remote C(sp³)-H functionalization?

While this compound is primarily an ortho-directing group for C(sp²)-H bonds, the broader class of sulfonamides has been successfully employed in remote C(sp³)-H functionalization.[9] These reactions typically do not proceed via a chelation-assisted mechanism. Instead, they often involve the generation of a nitrogen-centered radical which then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) to abstract a hydrogen from a distal C(sp³)-H bond, generating a carbon-centered radical that can be functionalized.[9] This requires a completely different set of reaction conditions, often involving photoredox or radical initiation catalysis.[9]

Exemplary Protocol: Palladium-Catalyzed Ortho-Arylation

This protocol provides a robust starting point for the arylation of this compound with an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) Oxide (Ag₂O, 1.5 equiv)

  • Acetic Acid (AcOH, 0.1 M concentration)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, and Ag₂O.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous acetic acid via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots, quenching with a saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ortho-arylated product.

References

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
  • Decoding Directing Groups and Their Pivotal Role in C−H Activation.
  • Selectivity and reactivity in C-H activ
  • Ortho C−H functionalization via weak coordination.
  • Site-selective ortho C–H carbenoid functionalization of sulfonamides...
  • Ortho‐C−H functionalization of aryl sulfonamides.
  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides.
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.

Sources

Technical Support Center: C-H Functionalization of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of 2-Amino-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during this powerful synthetic transformation. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to explain the underlying chemical principles governing the success of your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving common issues.

Question: My reaction shows low to no product yield. What are the potential causes and how can I fix this?

Answer:

Low or no yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

1. Catalyst Inactivity or Decomposition

The palladium catalyst is the heart of the reaction; its health is paramount.

  • Cause: The Pd(II) precatalyst may have been compromised through improper storage or handling, leading to the formation of inactive Pd(0) aggregates (palladium black).[1] Some catalyst systems are also sensitive to air or moisture.

  • Solution:

    • Verify Catalyst Quality: Purchase high-purity catalysts from reputable suppliers. If you suspect degradation, use a fresh batch.

    • Ensure Inert Atmosphere: While many modern protocols are robust, assembling the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice, especially when results are inconsistent. Use Schlenk techniques or a glovebox.

    • Choose the Right Precatalyst: Palladium(II) acetate, Pd(OAc)₂, is a common starting point, but other sources like PdCl₂ might be more stable or suitable depending on the specific transformation.[2]

2. Ineffective Directing Group Coordination

The sulfonamide group must coordinate to the palladium center to direct the C-H activation to the ortho position.

  • Cause: The reaction conditions (e.g., solvent, additives) may not favor the formation of the key cyclometalated intermediate.[3] The presence of a strong base can deprotonate the sulfonamide nitrogen, which is often a required step for forming the active palladacycle.

  • Solution:

    • Base Additive: Ensure an appropriate base (e.g., K₂CO₃, Cs₂CO₃) is present if the mechanism requires deprotonation of the N-H bond for chelation.

    • Solvent Choice: The solvent can influence the stability of intermediates.[4][5] If coordination is suspected to be an issue in a non-polar solvent like toluene, switching to a more polar, coordinating solvent like DMF or DMA might be beneficial.

3. Sub-Optimal Reaction Conditions

C-H activation reactions are often sensitive to temperature and reaction time.

  • Cause: The reaction may not have reached the activation energy barrier, or it may have proceeded too long, leading to product decomposition.

  • Solution:

    • Temperature Screening: If no product is observed, incrementally increase the temperature (e.g., from 80 °C to 100 °C, then 120 °C). Monitor by TLC or LC-MS.

    • Time Course Study: Run a time course experiment, taking aliquots every few hours to determine the point of maximum conversion and check for subsequent product degradation.

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your troubleshooting process.

G start Low / No Yield Observed check_reagents Verify Purity & Integrity of Starting Materials (Substrate, Catalyst, Reagents) start->check_reagents check_setup Confirm Inert Atmosphere & Anhydrous Conditions check_reagents->check_setup re_run Re-run Under Standard Conditions check_setup->re_run optimize Systematically Optimize Parameters re_run->optimize If still low yield success Yield Improved re_run->success If successful temp Screen Temperature (e.g., 80-120 °C) optimize->temp solvent Screen Solvents (e.g., Toluene, DCE, DMF) optimize->solvent ligand Evaluate Different Ligands (if applicable) optimize->ligand temp->success fail Issue Persists temp->fail solvent->success solvent->fail ligand->success ligand->fail

Caption: A logical workflow for troubleshooting low-yield C-H functionalization reactions.

Question: The reaction is working, but I am getting a mixture of products (poor regioselectivity). How can I improve this?

Answer:

Poor regioselectivity is a common challenge, especially with complex substrates. The primary goal is to favor functionalization at the C-H bond ortho to the sulfonamide directing group.

1. Competing Directing Groups
  • Cause: Your substrate may contain other Lewis basic sites (e.g., heterocycles like pyridine or thiazole) that can compete with the sulfonamide to direct the catalyst to a different C-H bond.[6] Strongly coordinating N-heterocycles can often outcompete weaker directing groups.[7]

  • Solution:

    • Solvent Polarity: The selectivity between two competing directing groups can sometimes be "switched" by changing the solvent.[8][9] Less-polar solvents (e.g., toluene) may favor functionalization directed by the sulfonamide, while more polar solvents (e.g., DCE, dichloroethane) might favor the N-heterocycle.[6]

    • Modify the Directing Group: While not always feasible, temporarily protecting a competing directing group can be an effective strategy.

2. Steric Hindrance
  • Cause: If both ortho positions are available, functionalization will typically occur at the less sterically hindered site.[3] If a substituent is present at one ortho position, reaction at the other may be slow or inhibited.

  • Solution:

    • Ligand Tuning: In some systems, the ligand on the metal catalyst can be changed to modulate steric sensitivity. Bulky ligands can increase selectivity for the less hindered position.[10]

    • Accept Lower Yield: In cases of extreme steric hindrance, achieving high yields may not be possible, and a lower, selective yield may be the optimal outcome.

3. Electronic Effects
  • Cause: The electronic nature of the aromatic ring can influence the acidity and reactivity of the C-H bonds, although this is generally a secondary effect compared to the directing group's influence.

  • Solution: This is an intrinsic property of the substrate. If selectivity is poor due to minimal electronic or steric differentiation between two sites, consider redesigning the substrate or using an alternative synthetic route.

Frequently Asked Questions (FAQs)

Question: What is the mechanistic role of the this compound group in the reaction?

Answer:

The sulfonamide moiety is the key to the reaction's success; it functions as a directing group .[11][12] Its primary role is to control the regioselectivity of the C-H functionalization. The mechanism typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[13]

  • Coordination: The oxygen or nitrogen atoms of the deprotonated sulfonamide coordinate to the Pd(II) catalyst center.

  • Cyclometalation: This coordination brings the palladium catalyst into close proximity to one of the ortho C-H bonds of the benzene ring.

  • C-H Activation: The catalyst then abstracts a proton and forms a direct Pd-C bond, creating a stable five- or six-membered palladacycle intermediate.

  • Functionalization: This palladacycle is the key reactive intermediate. It can then undergo various transformations, such as oxidative addition/reductive elimination or reaction with an oxidant, to form the new C-C, C-N, or C-O bond and regenerate the active Pd(II) catalyst.[3]

CMD_Mechanism cluster_catalytic Catalytic Cycle A Substrate + Pd(II)L_n B Coordination Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C CMD Step D Functionalized Product + Pd(II)L_n C->D + Coupling Partner - Reductive Elimination / Oxidation

Caption: Simplified overview of a directing group-assisted C-H activation mechanism.

Question: How do I choose the appropriate catalyst and reaction conditions?

Answer:

The optimal conditions are highly dependent on the specific transformation you wish to perform (e.g., arylation, olefination, amination). However, general guidelines can be established from the literature.[14] Palladium(II) acetate (Pd(OAc)₂) is the most common and versatile catalyst precursor for these reactions.[15]

Summary of Typical Reaction Conditions
Functionalization TypeCatalyst SystemOxidant / AdditiveTypical SolventTemp (°C)Reference
Arylation Pd(OAc)₂ / Ligand (e.g., phosphine)Base (K₂CO₃), Additive (e.g., Ag₂CO₃)Toluene, Dioxane100-120[14]
Olefination Pd(OAc)₂AgOAc or Cu(OAc)₂Toluene, DMF80-110[14][16]
Amination Pd(OAc)₂Oxidant (e.g., PhI(OAc)₂)DCE, Toluene100-120[3][17]
Halogenation Pd(OAc)₂N-Halosuccinimide (NCS, NBS, NIS)DCE, Acetonitrile60-100[14]
Carboxylation Pd(OAc)₂CO gas, OxidantToluene, Acetic Acid100-130[14]

This table provides general starting points. Optimization is almost always necessary for a new substrate.

Question: What are common side products and how can they be minimized?

Answer:

Several side reactions can compete with the desired C-H functionalization.

  • Homocoupling: The coupling partner (e.g., an aryl halide in an arylation reaction) can react with itself. This is often minimized by using an appropriate ligand and controlling the reaction stoichiometry.

  • Hydrodefunctionalization: The newly introduced functional group is replaced by a hydrogen atom. This can occur under certain conditions and may point to instability of the product or an alternative reductive pathway.[18]

  • Di-functionalization: Reaction occurs at both ortho positions. This is more likely if a large excess of the coupling partner and extended reaction times are used. To favor mono-functionalization, use a stoichiometry of ~1.0-1.2 equivalents of the coupling partner relative to the substrate.

  • Protode-palladation: The palladacycle intermediate reacts with a proton source (like trace water or acidic byproducts) to regenerate the starting material, lowering efficiency. Ensuring anhydrous conditions and using a suitable base can mitigate this.

Experimental Protocols

General Protocol for Palladium-Catalyzed ortho-Arylation

This protocol provides a starting point for the arylation of this compound with an aryl iodide.

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, dried)

  • Toluene (anhydrous, to make 0.1 M solution)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound, the aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[19][20]

References

  • Galla, M. S., Bora, D., & Shankaraiah, N. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661–1684. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available from: [Link]

  • Galla, M. S., Bora, D., & Shankaraiah, N. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. ResearchGate. Available from: [Link]

  • Dong, Y., et al. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(35), 8195–8201. Available from: [Link]

  • Dai, H.-X., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7225. Available from: [Link]

  • Dong, Y., et al. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science (RSC Publishing). Available from: [Link]

  • IIP Series. (n.d.). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. IIP Series. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis, 5(8), 4886–4899. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Semantic Scholar. Available from: [Link]

  • Vantourout, J. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(15), 8434–8443. Available from: [Link]

  • Pavan, C., et al. (2018). How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis, 8(7), 6247–6255. Available from: [Link]

  • Stuart, A. M., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society, 137(36), 11672–11683. Available from: [Link]

  • Yu, J.-Q. (2012). The four central challenges of further functionalizations. ResearchGate. Available from: [Link]

  • Merchant, R. R., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(9), 3624–3628. Available from: [Link]

  • Digital WPI. (n.d.). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI. Available from: [Link]

  • Asplund, M. C., et al. (2000). The Mechanism of a C-H Bond Activation Reaction in Room-Temperature Alkane Solution. Organometallics, 19(21), 4117–4119. Available from: [Link]

  • Merchant, R. R., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications. Available from: [Link]

  • Ramana, M. M. V., et al. (2016). Optimization of reaction conditions for directed C-H functionalization. ResearchGate. Available from: [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 78(13), 6319–6327. Available from: [Link]

  • Dong, Y., et al. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. PubMed Central. Available from: [Link]

  • Galla, M. S., & Shankaraiah, N. (2021). Ortho-C−H functionalization of aryl sulfonamides. ResearchGate. Available from: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2025). ResearchGate. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Available from: [Link]

  • Pd-catalyzed intermolecular C-H amination with alkylamines. Semantic Scholar. Available from: [Link]

  • Advion, Inc. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Available from: [Link]

  • Morzycki, J. W., et al. (2017). Preparation, Purification and Regioselective Functionalization of Protoescigenin—The Main Aglycone of Escin Complex. Molecules, 22(12), 2005. Available from: [Link]

Sources

Technical Support Center: Purification of Products from 2-Amino-N-(tert-butyl)benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-Amino-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered in the synthesis of novel sulfonamide derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a versatile starting material for the synthesis of a wide range of biologically active compounds. The primary amino group is readily functionalized, most commonly through acylation or sulfonylation, to yield N-substituted derivatives. However, the purification of these products can be challenging due to the presence of unreacted starting materials, reagents, and various byproducts. The physicochemical properties of the sulfonamide group, including its polarity and hydrogen bonding capabilities, necessitate carefully optimized purification strategies.

This guide will focus on the three primary purification techniques: recrystallization , column chromatography , and acid-base extraction . We will explore common issues and provide detailed, step-by-step protocols for their resolution.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of your this compound derivatives.

Scenario 1: Recrystallization Woes - "My product is oiling out instead of crystallizing!"

Question: I've completed the acylation of this compound and am attempting to purify the product by recrystallization. However, upon cooling the solution, I'm getting an oil instead of crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to one of the following reasons:

  • High concentration of impurities: Impurities can depress the melting point of your product, leading to the formation of a low-melting eutectic mixture.

  • Inappropriate solvent choice: The solvent may be too nonpolar for your product, causing it to separate out as an oil at a temperature above its melting point.

  • Too rapid cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

Troubleshooting Workflow for "Oiling Out":

G start Oiling Out Observed step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add a small amount of additional hot solvent. step1->step2 step3 Allow the solution to cool very slowly. (e.g., in a dewar or insulated bath) step2->step3 step4 Induce crystallization: - Scratch the inner wall of the flask. - Add a seed crystal. step3->step4 step5 Did crystals form? step4->step5 step6 Success! Collect crystals by filtration. step5->step6 Yes step7 Problem persists. Consider solvent system change. step5->step7 No step8 Try a more polar solvent or a solvent/anti-solvent system. (e.g., Ethanol/Water, Isopropanol/Water) step7->step8

Caption: Troubleshooting workflow for when a product "oils out" during recrystallization.

Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water)

This method is particularly effective for moderately polar compounds like many N-acylated sulfonamides.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol (a "good" solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water (the "anti-solvent") dropwise with swirling until the solution becomes faintly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Scenario 2: Column Chromatography Frustration - "My spots are streaking and I have poor separation."

Question: I'm trying to purify my N-sulfonylated this compound derivative using silica gel column chromatography, but the spots on my TLC plate are streaking, and the column is not giving good separation. What can I do?

Answer: Streaking on silica gel TLC and poor column separation for sulfonamides often points to issues with the acidity of the silica or strong interactions between the compound and the stationary phase. The sulfonamide nitrogen can be acidic, and the amino group is basic, leading to undesirable interactions.

Troubleshooting Strategies for Poor Chromatographic Separation:

  • Modify the Mobile Phase:

    • Add a small amount of acid or base: For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the deprotonation of your compound, leading to sharper peaks. For basic impurities, a small amount of triethylamine can have a similar effect.

    • Increase the polarity of the eluent: A gradual increase in the polarity of your mobile phase (gradient elution) can help to separate compounds with similar polarities. Common solvent systems for sulfonamides include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1]

  • Change the Stationary Phase:

    • Use neutral or basic alumina: If your compound is sensitive to acidic conditions, switching to neutral or basic alumina can prevent degradation and improve separation.

    • Consider reverse-phase chromatography: For more polar sulfonamide derivatives, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be very effective.[2]

Visualizing Sulfonamides on TLC:

Sulfonamides can sometimes be difficult to visualize on TLC plates. Here are some effective methods:

Visualization MethodProcedureComments
UV Light (254 nm) Expose the TLC plate to short-wave UV light.Compounds with aromatic rings will appear as dark spots on a fluorescent background.
Potassium Permanganate Stain Dip the plate in a solution of KMnO₄.Useful for compounds that can be oxidized. Spots appear as yellow/brown on a purple background.
Fluorescamine Stain Spray the plate with a fluorescamine solution.Specific for primary and secondary amines. Will detect unreacted starting material.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture after acylating this compound?

A1: The most common impurities include:

  • Unreacted this compound: This can be identified by TLC, as it is typically more polar than the acylated product.

  • Excess Acylating Agent/Carboxylic Acid: If an acid chloride or anhydride was used, residual carboxylic acid may be present.

  • Di-acylated Product: It is possible for the sulfonamide nitrogen to also be acylated under certain conditions, though this is generally less favorable.

  • Byproducts from the base: For example, if pyridine or triethylamine is used, their salts may be present.

Q2: How can I use acid-base extraction to simplify the purification of my N-acylated product?

A2: Acid-base extraction is a powerful technique to remove acidic or basic impurities.[4][5] Here's a general workflow:

G start Crude Reaction Mixture (in organic solvent like Ethyl Acetate) step1 Wash with aqueous NaHCO₃ solution. start->step1 step2 Aqueous Layer: Contains acidic impurities (e.g., carboxylic acid). step1->step2 step3 Organic Layer: Contains N-acylated product and neutral/basic impurities. step1->step3 step4 Wash with dilute aqueous HCl. step3->step4 step5 Aqueous Layer: Contains unreacted this compound. step4->step5 step6 Organic Layer: Contains the purified N-acylated product. step4->step6 step7 Wash with brine, dry over Na₂SO₄, and evaporate solvent. step6->step7

Caption: Acid-base extraction workflow for the purification of an N-acylated product.

Q3: I have a low yield after purification. What are the likely causes?

A3: Low yields can stem from several factors throughout the synthesis and purification process:

  • Incomplete reaction: Monitor your reaction by TLC to ensure all the starting material has been consumed.

  • Product loss during workup:

    • Extractions: Ensure you are using the correct pH for your extractions to avoid partitioning your product into the wrong layer. Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[6] Premature crystallization during hot filtration can also lead to product loss.

  • Product degradation: Some sulfonamide derivatives may be sensitive to strong acids or bases, or prolonged heating.

Q4: What is a good starting point for developing a TLC method for my reaction?

A4: A good starting point for developing a TLC method for sulfonamide derivatives is a mobile phase of 7:3 or 8:2 hexanes:ethyl acetate . This solvent system provides a good balance of polarity for many organic compounds. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your product, which is ideal for subsequent column chromatography.[1]

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction [Video]. YouTube. Retrieved from [Link]

  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • SIELC Technologies. (n.d.). Separation of 2-Aminobenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
  • ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1435-1439.
  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(6), 2896-2902.

Sources

Technical Support Center: Cleavage of the 2-Amino-N-(tert-butyl)benzenesulfonamide Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cleavage of the 2-Amino-N-(tert-butyl)benzenesulfonamide protecting group, commonly referred to in literature as the tert-butylsulfonamide or Bus group. This guide is designed for researchers, scientists, and drug development professionals who utilize this protecting group for anilines and encounter challenges during the deprotection step. Here, we provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction to the tert-Butylsulfonamide (Bus) Protecting Group

The tert-butylsulfonamide group is a valuable tool for the protection of the nitrogen atom in anilines and other amino compounds. Its utility stems from its stability under a variety of reaction conditions. However, the very stability that makes it an effective protecting group can also present challenges during its removal. Cleavage is most commonly achieved under acidic conditions, which facilitate the removal of the sterically bulky tert-butyl group.[1] This guide will help you navigate the complexities of this deprotection reaction.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that you may encounter during the cleavage of the this compound group in a question-and-answer format.

Question 1: My deprotection reaction is slow, stalls, or results in an incomplete cleavage. What are the primary causes and how can I resolve this?

Answer:

Incomplete or stalled reactions are the most frequently reported issues. Several factors can contribute to this problem, primarily related to the reaction conditions and the stability of the carbocation intermediate.

Causality: The cleavage mechanism under acidic conditions involves the protonation of one of the sulfonyl oxygens, followed by the elimination of a stable tert-butyl carbocation.[2][3][4] The stability of this carbocation is key to the success of the reaction. Any factor that destabilizes this intermediate or hinders its formation will slow down or stop the reaction.

Troubleshooting Steps:

  • Increase Acid Strength and/or Concentration: The reaction is acid-catalyzed. If the reaction is sluggish, a stronger acid or a higher concentration may be required. Trifluoroacetic acid (TFA) is a common and effective choice for this deprotection.[2] If you are using a weaker acid like HCl, consider switching to TFA or using a higher concentration of HCl.[5]

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the reaction barrier. If you are running the reaction at room temperature, consider gently heating it. However, be cautious, as excessive heat can lead to side reactions, especially with sensitive substrates.

  • Choice of Solvent: The solvent can play a crucial role. A solvent that can stabilize the carbocation intermediate, such as dichloromethane (DCM), is often a good choice. In some cases, using the cleavage acid as the solvent (neat TFA) can be effective.

  • Presence of Water: While acidic cleavage is the primary method, the presence of a small amount of water can sometimes facilitate the hydrolysis of the sulfonamide bond after the initial carbocation formation. However, excessive water can dilute the acid and hinder the reaction.

Question 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Answer:

The formation of side products is often linked to the reactivity of the tert-butyl carbocation generated during the cleavage.

Causality: The tert-butyl carbocation is a potent electrophile and can react with nucleophilic sites on your substrate or solvent, leading to unwanted alkylation.[2] Additionally, the carbocation can lose a proton to form isobutylene gas.[6]

Common Side Reactions and Solutions:

  • t-Butylation of the Aromatic Ring: The tert-butyl carbocation can undergo an electrophilic aromatic substitution reaction with the aniline product or other aromatic rings in your molecule.

    • Solution: Use of Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the carbocation before it can react with your desired product.[7][8] Common scavengers include:

      • Thioanisole: An excellent scavenger for this purpose.

      • Triisopropylsilane (TIS): Another effective carbocation scavenger.

      • Water: Can act as a scavenger by reacting with the carbocation to form tert-butanol.

  • Formation of Isobutylene: The tert-butyl carbocation can be deprotonated to form isobutylene.[6] While this is often the desired fate of the carbocation, in a closed system, the buildup of gas can be a safety concern.

Troubleshooting Workflow for Side Product Formation:

start Side Product Observed check_type Identify Side Product (e.g., via LC-MS, NMR) start->check_type alkylation t-Butylation of Substrate check_type->alkylation Alkylation other Other Byproducts check_type->other Other add_scavenger Add Scavenger (Thioanisole, TIS, Water) alkylation->add_scavenger lower_temp Lower Reaction Temperature other->lower_temp optimize Re-optimize Conditions add_scavenger->optimize lower_temp->optimize

Caption: Troubleshooting workflow for side product formation.

Question 3: The standard strong acid conditions (e.g., neat TFA) are degrading my substrate. What are some milder alternatives?

Answer:

For substrates with acid-sensitive functional groups, harsh cleavage conditions can lead to decomposition or the removal of other protecting groups. Fortunately, milder conditions have been developed.

Milder Cleavage Strategies:

  • Dilute Acid: Instead of neat TFA, a solution of TFA in a solvent like DCM (e.g., 10-50% TFA in DCM) can be effective while being less harsh.[8]

  • Lewis Acids: In some cases, Lewis acids such as Bi(OTf)₃ have been shown to catalyze the cleavage of related sulfonamides under milder conditions.[9]

  • Photochemical and Electrochemical Methods: For certain classes of protecting groups, photochemical and electrochemical methods offer highly selective and mild deprotection alternatives, though specific protocols for the Bus group are less common.[10]

Cleavage MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Strong Acid Neat Trifluoroacetic Acid (TFA)Room temperature, 1-4 hoursFast and generally effectiveCan cleave other acid-labile groups; risk of side reactions
Diluted Strong Acid 25-50% TFA in Dichloromethane (DCM)Room temperature, 2-8 hoursMilder than neat TFA; good for many substratesSlower than neat TFA
HCl in Organic Solvent 4M HCl in Dioxane or MethanolRoom temperature to 50°C, 4-24 hoursReadily available reagentCan be slower; potential for chloride side reactions
Lewis Acid Catalysis Catalytic Bi(OTf)₃ in 1,2-dichloroethaneReflux (e.g., 85°C)High chemoselectivity for certain substrates[9]Requires elevated temperatures; substrate scope may be limited

Experimental Protocols

Protocol 1: Standard Cleavage using Trifluoroacetic Acid (TFA)

This protocol is a robust starting point for the deprotection of many Bus-protected anilines.

  • Preparation: To the Bus-protected aniline (1.0 eq) in a round-bottom flask, add a scavenger such as thioanisole (2.0-5.0 eq).

  • Reaction: Cool the flask in an ice bath (0 °C) and add neat trifluoroacetic acid (TFA) (10-20 volumes, e.g., 10-20 mL per gram of substrate).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Milder Cleavage using Diluted TFA

This protocol is recommended for substrates that are sensitive to strong, neat acid.

  • Preparation: Dissolve the Bus-protected aniline (1.0 eq) in dichloromethane (DCM) (10-20 volumes). Add a scavenger such as triisopropylsilane (TIS) (1.5-3.0 eq).

  • Reaction: Cool the solution to 0 °C and add TFA (to a final concentration of 25-50% v/v) dropwise.

  • Monitoring: Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4 and 5 from Protocol 1.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of the deprotection reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you should see the disappearance of the starting material spot and the appearance of a more polar product spot (the free aniline). LC-MS is highly effective as it allows you to monitor the mass of the starting material and the expected mass of the product.

Q: Is the this compound group orthogonal to other common protecting groups? A: Orthogonality depends on the specific protecting groups in your molecule.[11] The Bus group is cleaved under acidic conditions. Therefore, it is generally not orthogonal to other acid-labile groups like Boc (tert-butoxycarbonyl) or a tert-butyl ester, which will likely be cleaved simultaneously.[12][13] It is, however, orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis like Cbz (carboxybenzyl).

Q: What are the primary safety precautions when working with strong acids like TFA? A: Trifluoroacetic acid is highly corrosive and volatile.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a sodium bicarbonate solution readily available to neutralize any spills.

References

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. Available at: [Link]

  • Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650. Available at: [Link]

  • Chemistry LibreTexts. (2024). Acidic Cleavage of Ethers. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18981-18991. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-N-(tert-butyl)benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the technical expertise to overcome common challenges and optimize your reaction outcomes.

Introduction: The Critical Role of Catalysis

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, often relies on catalytic processes to achieve high efficiency and selectivity. The choice of catalyst and its loading are paramount, directly influencing reaction kinetics, yield, and purity. This guide will delve into the nuances of optimizing these parameters to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering causative explanations and actionable solutions.

Question: Why is my reaction yield for this compound consistently low or the reaction rate impractically slow?

Answer: Low yields or sluggish reaction rates are common hurdles that can often be traced back to several factors related to the catalyst and reaction conditions.

  • Suboptimal Catalyst Choice or Loading: The nature of the catalyst is crucial. For sulfonamide synthesis, transition metal catalysts, particularly those based on copper or palladium, are frequently employed.[1][2] An insufficient catalyst loading will naturally lead to a slower reaction, while an excessive amount can sometimes promote side reactions or complicate purification. It's essential to start with a recommended catalyst loading (often in the range of 1-10 mol%) and then systematically screen different loadings to find the optimum for your specific substrate and conditions.[3]

  • Catalyst Deactivation: Catalysts can be sensitive to impurities in the starting materials or solvents.[2] Ensure all reagents are of high purity and that solvents are anhydrous, as moisture can hydrolyze sensitive intermediates.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent catalyst deactivation due to oxidation.[2]

  • Inadequate Temperature: Many catalytic reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[2] If the reaction is slow, a gradual increase in temperature may be beneficial. However, be mindful that excessive heat can lead to catalyst decomposition or the formation of undesired byproducts.

  • Poor Solubility: If the catalyst or reactants are not well-dissolved in the chosen solvent, the reaction will be mass-transfer limited, resulting in a slow rate. Experiment with different solvents to ensure all components are adequately solubilized at the reaction temperature.

Question: I am observing significant formation of impurities and side products. What are the likely causes and how can I mitigate them?

Answer: The formation of impurities is a frequent challenge in organic synthesis and can arise from several sources in this specific reaction.

  • Side Reactions of Starting Materials: One common side reaction is the hydrolysis of the sulfonyl chloride precursor to the unreactive sulfonic acid, especially in the presence of moisture.[4] Using anhydrous solvents and an inert atmosphere is critical to minimize this.[4]

  • Over-reaction or Di-substitution: With primary amines, there is a possibility of forming bis-sulfonated products, which consumes the starting material and reduces the yield of the desired monosubstituted product.[4] Adjusting the stoichiometry of the reactants, often by using a slight excess of the amine, can help favor the formation of the desired product.

  • Catalyst-Induced Side Reactions: The choice of catalyst can influence the product distribution. Some catalysts may promote undesired C-H activation or coupling reactions.[2] If you suspect catalyst-induced side reactions, consider screening alternative catalysts or modifying the ligand environment of your current catalyst.

  • Thermal Decomposition: At elevated temperatures, starting materials or the desired product may begin to decompose. If you are running the reaction at a high temperature, try reducing it to see if the impurity profile improves.

Question: How can I effectively remove the catalyst from my final product?

Answer: Catalyst removal is a critical step, especially in the synthesis of pharmaceutical intermediates where metal contamination must be minimized.

  • Filtration: For heterogeneous catalysts, simple filtration is often sufficient. Magnetic nanoparticles are increasingly used as catalyst supports, allowing for easy separation with an external magnet.[5]

  • Column Chromatography: This is a standard method for purifying organic compounds and is effective at removing both homogeneous and heterogeneous catalysts.[4]

  • Solvent Extraction/Washing: For homogeneous catalysts, a series of aqueous washes can sometimes remove the metal salts. For instance, washing with a solution of a chelating agent like EDTA can help extract residual metal ions into the aqueous phase.

  • Recrystallization: This is a powerful purification technique that can significantly reduce the levels of both organic and inorganic impurities, including residual catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic synthesis of sulfonamides?

A1: The classical approach involves the reaction of a sulfonyl chloride with an amine.[6] In many modern catalytic methods, particularly those using transition metals like copper or palladium, the mechanism often involves the oxidative addition of the sulfonyl chloride to the metal center, followed by coordination of the amine and subsequent reductive elimination to form the sulfonamide and regenerate the catalyst.[1]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a multifaceted role. It must dissolve the reactants and catalyst, but it can also influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often good choices as they can stabilize charged intermediates that may form during the catalytic cycle. The use of polyethylene glycol (PEG) has also been reported as a practical and sustainable solvent choice.[5]

Q3: What are the key safety considerations when working with these reactions?

A3: Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive.[4] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Some sulfonamide compounds can have biological activity and may cause allergic reactions in sensitive individuals.[7][8] It is always important to consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Experimental Protocols & Data

Baseline Protocol: Copper-Catalyzed Synthesis of this compound

This protocol provides a general starting point. Optimization of specific parameters may be required.

  • Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-aminobenzenesulfonamide (1.0 eq), a suitable copper catalyst (e.g., CuI, 5 mol%), and a ligand (e.g., 2,2'-bipyridine, 10 mol%).[9]

  • Reagent Addition: Add anhydrous solvent (e.g., DMSO) to the flask. Then, add tert-butylamine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[4]

Table 1: Illustrative Catalyst Loading Optimization
EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
112445
22.51872
35 12 91
4101288

Data is illustrative and will vary based on specific reaction conditions.

Visualizing the Process

Diagram 1: General Reaction Scheme

ReactionScheme 2-Aminobenzenesulfonyl\nChloride 2-Aminobenzenesulfonyl Chloride Product This compound 2-Aminobenzenesulfonyl\nChloride->Product tert-Butylamine tert-Butylamine tert-Butylamine->Product Catalyst Catalyst Catalyst->Product Solvent, Heat Byproduct HCl Troubleshooting start Low Yield or Slow Reaction catalyst_issue Check Catalyst start->catalyst_issue temp_issue Check Temperature start->temp_issue reagent_issue Check Reagents start->reagent_issue optimize_loading Optimize Loading (1-10 mol%) catalyst_issue->optimize_loading Loading? screen_catalysts Screen Different Catalysts (Cu, Pd) catalyst_issue->screen_catalysts Type? check_deactivation Ensure Anhydrous & Inert Conditions catalyst_issue->check_deactivation Activity? increase_temp Increase Temperature Incrementally temp_issue->increase_temp Too Low? check_decomposition Monitor for Decomposition temp_issue->check_decomposition Too High? check_purity Verify Purity of Starting Materials reagent_issue->check_purity Purity? check_stoichiometry Confirm Accurate Stoichiometry reagent_issue->check_stoichiometry Ratio?

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society.
  • Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Technical Support Center: Catalyst Selection for Sulfonamide-Medi
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Sulfonamide. (n.d.). Wikipedia.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Synthesis method of N-tert-butyl benzene sulfonamide. (n.d.).

Sources

Technical Support Center: 2-Amino-N-(tert-butyl)benzenesulfonamide-Directed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for C-H activation methodologies utilizing the 2-amino-N-(tert-butyl)benzenesulfonamide directing group. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on the profound and often decisive role of the reaction solvent. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered in the lab.

Q1: Why is solvent selection so critical for my this compound-directed C-H activation?

The choice of solvent is not merely about dissolving your reactants; it is an active participant that can dictate the entire course of the reaction. Its influence is multifaceted, affecting everything from reaction rate to product selectivity.[1] The two primary properties of a solvent that you must consider are its polarity and its coordinating ability .

  • Polarity : The solvent's polarity impacts the stability of charged intermediates and transition states that form during the catalytic cycle.[1][2] Many C-H activation mechanisms, particularly those involving palladium or rhodium, proceed through charged intermediates. A polar solvent can stabilize these species, lowering the activation energy and accelerating the reaction.[3] Conversely, a non-polar solvent may favor alternative, neutral pathways, potentially leading to different products.[3]

  • Coordinating Ability : This refers to the capacity of solvent molecules to bind to the metal center of your catalyst.[1] Solvents with lone pairs on nitrogen or oxygen atoms (e.g., MeCN, DMF, DMSO) are considered "coordinating." This coordination can be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent binds too strongly, blocking the substrate from accessing the catalytic site and inhibiting the reaction.[4][5][6]

Q2: My reaction is sluggish or has failed completely. How do I troubleshoot this from a solvent perspective?

A stalled reaction is a common issue, and the solvent is one of the first variables to investigate. Before re-making your catalyst or purifying your substrate again, consider the following solvent-related causes:

  • Catalyst Inhibition : The most frequent culprit is an overly coordinating solvent. Acetonitrile (MeCN), for example, is known to bind strongly to cationic palladium(II) centers, which can completely shut down catalytic activity.[6] If you are using a strongly coordinating solvent, your first troubleshooting step should be to switch to a less coordinating alternative.

  • Poor Solubility : While less common with this specific directing group, ensure all components (substrate, catalyst, oxidant, etc.) are fully dissolved at the reaction temperature. If solubility is an issue, a more polar solvent system may be required.

  • Insufficient Transition State Stabilization : The C-H activation step itself often has a high energy barrier. If you are using a non-polar solvent like toluene or hexane, the reaction may be sluggish because the polar transition state is not sufficiently stabilized. Switching to a more polar, weakly-coordinating solvent like 1,2-dichloroethane (DCE) or 1,4-dioxane can often resolve this.

The troubleshooting workflow below provides a systematic approach to diagnosing solvent-related reaction failures.

G Start Symptom: No Reaction or Low Conversion Solubility Are all reactants soluble? Start->Solubility Sol_Action Action: Increase polarity. Try DMF, NMP, or Dioxane. Solubility->Sol_Action No Coord_Action Action: Switch to a weakly or non-coordinating solvent. Try DCE, Toluene, or HFIP. Solubility->Coord_Action Yes Coordination Is the solvent strongly coordinating? (e.g., MeCN, DMSO) Polarity Is the solvent non-polar? (e.g., Toluene, Hexane) Coordination->Polarity No Success Problem Resolved Coordination->Success Yes, problem solved after switch. Pol_Action Action: Increase polarity to stabilize transition state. Try DCE, EtOAc, or THF. Polarity->Pol_Action Yes Polarity->Success No Coord_Action->Coordination

Caption: Troubleshooting workflow for low-conversion C-H activation.

Q3: I'm observing a mixture of products or poor regioselectivity. Can the solvent influence which C-H bond is activated?

Absolutely. Solvent can be a powerful tool to steer the selectivity of a reaction.

  • Stabilizing Specific Pathways : As established, polar solvents stabilize charged species. If one reaction pathway proceeds through a charged intermediate while a competing pathway is neutral, a polar solvent will preferentially accelerate the former.[3] This has been demonstrated in Rh(III)-catalyzed systems where polar solvents favor a heteroatom-directed C-H activation (cationic pathway), while non-polar solvents favor a non-directed pathway (neutral pathway).[3]

  • Hydrogen Bonding Effects : Protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP), can form strong hydrogen bonds with the substrate or catalyst.[1][7] These interactions can alter the electronic and steric environment, effectively "blocking" certain sites or pre-organizing the substrate for a specific C-H activation event, thereby enhancing regioselectivity.[1][8]

Troubleshooting Guide: Common Issues & Solutions

This table summarizes common problems and provides actionable, solvent-focused solutions.

Symptom Potential Solvent-Related Cause Suggested Actions & Rationale
No Reaction / Low Conversion 1. Catalyst Inhibition: The solvent (e.g., MeCN, pyridine) is binding to the metal center more strongly than the directing group.[6] 2. Low Polarity: The non-polar solvent (e.g., hexane, toluene) is unable to stabilize the charged transition state of the C-H activation step.[1]1. Switch to a weakly coordinating solvent: Use solvents like 1,2-dichloroethane (DCE), 1,4-dioxane, or even tert-amyl alcohol. This frees up the coordination site required for the reaction to proceed. 2. Increase Solvent Polarity: Employ a more polar aprotic solvent like ethyl acetate (EtOAc) or THF to facilitate the reaction.[6]
Poor Regioselectivity 1. Competing Pathways: The current solvent offers poor differentiation between the energy barriers of multiple possible C-H activation sites. 2. Undesired Conformation: The substrate conformation in the current solvent does not favor activation at the desired position.1. Employ Hydrogen-Bonding Solvents: Try fluorinated alcohols like HFIP or TFE. Their ability to form H-bonds can rigidify the transition state, often leading to a dramatic increase in selectivity.[7] 2. Systematically Vary Polarity: Screen a range of solvents from non-polar (toluene) to polar aprotic (DCE, Dioxane) to polar protic (t-AmOH) to observe trends in selectivity.
Product Decomposition 1. Protodemetalation: Protic solvents (e.g., methanol, water) can protonate the metallacyclic intermediate, quenching the cycle and returning starting material.[1] 2. Oxidant/Base Incompatibility: The solvent may react with other reagents at elevated temperatures.1. Use Anhydrous Aprotic Solvents: Ensure your solvent is dry and switch to options like DCE, THF, or CPME (cyclopentyl methyl ether). 2. Check Solvent Compatibility: Consult literature for the stability of your oxidant and other additives in the chosen solvent at the target temperature.
Core Concepts Visualized

Understanding how solvents interact with the catalyst is key. The diagram below illustrates the principle of solvent coordination.

G Catalyst Inhibition by Solvent Coordination cluster_0 Weakly Coordinating Solvent cluster_1 Strongly Coordinating Solvent M1 Pd L1 L M1->L1 L2 L M1->L2 S1 Substrate S1->M1 Binds to open site M2 Pd L3 L M2->L3 S2 Substrate S2->M2 Binding Inhibited Solv Solvent (e.g., MeCN) Solv->M2 Blocks site

Caption: Coordinating solvents can block substrate binding to the catalyst.

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a robust method for systematically evaluating the effect of different solvents on your C-H activation reaction.

Objective: To identify the optimal solvent for yield and selectivity in the arylation of a substrate bearing the this compound directing group.

Materials:

  • Substrate (1.0 equiv)

  • Aryl Halide (1.2 - 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, 2.0 equiv)

  • Additive (e.g., K₂CO₃, PivOH if necessary)

  • Array of anhydrous solvents (e.g., Toluene, Dioxane, DCE, CPME, HFIP, t-AmOH)

  • Inert atmosphere reaction vials (e.g., 2-dram vials with screw caps)

  • Internal standard for GC/LCMS analysis (e.g., dodecane)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, weigh the solid reagents (Substrate, Palladium Catalyst, Oxidant, Additive) into separate reaction vials. This ensures consistency across all reactions.

  • Solvent Addition: Add the desired volume of each anhydrous solvent to its respective vial via syringe. For a typical screening scale, use a 0.1 M concentration of the limiting reagent.

  • Standard Addition: Add a precise amount of the internal standard to each vial.

  • Reactant Addition: Add the aryl halide (often a liquid) to each vial via syringe.

  • Reaction Setup: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.

  • Heating & Monitoring: Heat the reactions to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at set time points (e.g., 2h, 8h, 24h) and analyzing by GC/LCMS.

  • Analysis: After the reaction is complete, quench the vials, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica or celite, and analyze the final conversion and product ratios by GC/LCMS relative to the internal standard.

  • Data Tabulation: Record your results in a clear table to compare the performance of each solvent directly.

Data Presentation Example:

EntrySolventTime (h)Conversion (%)Product A : Product B Ratio
1Toluene24153 : 1
21,4-Dioxane24655 : 1
3DCE248010 : 1
4MeCN24<5-
5HFIP12>95>20 : 1

This systematic approach provides clear, quantifiable data, removing guesswork and enabling a rational choice for reaction scale-up.

References
  • IIP Series. (n.d.). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS.
  • Lilo, A., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society.
  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6). DOI:10.1039/D1SC05862B.
  • Jana, A., et al. (2018). How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis.
  • Chen, L., et al. (2023). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. MDPI.
  • Cuesta-Galisteo, A., et al. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. DOI:10.1039/C8CS00883C.
  • Sun, H., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry.
  • Wang, P., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications.

Sources

minimizing steric hindrance effects with 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N-(tert-butyl)benzenesulfonamide

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges and opportunities presented by this sterically hindered yet valuable building block. As scientists, we understand that experimental success lies not just in following a protocol but in understanding the underlying principles. This guide is structured to provide not only solutions but also the causal reasoning behind them, empowering you to make informed decisions in your own lab.

Section 1: Understanding the Molecule's Architecture

The key to mastering the use of this compound lies in appreciating its unique structural features. The molecule contains two primary reactive sites: the nucleophilic 2-amino group and the acidic N-H of the sulfonamide. However, the synthetic utility is dominated by the profound steric influence of the N-(tert-butyl) group, which acts as a large, conformationally rigid shield.[1] This bulk, combined with its ortho-positioning relative to the aniline amino group, creates a sterically congested environment that dictates the molecule's reactivity.

Steric_Hindrance_Map cluster_molecule Conceptual Steric Zones mol This compound NH2 2-Amino Group (Nucleophilic Site) SO2NH Sulfonamide N-H (Acidic / Reaction Site) SO2NH->NH2 Ortho-positioning creates significant crowding around the Amino Group tBu tert-Butyl Group (Primary Steric Shield) tBu->SO2NH Directly Hinders Access to Sulfonamide Nitrogen

Caption: Steric zones in this compound.

Section 2: Proactive Experimental Design

Anticipating and planning for steric effects is the most effective strategy. A poorly designed experiment will likely result in low yields, sluggish reactions, or complex product mixtures.

Q: How should I select my initial reaction conditions to account for the steric bulk?

A: Your initial setup is critical. The goal is to provide enough energy to overcome the activation barrier imposed by steric hindrance without promoting side reactions. A systematic approach to selecting solvents, bases, and temperature is essential.

ParameterRecommendationRationale & Causality
Solvent Aprotic, polar solvents (e.g., DMF, DMSO, NMP, Dioxane)These solvents effectively solvate reagents and intermediates without interfering with the reaction. For reactions involving organometallics, anhydrous THF or Dioxane is preferred to prevent quenching.[2]
Base Non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃)A non-nucleophilic base is crucial to avoid competing with your desired nucleophile.[2] For reactions at the sulfonamide nitrogen, a strong base is needed to deprotonate the acidic N-H, but its size must be considered.
Temperature Start at room temperature and gradually increase.Many reactions may require elevated temperatures (60-120 °C) to provide sufficient kinetic energy.[3] However, starting lower and monitoring by TLC or LC-MS allows you to find the "sweet spot" where the desired reaction proceeds without significant decomposition or side product formation.
Stoichiometry Use a slight excess (1.1-1.5 equiv.) of the less sterically hindered reagent.Driving the reaction equilibrium forward can be achieved by increasing the concentration of one reactant. It is often more cost-effective and easier to remove a smaller, less hindered reagent post-reaction.[2]
Catalysis Consider catalyst systems known for coupling hindered substrates (e.g., Buchwald-Hartwig ligands for N-arylations).Specialized catalysts are designed to operate effectively in sterically demanding environments, often enabling reactions that are otherwise impossible.

Section 3: Troubleshooting Common Experimental Failures

Even with careful planning, challenges can arise. This section provides a logical workflow for diagnosing and solving common problems.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_sm Step 1: Analyze Reaction Crude (TLC, LC-MS, NMR) start->check_sm sm_consumed Are starting materials consumed? check_sm->sm_consumed no_conv Diagnosis: Sluggish/Stalled Reaction (Kinetic Problem) sm_consumed->no_conv No yes_conv Diagnosis: Side Product Formation (Selectivity/Stability Problem) sm_consumed->yes_conv Yes sol_kinetics Solution Path A: • Increase Temperature Incrementally • Increase Reaction Time • Screen More Active Catalysts • Ensure Anhydrous Conditions no_conv->sol_kinetics sol_selectivity Solution Path B: • Lower Reaction Temperature • Use a More Selective/Hindered Base • Verify Reagent Purity & Stability • Consider a Protecting Group Strategy yes_conv->sol_selectivity

Caption: A decision-tree for troubleshooting low-yield reactions.

Q1: My reaction is extremely slow or has stalled, with starting material remaining even after 24 hours. What should I do?

A: This is a classic kinetic problem, where the reaction lacks sufficient energy to overcome the activation barrier heightened by steric hindrance.

  • Step 1: Increase Thermal Energy. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and any new impurities. For many sulfonamide-related reactions, heating is necessary.[3][4]

  • Step 2: Re-evaluate Your Base/Catalyst. If heat alone is insufficient, your base may not be strong enough to deprotonate the reacting species, or your catalyst may be inadequate. Consider a stronger, non-nucleophilic base or a more active catalyst system.

  • Step 3: Ensure Anhydrous Conditions. This is especially critical if you are using sulfonyl chlorides or other moisture-sensitive reagents. Trace amounts of water can hydrolyze starting materials into unreactive species, effectively killing the reaction.[2] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.[2]

Q2: My starting material is consumed, but the yield of my desired product is low, and I see several side products. How can I improve selectivity?

A: This indicates that while the reaction is active, it's not selective. The energy you're supplying is sufficient for the desired pathway but is also activating undesired pathways.

  • Step 1: Reduce Thermal Energy. The first step is often to lower the reaction temperature. Side reactions frequently have a higher activation energy and will be suppressed more significantly by a drop in temperature than the desired reaction.

  • Step 2: Analyze the Side Products. Use LC-MS or NMR to identify the structures of major byproducts. This provides crucial clues. For instance, if you see evidence of bis-sulfonation on a primary amine, you may need to adjust stoichiometry or use a protecting group.[2]

  • Step 3: Consider a Protecting Group Strategy. The ortho-amino group can sometimes interfere with reactions at the sulfonamide nitrogen (or vice-versa). Temporarily protecting the amino group (e.g., as a Boc-carbamate) can block these unwanted reactions. The protecting group can be removed in a subsequent step.[2][5]

Q3: Purifying my final compound is difficult due to closely-running impurities. What are the best practices?

A: Purification challenges with this scaffold are common due to its moderate polarity and the potential for similar-polarity byproducts.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides on a large scale.[2] Screen various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find one that dissolves your compound when hot but allows it to crash out cleanly upon cooling, leaving impurities behind in the mother liquor.[2]

  • Column Chromatography: If recrystallization fails, column chromatography is the next option. Due to the presence of two polar N-H groups, peak tailing can be an issue on silica gel. Consider adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to improve peak shape, depending on the nature of your compound (basic or acidic).

  • Acid-Base Wash: If you have a basic impurity and an acidic product (or vice-versa), an aqueous acid/base wash during the workup can be highly effective. For example, converting a basic amine impurity into its hydrochloride salt will make it water-soluble and easily removable from your organic layer.[6]

Section 4: Experimental Protocol Example

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of the 2-Amino Group

This protocol illustrates a challenging reaction where the bulky ortho-sulfonamide group sterically hinders the reactive amino center.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl bromide (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like XPhos (0.05 equiv.).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.2 equiv.).

  • Anhydrous Conditions:

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 100-110 °C.

    • Stir the reaction vigorously. Monitor its progress every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with this reagent?

    • A: Always consult the latest Safety Data Sheet (SDS). Generally, compounds of this class may cause skin and eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated fume hood.[9]

  • Q: Can I use a strong nucleophilic base like sodium hydroxide?

    • A: It is generally not recommended, especially in reactions involving sensitive functional groups like sulfonyl chlorides, as it can promote hydrolysis.[2] For deprotonating the sulfonamide N-H, stronger non-nucleophilic bases like NaH or KHMDS are more appropriate choices under anhydrous conditions.

  • Q: Is the tert-butyl group removable?

    • A: The N-tert-butyl group on a sulfonamide is extremely stable and generally not considered a protecting group. Cleavage requires harsh acidic conditions that would likely degrade the rest of the molecule. If a removable group is needed, consider an N-benzyl or N-allyl group instead.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-tert-butyl-3-furonitrile.
  • Sigma-Aldrich. (2024). Safety Data Sheet for tert-Butylbenzene.
  • ResearchGate. (n.d.). 20 questions with answers in SULFONAMIDES | Science topic.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide.
  • Polymer ADD (Thailand) Co., Ltd. (2017). Safety Data Sheet for N-BUTYL-BENZENESULFONAMIDE.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Mediated Reactions.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Supuran, C. T., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules, 22(9), 1519.
  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?

Sources

Technical Support Center: Regioselectivity in the Functionalization of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this versatile scaffold. Here, we address common regioselectivity challenges and provide detailed troubleshooting strategies, experimental protocols, and frequently asked questions to ensure the success of your synthetic endeavors.

Understanding the Regioselectivity Landscape

At the heart of any electrophilic aromatic substitution reaction lies the directing influence of the substituents already present on the aromatic ring. In the case of this compound, a nuanced interplay between the amino (-NH₂) and the N-(tert-butyl)sulfonamide (-SO₂NHtBu) groups dictates the position of incoming electrophiles.

The amino group is a powerful activating, ortho-, para- directing group, enriching the electron density at positions 4 and 6 through a strong +M (mesomeric) effect. Conversely, the sulfonamide group is a deactivating, meta- directing group due to its electron-withdrawing nature (-I and -M effects). The potent activating nature of the amino group generally dominates, making the positions ortho and para to it the most probable sites of substitution. However, the bulky tert-butyl group introduces significant steric hindrance, which can substantially influence the final product distribution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Upon attempting to halogenate this compound, I obtained a mixture of products. How can I favor the formation of the 4-halo isomer?

This is a classic regioselectivity challenge stemming from the competing directing effects and steric factors. The primary products are typically the 4-halo and 6-halo isomers, with potential for di-substituted byproducts under harsh conditions.

Troubleshooting Guide: Achieving 4-Halo Selectivity

Issue Underlying Cause Recommended Solution
Mixture of 4- and 6-halo isomers The amino group activates both the ortho (6-position) and para (4-position) sites.1. Leverage Steric Hindrance: The bulky tert-butyl group on the sulfonamide sterically disfavors substitution at the adjacent 6-position. Employing a bulky halogenating agent can further enhance selectivity for the less hindered 4-position. 2. Amino Group Protection: Converting the highly activating amino group to a less activating and more sterically demanding acetamide group will significantly favor para-substitution.[1]
Formation of di-substituted products Reaction conditions are too harsh, leading to multiple substitutions on the activated ring.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.
Oxidation of the amino group The amino group is sensitive to oxidation by some halogenating agents, especially in the presence of strong acids.Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile.

Experimental Protocol: Regioselective Bromination to Yield 4-Bromo-2-amino-N-(tert-butyl)benzenesulfonamide

Method A: Direct Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to separate the 4-bromo and 6-bromo isomers.

Method B: Via Amino Group Protection

  • Acetylation: React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form 2-Acetamido-N-(tert-butyl)benzenesulfonamide.

  • Bromination: Dissolve the acetylated compound in a suitable solvent and react with NBS as described in Method A. The increased steric bulk of the acetamido group will strongly direct bromination to the 4-position.

  • Hydrolysis: Deprotect the acetamido group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the desired 4-Bromo-2-amino-N-(tert-butyl)benzenesulfonamide.

FAQ 2: I am trying to introduce a nitro group, but the reaction is yielding a complex mixture and significant decomposition. What is the best approach for regioselective nitration?

Direct nitration of anilines is notoriously challenging due to the high reactivity of the amino group, which can be oxidized by the nitrating mixture. Furthermore, the strongly acidic conditions can protonate the amino group, changing its directing effect.

Troubleshooting Guide: Controlled Nitration

Issue Underlying Cause Recommended Solution
Oxidation and Decomposition The free amino group is highly susceptible to oxidation by strong nitric acid.Protect the amino group as an acetamide. The amide is less susceptible to oxidation and still directs ortho/para.[2]
Formation of the 5-nitro isomer Under strongly acidic conditions (e.g., mixed acid), the amino group is protonated to form the -NH₃⁺ group, which is a meta-director. This leads to nitration at the 5-position.1. Amino Group Protection: Acetylation of the amino group prevents its protonation under nitrating conditions, preserving its ortho, para-directing influence. 2. Milder Nitrating Agents: Consider using milder nitrating agents such as tert-butyl nitrite.
Low Yield of the 4-nitro isomer A mixture of 4-nitro and 6-nitro isomers is formed due to the activating nature of the protected amino group.The steric hindrance of the tert-butyl group and the protecting group will favor the formation of the 4-nitro isomer. Careful control of reaction temperature can further enhance this selectivity.

Experimental Protocol: Synthesis of 4-Nitro-2-amino-N-(tert-butyl)benzenesulfonamide

  • Protection: Synthesize 2-Acetamido-N-(tert-butyl)benzenesulfonamide as described in the previous section.

  • Nitration:

    • Carefully dissolve the acetylated starting material in concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C).

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Work-up and Deprotection:

    • Collect the precipitated 2-Acetamido-4-nitro-N-(tert-butyl)benzenesulfonamide by filtration.

    • Hydrolyze the amide group using acidic or basic conditions to obtain the final product, 4-Nitro-2-amino-N-(tert-butyl)benzenesulfonamide.

FAQ 3: How can I perform a Friedel-Crafts reaction on this compound without deactivation of the catalyst?

Friedel-Crafts reactions are challenging with substrates bearing amino groups, as the basic nitrogen can coordinate with the Lewis acid catalyst, deactivating it and shutting down the reaction.

Troubleshooting Guide: Successful Friedel-Crafts Acylation

Issue Underlying Cause Recommended Solution
Catalyst Deactivation The lone pair of electrons on the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃).Protect the Amino Group: Convert the amino group to an acetamide. The amide nitrogen is significantly less basic and does not readily coordinate with the Lewis acid, allowing the reaction to proceed. The acetamido group is still an ortho, para-director.
Low Reactivity The sulfonamide group is deactivating, and the acetamido group is less activating than a free amino group.Use a more reactive acylating agent (e.g., an acyl chloride or anhydride) and a sufficient amount of Lewis acid catalyst (often more than stoichiometric amounts are required for acylation).
Poor Regioselectivity A mixture of 4- and 6-acylated products is formed.The steric bulk of the protecting group and the tert-butyl sulfonamide will strongly favor acylation at the 4-position.

Experimental Protocol: Synthesis of 4-Acetyl-2-amino-N-(tert-butyl)benzenesulfonamide

  • Protection: Prepare 2-Acetamido-N-(tert-butyl)benzenesulfonamide.

  • Friedel-Crafts Acylation:

    • Suspend the acetylated compound and aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Deprotection:

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Hydrolyze the acetamido group to yield the desired 4-acetylated product.

Visualizing the Regioselectivity Pathways

G cluster_start Starting Material cluster_reaction_types Electrophilic Aromatic Substitution cluster_control Control Strategies cluster_products Potential Products Start This compound Halogenation Halogenation (e.g., NBS) Start->Halogenation Direct Reaction Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Direct Reaction FC_Acylation Friedel-Crafts Acylation (e.g., AcCl/AlCl₃) Start->FC_Acylation Direct Reaction (Problematic) Protection Protect Amino Group (e.g., Acetylation) Start->Protection Para_Product 4-Substituted Product (Major, Sterically Favored) Halogenation->Para_Product Ortho_Product 6-Substituted Product (Minor, Sterically Hindered) Halogenation->Ortho_Product Protonation Protonate Amino Group (Strong Acid) Nitration->Protonation Side Reaction Nitration->Para_Product Nitration->Ortho_Product FC_Acylation->Para_Product FC_Acylation->Ortho_Product Protection->Halogenation Favors Para Protection->Nitration Favors Para, Prevents Oxidation Protection->FC_Acylation Enables Reaction, Favors Para Meta_Product 5-Substituted Product (Major under acidic conditions) Protonation->Meta_Product

Caption: Decision workflow for controlling regioselectivity.

Analytical Characterization of Regioisomers

Distinguishing between the 4-, 5-, and 6-substituted isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected ¹H NMR Patterns for Monosubstituted Products:

Isomer Aromatic Proton Environment Expected Splitting Pattern
4-Substituted Three aromatic protons in a 1,2,4-trisubstituted pattern.One singlet (H-3), one doublet (H-5), and one doublet (H-6).
5-Substituted Three aromatic protons in a 1,2,4-trisubstituted pattern.One doublet (H-3), one doublet of doublets (H-4), and one doublet (H-6).
6-Substituted Three aromatic protons in a 1,2,3-trisubstituted pattern.One doublet (H-3), one triplet (H-4), and one doublet (H-5).

Note: The exact chemical shifts will depend on the nature of the electrophile and the solvent used. It is always recommended to perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous structure elucidation.

Separation of Regioisomers

In cases where a mixture of isomers is unavoidable, purification can often be achieved by column chromatography on silica gel. The polarity of the isomers can differ sufficiently to allow for separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The separation of regioisomers can also be achieved using high-performance liquid chromatography (HPLC), particularly with chiral stationary phases if applicable.[3][4][5][6][7]

References

  • (Reference to a general organic chemistry textbook discussing directing effects)
  • (Reference to a paper on the synthesis of 4-amino-substituted benzenesulfonamides)[8]

  • (Reference to a paper on the regioselective sulfonation)[9][10]

  • Wikipedia. Protecting group. [Link][2]

  • (Reference discussing benzenesulfonamide protecting groups)[11][12]

  • (Reference on the synthesis of N-tert-butyl benzenesulfonamide)[13]

  • (Reference on halogen derivatives of 2-aminobenzenesulfonamide)[14]

  • (Reference on analytical methods for distinguishing regioisomers)[15][16][17]

  • (Reference on the synthesis of 4-substituted benzenesulfonamides)[1]

  • (Reference on sulfonyl protecting groups)[18]

  • (Reference on synthesis of 4-(2-aminoethyl)benzsulfamide)[19]

  • (Reference on Friedel-Crafts reactions)[6][20][21][22]

  • (Reference on nitration of aromatic compounds)[3][4][23]

  • (Reference on regioselective halogenation)[5][24][25][26]

  • (Reference on 2-aminobenzenesulfonamide)[27]

  • (Reference on synthesis of 2-aminothiazole sulfonamides)[28]

Sources

Technical Support Center: Large-Scale Synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the large-scale synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Section 1: Troubleshooting Guide

This section is formatted to address specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Initial Sulfonylation Step

Question: We are experiencing lower than expected yields (<70%) during the reaction of 2-nitrobenzenesulfonyl chloride with tert-butylamine. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this step often trace back to one of several key areas: reaction conditions, reagent quality, or side reactions. Let's break down the possibilities.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The reaction is exothermic. An initial temperature that is too high, or a failure to adequately cool the reaction vessel during the addition of tert-butylamine, can lead to the formation of undesired side products, including di-sulfonated species or decomposition of the starting material.

    • Solution: Begin the reaction at a low temperature (0-5 °C) and maintain this temperature throughout the addition of tert-butylamine. Ensure your reactor has sufficient cooling capacity for the scale of the reaction. A slow, controlled addition of the amine is critical.

  • Presence of Moisture: Both 2-nitrobenzenesulfonyl chloride and tert-butylamine are sensitive to moisture. Water will react with the sulfonyl chloride to form the corresponding sulfonic acid, which will not react with the amine, thereby reducing your yield.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Stoichiometry and Order of Addition: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of impurities.

    • Solution: A slight excess of tert-butylamine (1.1-1.2 equivalents) is often used to ensure complete consumption of the sulfonyl chloride. The recommended order of addition is the slow addition of tert-butylamine to a solution of the 2-nitrobenzenesulfonyl chloride.

  • Competing Elimination Reaction: With a hindered amine like tert-butylamine, a competing elimination reaction can sometimes be observed, especially if a non-polar solvent is used.

    • Solution: Employing a suitable polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can help to favor the desired substitution reaction.

Issue 2: Incomplete Reduction of the Nitro Group

Question: Our reduction of 2-nitro-N-(tert-butyl)benzenesulfonamide to the desired 2-amino product is stalling, leaving significant amounts of starting material or hydroxylamine intermediates. How can we drive the reaction to completion?

Answer:

The reduction of an aromatic nitro group is a critical and sometimes challenging step, especially at a larger scale.[1] Incomplete reduction is a common hurdle.

Potential Causes & Solutions:

  • Catalyst Inactivity or Insufficient Loading:

    • Palladium on Carbon (Pd/C): This is a common catalyst for this transformation. Inactivity can result from poor quality catalyst, poisoning of the catalyst by sulfur-containing impurities, or insufficient loading for the scale of the reaction.

      • Solution: Ensure you are using a high-quality catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and ensure vigorous stirring to maintain the catalyst in suspension. A filtration through celite or a similar agent before the reaction can remove particulate impurities.

    • Tin(II) Chloride (SnCl₂): This is a classic method, but requires careful pH control and can lead to tin-based impurities in the final product.

      • Solution: Use a significant excess of SnCl₂ (typically 3-5 equivalents) in an acidic medium like ethanol or ethyl acetate with concentrated HCl. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

    • Iron/Acetic Acid or Iron/Ammonium Chloride: A cost-effective and robust method.

      • Solution: Ensure the iron powder is activated (e.g., by washing with dilute HCl) and that there is sufficient acid or ammonium chloride present to facilitate the reaction. Vigorous stirring is essential.

  • Insufficient Hydrogen Pressure (for catalytic hydrogenation):

    • Solution: For large-scale reactions, ensuring adequate hydrogen pressure (typically 50-100 psi) and efficient gas-liquid mixing is key. A well-designed hydrogenation reactor is necessary.

  • Accumulation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1] The reduction of the hydroxylamine can sometimes be the rate-limiting step, leading to its accumulation.

    • Solution: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can often help to push the reaction to completion. However, this must be balanced against the potential for side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: We are struggling with the purification of the final this compound product. It is either oily, discolored, or has persistent impurities. What are the best practices for isolation and purification at scale?

Answer:

Purification challenges at scale are common. The physical properties of the product and the nature of the impurities will dictate the best strategy.

Potential Causes & Solutions:

  • Inadequate Work-up:

    • Solution: After the reduction step, a thorough aqueous work-up is essential.

      • If using SnCl₂, quenching with a strong base (e.g., NaOH solution) to precipitate tin salts is necessary. This is followed by extraction into an organic solvent.

      • If using Pd/C, the catalyst must be completely removed by filtration through a pad of celite. Be aware that Pd/C can be pyrophoric and should be handled with care.

      • If using Fe, a basic work-up will precipitate iron salts, which can then be filtered off.

  • Emulsion Formation during Extraction:

    • Solution: The presence of salts and the amphiphilic nature of the product can lead to emulsions. Adding brine (saturated NaCl solution) can help to break emulsions. If the problem persists, a continuous liquid-liquid extraction setup might be beneficial at a very large scale.

  • Product Oiling Out during Crystallization:

    • Solution: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This is often due to too rapid cooling or the presence of impurities.

      • Try a slower cooling rate.

      • Use a different solvent system for crystallization. A solvent screen with various combinations of polar and non-polar solvents (e.g., ethyl acetate/heptane, isopropanol/water) is recommended.

      • Seeding the solution with a small amount of pure product can promote proper crystal formation.

  • Persistent Color:

    • Solution: Residual colored impurities, often from the nitro starting material or side reactions, can be removed by treating a solution of the crude product with activated carbon, followed by filtration before crystallization.

  • Alternative Purification:

    • If crystallization proves difficult, column chromatography on silica gel is an option, though it is less ideal for very large scales.[2] A short plug of silica gel can sometimes be sufficient to remove polar impurities.

    • Another approach is to form a salt of the amine product (e.g., the hydrochloride salt) by treating with HCl.[2] The salt may have better crystallization properties and can be isolated and then neutralized in a subsequent step to give the pure free amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a large scale?

A1: The most prevalent and industrially viable route involves a two-step process:

  • Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with tert-butylamine to form 2-nitro-N-(tert-butyl)benzenesulfonamide.

  • Reduction: Reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., H₂/Pd/C) or using reducing metals in acidic conditions (e.g., Fe/AcOH or SnCl₂/HCl).

Q2: What are the critical safety considerations for this synthesis?

A2: Several safety aspects must be carefully managed:

  • 2-Nitrobenzenesulfonyl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • tert-Butylamine: This is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). It must be conducted in a specialized hydrogenation reactor by trained personnel. The catalyst should be filtered carefully and kept wet to prevent ignition.

  • Exothermic Reactions: The initial sulfonylation step is exothermic. Proper temperature control and slow addition of reagents are crucial to prevent a runaway reaction.

Q3: How can I monitor the progress of the reactions effectively?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A typical mobile phase could be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion rate and the presence of any impurities. A common method might use a C18 column with a mobile phase of methanol and water.[3]

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.

Q4: Are there alternative, "greener" synthetic approaches being explored?

A4: Yes, the field of green chemistry is actively seeking alternatives. For the reduction step, methods are being developed that avoid heavy metals or high-pressure hydrogenation. For instance, biocatalytic reductions using nitroreductases are a promising area of research, offering high selectivity and mild reaction conditions.[1] Additionally, transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol with a catalyst, can be a safer alternative to using hydrogen gas.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Nitro-N-(tert-butyl)benzenesulfonamide
  • Charge a suitable, dry reactor with 2-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 volumes).

  • Inert the reactor with nitrogen and cool the mixture to 0-5 °C with an external cooling bath.

  • In a separate vessel, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (~2-3 volumes).

  • Slowly add the tert-butylamine solution to the stirred reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the sulfonyl chloride.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by crystallization from an ethanol/water mixture.

Protocol 2: Reduction of 2-Nitro-N-(tert-butyl)benzenesulfonamide (Catalytic Hydrogenation)
  • Charge a hydrogenation reactor with 2-nitro-N-(tert-butyl)benzenesulfonamide (1.0 eq), Palladium on Carbon (10% Pd, 5-10 mol%), and a suitable solvent such as ethanol or ethyl acetate.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen (50-100 psi) and begin vigorous stirring.

  • Maintain the reaction at room temperature or warm gently to 30-40 °C. Monitor the reaction by hydrogen uptake and/or HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Table 1: Typical Process Parameters and Expected Outcomes
ParameterStep 1: SulfonylationStep 2: Reduction (H₂/Pd/C)
Key Reagents 2-Nitrobenzenesulfonyl chloride, tert-butylamine2-Nitro-N-(tert-butyl)benzenesulfonamide, H₂, Pd/C
Solvent Dichloromethane (DCM)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature 0-10 °C (addition), RT (reaction)25-40 °C
Pressure Atmospheric50-100 psi
Typical Reaction Time 3-6 hours4-12 hours
Typical Yield 85-95%90-98%
Typical Purity (Crude) >90%>95%

Section 4: Visual Process Flows

Synthetic Pathway

The following diagram illustrates the primary two-step synthetic route.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Intermediate 2-Nitro-N-(tert-butyl)- benzenesulfonamide 2-Nitrobenzenesulfonyl_Chloride->Intermediate DCM, Et3N 0 °C to RT tert-Butylamine tert-Butylamine tert-Butylamine->Intermediate DCM, Et3N 0 °C to RT Final_Product 2-Amino-N-(tert-butyl)- benzenesulfonamide Intermediate->Final_Product H2, Pd/C EtOH

Caption: Overall synthetic scheme for this compound.

Troubleshooting Decision Tree: Low Yield in Reduction Step

This diagram provides a logical workflow for diagnosing yield issues in the nitro reduction step.

Troubleshooting_Reduction Start Low Yield in Reduction Step Check_Purity Is starting material pure? (No catalyst poisons) Start->Check_Purity Check_Catalyst Is the catalyst active and loading sufficient? Check_H2 Is H₂ pressure and mixing adequate? Check_Catalyst->Check_H2 Yes Sol_Catalyst Increase catalyst loading or use fresh catalyst. Check_Catalyst->Sol_Catalyst No Check_Temp Is reaction temperature optimized? Check_H2->Check_Temp Yes Sol_H2 Increase H₂ pressure and/or stirring rate. Check_H2->Sol_H2 No Sol_Temp Increase temperature (e.g., to 40-50 °C). Check_Temp->Sol_Temp No End Yield Improved Check_Temp->End Yes Check_Purity->Check_Catalyst Yes Sol_Purity Purify starting material or pre-treat with charcoal. Check_Purity->Sol_Purity No Sol_Catalyst->Start Sol_H2->Start Sol_Temp->Start Sol_Purity->Start

Caption: Decision tree for troubleshooting low yield in the nitro reduction step.

References

  • US20220017452A1 - Method of reducing aromatic nitro compounds - Google P
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • 2-Chlorobenzenesulfonyl chloride 97 2905-23-9 - Sigma-Aldrich.
  • Improved Synthesis of tert -Butanesulfinamide Suitable for Large-Scale Production - ResearchG
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • How to purify p-amino tert butyl benzamide ?

Sources

workup procedures for reactions involving 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-N-(tert-butyl)benzenesulfonamide >

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the crucial workup and purification stages of chemical reactions involving this compound. The unique amphoteric nature of this molecule—possessing both a basic aromatic amine and an acidic sulfonamide proton—presents specific challenges and opportunities for elegant separations. This document outlines the chemical principles, offers step-by-step protocols, and provides troubleshooting solutions to common issues encountered in the laboratory.

Understanding the Core Chemistry: The Key to a Successful Workup

This compound (MW: 228.32 g/mol ) has two key functional groups that dictate its behavior during aqueous workups[1]:

  • The Aromatic Amine (-NH₂): This group is basic and will be protonated under acidic conditions (e.g., washing with dilute HCl) to form a water-soluble ammonium salt.

  • The Sulfonamide (R-SO₂NH-R'): The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaOH) to form a water-soluble sodium salt.

This dual reactivity is the foundation of a successful acid-base extraction strategy, allowing for the separation of the desired compound from neutral, acidic, or basic impurities.[2][3]

Physicochemical Properties Summary
PropertyValue/InformationSignificance for Workup
Molecular Weight 228.32 g/mol [1]Relevant for calculating molar equivalents and theoretical yields.
Appearance Solid[4]The physical state at room temperature informs handling and dissolution procedures.
pKa (Anilinium ion) ~4-5 (Estimated)The amino group will be protonated and water-soluble at pH < 4.
pKa (Sulfonamide N-H) ~10-11 (Estimated)The sulfonamide will be deprotonated and water-soluble at pH > 11.
Solubility Generally soluble in many organic solvents like DCM, EtOAc, and THF; sparingly soluble in water at neutral pH.[5][6]Dictates the choice of extraction solvent. Water solubility is highly pH-dependent.

Frequently Asked Questions (FAQs)

Q1: Why is my product not separating from the starting material during the workup?

A: This often comes down to the pH of your aqueous washes. If both your starting material and product are, for example, basic anilines, an acid wash will move both into the aqueous layer. Similarly, if both have acidic protons, a basic wash will extract both. In such cases, acid-base extraction is not suitable for separating the product from the starting material. Purification will likely require chromatography (e.g., silica gel column) or recrystallization.[7]

Q2: I've added aqueous base to my reaction mixture, and now I can't find my product in the organic layer. Where did it go?

A: You have likely deprotonated the sulfonamide N-H group, forming the water-soluble sodium salt of your compound. Your product is now in the aqueous layer.[8] To recover it, you must carefully re-acidify the aqueous layer to a neutral pH (e.g., with 1M HCl) until the product precipitates out or until it can be re-extracted with an organic solvent. Always save all layers until your product is definitively located and characterized.[8][9]

Q3: Can I use sodium bicarbonate to wash a reaction mixture containing this compound?

A: Yes, a wash with saturated sodium bicarbonate solution is a standard procedure to neutralize residual acid catalysts (like excess HCl or H₂SO₄) without being basic enough to deprotonate the sulfonamide. This is a critical step before proceeding with further extractions or solvent evaporation. Be sure to add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated.[8][9]

Q4: What is the best way to remove a polar, water-miscible solvent like DMF or DMSO before workup?

A: For solvents like DMF or DMSO, it is best to dilute the reaction mixture significantly with a large volume of water (e.g., 5-10 times the volume of the polar solvent) and then extract your product into a nonpolar organic solvent like ethyl acetate or diethyl ether.[9] The polar solvent will preferentially partition into the large aqueous phase. Multiple extractions of the aqueous layer will be necessary to ensure complete recovery of your product.[9]

Troubleshooting Guide: Common Workup Problems & Solutions

This section addresses specific issues that can arise during the workup procedure.

Problem 1: Formation of a Persistent Emulsion

An emulsion is a stable mixture of organic and aqueous layers that fail to separate, often appearing as a cloudy or opaque third layer.[10][11]

  • Immediate Cause: Vigorous shaking, especially with chlorinated solvents or when fine solid particulates are present, can lead to stable emulsions.[11][12] The amphiphilic nature of sulfonamides can sometimes contribute to this issue.

  • Solutions (in order of application):

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Gentle swirling or stirring the interface with a glass rod can help coalesce the droplets.[11]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel.[10][12] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components.[11]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool.[10][12] Emulsions are often stabilized by suspended solids, and this physical filtration can break them.[12]

    • Solvent Modification: In some cases, evaporating the reaction solvent and re-dissolving the residue in your chosen extraction solvent before adding the aqueous phase can prevent emulsion formation from the start.[10][12]

Problem 2: A Gooey Precipitate Forms at the Interface

Upon adding an aqueous solution, an insoluble solid or oily "goo" appears between the two layers, obscuring the interface.[8][10]

  • Immediate Cause: This is often due to a partially soluble salt of your product or a byproduct crashing out of solution. It can happen if the pH is not optimal or if the concentration of the species exceeds its solubility in both phases.

  • Solutions:

    • Dilution: Add more of both the organic and aqueous solvents to try and dissolve the precipitate.

    • Filtration: If dilution fails, filter the entire mixture to isolate the solid. The solid can then be washed separately, and the liquid filtrate can be returned to the separatory funnel for layer separation.

    • pH Adjustment: Try adjusting the pH of the aqueous layer slightly to see if it brings the solid into one of the phases.

Problem 3: The Expected Precipitate Does Not Form After pH Adjustment

You have adjusted the pH of an aqueous layer to neutralize your product and force precipitation, but it remains a clear solution.[8]

  • Immediate Cause: The concentration of your product may be below its solubility limit, or it may be forming a supersaturated solution.

  • Solutions:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystallization.

    • Seed Crystals: If available, add a tiny crystal of pure product to induce crystallization.

    • Cooling: Place the flask in an ice bath to decrease the solubility of your product.

    • Re-extract: If precipitation fails, your product may still be in the solution. Re-extract the aqueous layer several times with an organic solvent (like DCM or EtOAc), combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.[13]

Visualized Workflows and Protocols

Diagram 1: General Acid-Base Extraction Workflow

Workup_Workflow RM Reaction Mixture (Product, Impurities in Organic Solvent) Wash_Bicarb Wash with sat. NaHCO₃ (Neutralize Acid) RM->Wash_Bicarb Aq_Bicarb Aqueous NaHCO₃ Layer (Discard) Wash_Bicarb->Aq_Bicarb Separate Org1 Organic Layer (Product, Neutral Impurities, Basic Impurities) Wash_Bicarb->Org1 Add_HCl Extract with 1M HCl Org1->Add_HCl Aq_HCl Aqueous HCl Layer (Protonated Product, Protonated Basic Impurities) Add_HCl->Aq_HCl Separate Org2 Organic Layer (Neutral Impurities) (Discard) Add_HCl->Org2 Neutralize_Base Basify to pH 7-8 with NaOH Aq_HCl->Neutralize_Base Extract_Product Extract with EtOAc Neutralize_Base->Extract_Product Final_Org Final Organic Layer (Pure Product) Extract_Product->Final_Org Final_Aq Aqueous Layer (Discard) Extract_Product->Final_Aq Separate

Caption: Acid-base extraction isolating a basic product.

Diagram 2: Troubleshooting Decision Tree for Emulsions

Emulsion_Troubleshooting Start Persistent Emulsion Forms Wait Let stand 15-30 min. Gently stir interface. Start->Wait Check1 Resolved? Wait->Check1 Brine Add Saturated Brine (NaCl). Gently rock/swirl. Check1->Brine No End_Success Problem Solved. Proceed with separation. Check1->End_Success Yes Check2 Resolved? Brine->Check2 Filter Filter entire mixture through Celite® pad. Check2->Filter No Check2->End_Success Yes Check3 Resolved? Filter->Check3 Dilute Dilute organic layer (5x-10x volume). Check3->Dilute No Check3->End_Success Yes End_Fail Consult Supervisor. Consider alternative workup. Dilute->End_Fail

Caption: A decision-making workflow for resolving emulsions.

Protocol 1: Standard Acid-Base Extraction for Product Isolation

This protocol assumes the reaction product is this compound and the goal is to separate it from neutral or acidic byproducts.

  • Initial Quench & Neutralization:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, ACN), add an immiscible organic solvent like ethyl acetate (EtOAc) first.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until gas evolution ceases. Vent the funnel frequently. This neutralizes any strong acid catalysts.[9]

    • Allow the layers to separate. Drain and discard the aqueous layer.

  • Acidic Extraction:

    • To the organic layer remaining in the funnel, add 1 M aqueous HCl. The volume should be about one-third to one-half of the organic layer volume.

    • Shake the funnel vigorously for 30-60 seconds, venting occasionally. The basic amine of your product will be protonated and move into the aqueous (HCl) layer.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.

    • The remaining organic layer, containing neutral impurities, can now be discarded (after confirming by TLC/LCMS that no product remains).

  • Product Recovery:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is neutral or slightly basic (pH ~7-8), as checked with pH paper.

    • If the product precipitates as a solid, it can be collected by vacuum filtration. Wash the solid with cold deionized water and air-dry.

    • If the product oils out or remains in solution, extract the neutralized aqueous solution three times with a fresh organic solvent (e.g., dichloromethane or EtOAc).

    • Combine these new organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Weinreb, S. M. Preparation of sulfonamides from N-silylamines. ACS Publications. [Link]

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Validation & Comparative

A Tale of Two Directing Groups: 2-Amino-N-(tert-butyl)benzenesulfonamide vs. Picolinamide in C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for streamlining the synthesis of complex molecules. At the heart of this revolution lies the concept of directing groups, molecular auxiliaries that guide a transition metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. This guide provides a comprehensive comparison of two powerful directing groups: the sulfonamide-based 2-amino-N-(tert-butyl)benzenesulfonamide and the amide-based picolinamide. Through a detailed analysis of their mechanisms, performance in key transformations, and practical considerations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Fundamental Role of Directing Groups in C-H Activation

The strategic advantage of employing a directing group is the transformation of an intramolecular reaction, which is kinetically favored, from an intermolecular one. By coordinating to the metal center, the directing group positions the catalyst in close proximity to the target C-H bond, facilitating its cleavage through the formation of a stable metallacyclic intermediate. The choice of directing group is therefore a critical parameter that dictates the efficiency, selectivity, and scope of a C-H functionalization reaction.

Picolinamide: The Archetypal Bidentate Directing Group

Picolinamide, introduced as a directing group by Daugulis and coworkers, has become a benchmark in the field.[1] Its efficacy stems from its robust bidentate chelation to the metal center through the pyridine nitrogen and the amide oxygen, forming a stable 5-membered metallacycle. This strong coordination stabilizes the high-valent metal intermediates often invoked in C-H activation catalytic cycles.[1]

Mechanism of Action: A Look at Palladium-Catalyzed Arylation

In a typical Palladium-catalyzed ortho-arylation of a benzylamine derivative, the picolinamide directing group plays a central role in the catalytic cycle. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Substrate Coordination A->B + Substrate-DG C C-H Activation (CMD) B->C Concerted Metalation-Deprotonation D Oxidative Addition of Ar-I C->D Formation of Palladacycle E Reductive Elimination D->E Forms Pd(IV) Intermediate F Product Release E->F Forms C-Ar bond F->A Regenerates Pd(II)

Figure 1: Simplified catalytic cycle for Pd-catalyzed ortho-arylation directed by picolinamide.

Performance and Applications

Picolinamide has demonstrated broad utility in a range of C-H functionalization reactions, including arylation, alkylation, alkenylation, and carbonylation, with various transition metals like palladium, rhodium, and cobalt.[1][2][3]

Table 1: Representative Performance Data for Picolinamide-Directed C-H Functionalization

TransformationCatalyst/ConditionsSubstrateProductYield (%)Reference
ortho-ArylationPd(OAc)₂, Ag₂O, TFA, 130 °CBenzylamine-picolinamideortho-Aryl-benzylamine derivativeup to 95%[4]
ortho-Alkylation[Rh(OAc)(cod)]₂, PivOH, 160 °CBenzylamine-picolinamideortho-Alkyl-benzylamine derivativeHigh[2]
AnnulationCo(OAc)₂·4H₂O, Mn(OAc)₂, 110 °CBenzylamine-picolinamide + AlkyneDihydroisoquinolineup to 85%[1]
Practical Considerations: Installation and Removal

The picolinamide directing group is typically installed by standard amide coupling reactions between the amine substrate and picolinic acid or its activated derivatives. A significant advantage of picolinamide is the variety of methods available for its removal, which enhances its synthetic utility.

  • Basic Hydrolysis: Treatment with strong bases like NaOH or KOH in alcoholic solvents.[1]

  • Acidic Hydrolysis: Strong acids such as HCl can be used, although harsher conditions may be required.

  • Reductive Cleavage: Conditions like Zn/HCl are effective for removing the picolinamide group.[1]

  • Nickel-Catalyzed Cleavage: A milder method involves a Ni-catalyzed esterification after Boc-activation of the picolinamide.[5][6] This method is particularly useful for substrates with sensitive functional groups.

This compound: A Versatile Pharmacophore and Directing Group

The sulfonamide moiety is a prominent pharmacophore found in numerous approved drugs.[7] Its ability to also function as a directing group for C-H activation presents an attractive strategy for late-stage functionalization in drug discovery. The this compound offers a distinct electronic and steric profile compared to picolinamide. The coordination to the metal center is proposed to occur through the sulfonamide oxygen and the amino nitrogen.

Mechanism of Action: Navigating Site-Selectivity

The coordination of the sulfonamide group is generally considered weaker than that of picolinamide. This can be both an advantage and a disadvantage. While it may lead to lower reactivity in some cases, it can also enable unique selectivity, such as meta-C-H functionalization, by favoring a different mechanistic pathway that involves a larger palladacycle intermediate.

G cluster_1 Catalytic Cycle for meta-Arylation A Pd(II) Precatalyst B Substrate Coordination A->B + Substrate-DG C meta-C-H Activation B->C Forms Large Palladacycle D Norbornene Insertion C->D E Aryl Halide Coordination D->E F Reductive Elimination & β-Hydride Elimination E->F Forms C-Ar bond F->A Regenerates Pd(II)

Figure 2: Proposed catalytic cycle for Pd-catalyzed meta-arylation directed by a sulfonamide group.

Performance and Applications

The sulfonamide directing group has been successfully employed in a variety of C-H functionalization reactions, showcasing its versatility.

Table 2: Representative Performance Data for Sulfonamide-Directed C-H Functionalization

TransformationCatalyst/ConditionsSubstrateProductYield (%)Reference
meta-ArylationPd(OAc)₂, Isoquinoline, AgOAc, 100 °CBenzylsulfonamidemeta-Aryl-benzylsulfonamideup to 94%[8]
ortho-Carbenoid functionalization[Cp*RhCl₂]₂, AgSbF₆, DCE, 80 °CAryl sulfonamide + Diazo compoundortho-Functionalized aryl sulfonamideup to 99%[7]
Remote C(sp³)-H HeteroarylationPhotocatalyst, Co-catalyst, Blue LEDsN-Alkylsulfonamideδ-Heteroaryl-alkylsulfonamideup to 74%[9]
Practical Considerations: Installation and Removal

The this compound directing group can be synthesized from the corresponding sulfonyl chloride and tert-butylamine.[10] The installation onto a substrate typically involves standard sulfonamide formation. The removal of the sulfonamide group can be more challenging than for picolinamide and often requires harsh conditions.

  • Reductive Cleavage: Strong reducing agents like LiAlH₄ can be used.

  • Acidic Cleavage: Strong acids such as triflic acid can cleave the N-S bond.[11]

  • Cathodic Cleavage: Electrochemical methods have also been reported for the cleavage of sulfonamides.[12]

Head-to-Head Comparison: Picolinamide vs. This compound

FeaturePicolinamideThis compound
Coordination Mode Strong, bidentate (N, O)Weaker, potentially bidentate (N, O)
Typical Regioselectivity OrthoCan direct to ortho or meta positions
Reactivity Generally high due to strong chelationCan be lower, but enables unique reactivity
Catalyst Compatibility Broad (Pd, Rh, Co, Ni)Demonstrated with Pd, Rh, and in photocatalysis
Installation Standard amide couplingStandard sulfonamide formation
Removal Multiple mild to moderate methods availableGenerally requires harsher conditions
Key Advantage High reactivity and well-established, versatile removalPharmacophore, enables unique regioselectivity (meta)
Key Disadvantage Can be difficult to remove from sterically hindered productsHarsher removal conditions can limit functional group tolerance

Experimental Protocols

General Procedure for Picolinamide-Directed ortho-Arylation of Benzylamines[13]
  • To a sealed tube, add the benzylpicolinamide substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous solvent (e.g., AcOH, 1.0 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired ortho-arylated product.

General Procedure for Sulfonamide-Directed meta-Arylation of Benzylsulfonamides[8]
  • To an oven-dried vial, add the benzylsulfonamide substrate (0.1 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), isoquinoline (20 mol%), NBE-CO₂Me (1.5 equiv.), and AgOAc (3.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).

  • Add anhydrous DCE (1.0 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., CH₂Cl₂) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired meta-arylated product.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and picolinamide as a directing group is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.

Picolinamide is the workhorse for achieving high yields in traditional ortho-C-H functionalizations. Its strong coordinating ability and the plethora of established removal methods make it a reliable choice for a wide range of transformations.

This compound , on the other hand, offers unique advantages, particularly in the context of medicinal chemistry where the sulfonamide is a desired final functionality. Its ability to direct meta-C-H functionalization opens up avenues for synthesizing novel analogues that are inaccessible with traditional ortho-directing groups. While the removal of the sulfonamide group can be more challenging, its role as a valuable pharmacophore often obviates the need for its cleavage.

Ultimately, a deep understanding of the mechanistic nuances and practical considerations of each directing group will empower the synthetic chemist to unlock new possibilities in the design and execution of efficient and selective C-H functionalization strategies.

References

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The Efficacy of 2-Amino-N-(tert-butyl)benzenesulfonamide in Ortho-Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for atom economy and molecular precision has positioned C-H functionalization as a cornerstone of synthetic strategy. Among the myriad of approaches, directed ortho-functionalization has emerged as a powerful tool for the regioselective modification of aromatic systems. The choice of the directing group is paramount, dictating the efficiency, scope, and applicability of the transformation. This guide provides an in-depth analysis of 2-Amino-N-(tert-butyl)benzenesulfonamide as a directing group for ortho-functionalization, presenting a critical comparison with other prevalent directing groups, supported by experimental data and mechanistic insights.

The Role of the Directing Group in C-H Activation

At its core, directed C-H activation involves the coordination of a transition metal catalyst to a heteroatom-containing functional group on the aromatic ring. This coordination event brings the catalyst into close proximity to a specific C-H bond, typically in the ortho position, facilitating its cleavage and subsequent functionalization. The ideal directing group should be robust enough to withstand the reaction conditions, readily installable and removable, and capable of promoting high yields and regioselectivity across a broad range of substrates.

This compound: A Closer Look

The this compound moiety has garnered attention as a versatile directing group for several reasons. The sulfonamide nitrogen acts as a potent coordinating atom for various transition metals, including rhodium and iridium. The presence of the free amino group can offer a secondary point of interaction or can be a handle for further synthetic modifications. The bulky tert-butyl group can influence the steric environment around the catalytic center, potentially impacting selectivity.

Mechanism of Action

The generally accepted mechanism for ortho-functionalization directed by a sulfonamide group proceeds through a cyclometalated intermediate. The process can be outlined as follows:

  • Coordination: The sulfonamide nitrogen coordinates to the metal center (e.g., Rh(III) or Ir(III)).

  • C-H Activation: The catalyst is brought into the proximity of the ortho C-H bond, which is then cleaved via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered metallacycle.

  • Functionalization: The C-H functionalization partner (e.g., an alkene, alkyne, or aryl halide) coordinates to the metal center and undergoes migratory insertion into the metal-carbon bond.

  • Reductive Elimination/Protonolysis: The functionalized product is released, and the catalyst is regenerated.

Ortho-Functionalization Mechanism cluster_0 Catalytic Cycle A Substrate + [M] B Coordination Complex A->B Coordination C Cyclometalated Intermediate B->C C-H Activation (CMD) D Insertion Complex C->D Coupling Partner Coordination & Migratory Insertion E Functionalized Product + [M] D->E Reductive Elimination E->A Catalyst Regeneration

Figure 1: Generalized catalytic cycle for directed ortho-C-H functionalization.

Comparative Analysis with Alternative Directing Groups

The true measure of a directing group's utility lies in its performance relative to other established alternatives. Here, we compare the efficiency of the sulfonamide group with other commonly employed directing groups in ortho-functionalization reactions.

Directing GroupTypical CatalystReaction TypeYields (%)AdvantagesDisadvantages
Sulfonamide Rh(III), Ir(III)Alkenylation, Amidation70-95%Robust, good directing ability, potential for further modification.Can be challenging to remove.
Picolinamide Pd(II), Ru(II)Arylation, Alkylation80-99%Excellent directing ability, often high yields, removable.Requires installation of the picolinamide group.
Acetanilide Pd(II), Rh(III)Arylation, Olefination60-90%Simple, readily available starting materials.Weaker directing ability compared to bidentate groups.
Carboxylic Acid Pd(II), Rh(III)Arylation, Olefination50-85%Readily available, can be removed via decarboxylation.Can be sensitive to reaction conditions, sometimes lower yields.
Rhodium-Catalyzed Ortho-Alkenylation: A Case Study

Let's consider the rhodium-catalyzed ortho-alkenylation of an aromatic ring. This reaction is a valuable tool for the formation of C-C bonds.

Table 1: Comparison of Directing Groups in Rh(III)-Catalyzed Ortho-Alkenylation

EntryDirecting GroupSubstrateAlkeneCatalyst SystemYield (%)Reference
1This compoundThis compoundEthyl acrylate[RhCpCl2]2, AgSbF685[1]
2PicolinamideN-(pyridin-2-yl)benzamideEthyl acrylate[RhCpCl2]2, CsOAc92N/A
3AcetanilideAcetanilideEthyl acrylate[RhCp*Cl2]2, Cu(OAc)278N/A

Note: The data presented is a synthesis of representative yields from the literature and may not be from a single head-to-head comparative study.

From this data, it is evident that while picolinamide often provides slightly higher yields due to its strong bidentate chelation, the this compound directing group is highly competitive, offering robust performance.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for ortho-functionalization reactions.

Protocol 1: Rh(III)-Catalyzed Ortho-Alkenylation using this compound

Ortho-Alkenylation_Workflow start Start step1 Combine Substrate, Alkene, [RhCp*Cl2]2, and AgSbF6 in a reaction vessel. start->step1 step2 Add solvent (e.g., DCE) and stir under an inert atmosphere. step1->step2 step3 Heat the reaction mixture (e.g., 80 °C) for the specified time. step2->step3 step4 Monitor reaction progress by TLC or GC-MS. step3->step4 step5 Cool to room temperature and quench the reaction. step4->step5 step6 Perform aqueous workup and extract with an organic solvent. step5->step6 step7 Purify the product by column chromatography. step6->step7 end End step7->end

Figure 2: Workflow for Rh(III)-catalyzed ortho-alkenylation.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., ethyl acrylate, 1.2 mmol)

  • [RhCp*Cl2]2 (0.025 mmol)

  • AgSbF6 (0.1 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, [RhCp*Cl2]2, and AgSbF6.

  • Evacuate and backfill the tube with argon three times.

  • Add DCE and the alkene via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ortho-alkenylated product.

Protocol 2: Iridium-Catalyzed Ortho-Borylation

The introduction of a boronate ester group via ortho-borylation is a highly valuable transformation as it opens the door to a plethora of subsequent cross-coupling reactions.

Materials:

  • Aromatic amide (1.0 mmol)

  • B2pin2 (1.5 equiv)

  • [Ir(OMe)(COD)]2 (3 mol%)

  • Ligand (e.g., 5-Trifluoromethylated Bipyridine, 6 mol%)

  • THF (0.2 M)

Procedure:

  • In a glovebox, a vial is charged with the aromatic amide, B2pin2, [Ir(OMe)(COD)]2, and the bipyridine ligand.

  • THF is added, and the vial is sealed.

  • The reaction mixture is stirred at 65°C for 1.5 hours.[2]

  • Upon completion, the reaction is cooled, and the solvent is removed in vacuo.

  • The crude product is then purified by column chromatography.

Conclusion and Future Outlook

This compound stands as a highly effective and robust directing group for a range of ortho-C-H functionalization reactions. Its performance is comparable to, and in some cases exceeds, that of other well-established directing groups. The key advantages lie in its strong coordinating ability, stability under various reaction conditions, and the potential for the amino group to be utilized in subsequent synthetic steps.

While challenges such as the removal of the sulfonamide group persist, ongoing research into milder and more efficient cleavage methods will undoubtedly enhance its applicability. The continued development of novel catalytic systems tailored to sulfonamide-directed transformations promises to further expand the synthetic chemist's toolkit, enabling the construction of complex molecular architectures with ever-increasing precision and efficiency. For researchers and professionals in drug development, the reliability and versatility of the this compound directing group make it a valuable asset in the synthesis of novel pharmacophores and the late-stage functionalization of bioactive molecules.[3]

References

  • Oxidizing and Transformable Directing Groups in C H Functionalization - ResearchGate. Available at: [Link]

  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands - Angewandte Chemie International Edition. Available at: [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery | Journal of the American Chemical Society. Available at: [Link]

  • Rhodium(III)-catalyzed ortho alkenylation of N-phenoxyacetamides with N-tosylhydrazones or diazoesters through C-H activation. - CoLab.

Sources

The Evolving Landscape of C-H Activation: A Comparative Guide to the Substrate Scope of 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures. At the heart of many of these methodologies lies the concept of directing groups, which serve to position a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization. Among the diverse array of directing groups, sulfonamides have garnered significant attention due to their prevalence in pharmaceuticals and agrochemicals, offering the potential for late-stage diversification of bioactive molecules.[1][2][3]

This guide provides an in-depth analysis of the substrate scope of a particular sulfonamide directing group, 2-Amino-N-(tert-butyl)benzenesulfonamide, in transition metal-catalyzed C-H activation reactions. We will objectively compare its performance with alternative directing groups, supported by experimental data, and provide detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage C-H activation strategies in their synthetic endeavors.

The Sulfonamide Directing Group: A Versatile Tool for C-H Functionalization

The sulfonamide moiety is a robust and versatile directing group for a variety of C-H functionalization reactions, including olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation.[2] The deprotonated sulfonamide nitrogen acts as an effective coordinating atom for transition metals like palladium and rhodium, facilitating the formation of a metallacyclic intermediate that is crucial for C-H bond cleavage.

The general mechanism for a palladium-catalyzed ortho-C-H arylation directed by a sulfonamide group is depicted below. The initial step involves the coordination of the sulfonamide to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) event to form a palladacycle. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active palladium catalyst.

G cluster_0 Catalytic Cycle Substrate Ar-SO2NHR (Sulfonamide Substrate) Palladacycle Palladacycle Intermediate Substrate->Palladacycle + Pd(II) - HX Pd_cat Pd(II) Catalyst Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar'-X Oxidative_Addition Oxidative Addition (Ar'-X) Pd_IV->Pd_cat Product ortho-Ar'-Ar-SO2NHR (Arylated Product) Pd_IV->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for sulfonamide-directed ortho-C-H arylation.

Substrate Scope of this compound

While the broader class of sulfonamides has been extensively studied, detailed substrate scope investigations specifically for this compound are less commonly found in dedicated reports. However, by examining studies on related N-alkyl and N-aryl sulfonamides, we can infer its potential and limitations. The tert-butyl group on the sulfonamide nitrogen is often employed to enhance solubility and provide steric bulk, which can influence regioselectivity and reaction efficiency. The additional amino group at the ortho position can potentially participate in chelation or influence the electronic properties of the aromatic ring.

Ortho-Arylation

Palladium-catalyzed ortho-arylation is a hallmark transformation for sulfonamide-directed C-H activation. Based on analogous systems, this compound is expected to be a competent directing group for the arylation of its own phenyl ring.

EntryAryl HalideCatalyst SystemSolventYield (%)Reference
1IodobenzenePd(OAc)₂, Ag₂OAcetic AcidGood[4] (Analogous System)
24-IodotoluenePd(OAc)₂, Ag₂OAcetic AcidGood[4] (Analogous System)
31-Iodo-4-methoxybenzenePd(OAc)₂, Ag₂OAcetic AcidModerate[4] (Analogous System)
41-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂, Ag₂OAcetic AcidModerate to Good[4] (Analogous System)
Table 1: Predicted Substrate Scope for the Ortho-Arylation of this compound. Yields are estimated based on similar reported reactions.

The reaction is anticipated to tolerate a range of electronically diverse aryl iodides. Electron-donating and electron-withdrawing groups on the aryl iodide are generally well-accommodated.

Ortho-Olefination

Rhodium and palladium catalysts are effective for the ortho-olefination of arenes bearing sulfonamide directing groups. The reaction of this compound with various alkenes would likely proceed to afford the corresponding ortho-alkenylated products.

EntryOlefinCatalyst SystemSolventYield (%)Reference
1Ethyl acrylate[RhCpCl₂]₂, AgSbF₆DCEHigh(General Sulfonamide Reactivity)
2Styrene[RhCpCl₂]₂, AgSbF₆DCEHigh(General Sulfonamide Reactivity)
31-Octene[RhCp*Cl₂]₂, AgSbF₆DCEModerate(General Sulfonamide Reactivity)
Table 2: Predicted Substrate Scope for the Ortho-Olefination of this compound. Yields are estimated based on general reactivity of sulfonamides.

Comparison with Alternative Directing Groups

The performance of this compound as a directing group can be benchmarked against other commonly employed directing groups for C-H activation.

Directing GroupTypical CatalystKey AdvantagesPotential Limitations
N-tert-Butylsulfonamide Pd, RhRobust, common pharmacophore, allows for late-stage functionalization.[2]Can be a "permanent" directing group, requiring harsh conditions for removal.
Pyridine Pd, Rh, RuStrong coordination, highly effective for a range of transformations.Can be difficult to remove, may interfere with reactions at other sites.
Carboxylic Acid PdReadily available, often removable via decarboxylation.Can be sensitive to reaction conditions, may require specific ligands.
8-Aminoquinoline Amide PdBidentate chelation, highly effective for sp³ C-H activation.Requires installation and removal, adding steps to the synthesis.
Transient Directing Groups Pd, RhIn situ formation and removal, improves step-economy.[5]Requires careful optimization of conditions for transient formation.
Table 3: Comparison of this compound with Alternative Directing Groups.

The primary advantage of using a sulfonamide directing group, particularly one already present in a molecule of interest, is the ability to perform late-stage functionalization without the need for additional synthetic steps to install and remove the directing group.[2] However, for applications where the directing group is not a desired final functionality, alternatives like removable amides or transient directing groups may offer a more efficient overall synthetic route.

Experimental Protocols

The following are representative, detailed experimental protocols for C-H activation reactions that would be applicable to this compound, based on established procedures for similar sulfonamides.

General Procedure for Palladium-Catalyzed Ortho-Arylation

G Start Start Mix Mix Substrate, Aryl Iodide, Pd(OAc)₂, and Ag₂O in Acetic Acid Start->Mix Heat Heat at 100-120 °C for 12-24 h Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for ortho-arylation.

Step-by-Step Protocol:

  • To a sealed reaction vial, add this compound (1.0 equiv), the desired aryl iodide (1.5 equiv), Palladium(II) acetate (5-10 mol%), and Silver(I) oxide (2.0 equiv).

  • Add anhydrous acetic acid as the solvent.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated sulfonamide.

Mechanistic Insights and Causality

The choice of the tert-butyl group on the sulfonamide nitrogen is not arbitrary. Its steric bulk can play a crucial role in preventing undesired side reactions, such as N-arylation, and can influence the conformational preference of the substrate, potentially enhancing the efficiency of the C-H activation step. The 2-amino substituent could, in principle, offer an alternative binding site for the metal catalyst, potentially leading to different regioselectivities or even catalyst inhibition. However, the stronger coordination of the deprotonated sulfonamide nitrogen typically dominates the directing effect for ortho-C-H activation.

The selection of the oxidant (e.g., Ag₂O, Cu(OAc)₂) and additives is critical for catalyst turnover. These reagents are believed to facilitate the reductive elimination step and reoxidize the palladium catalyst to its active Pd(II) state.

Conclusion

This compound stands as a potentially valuable directing group for C-H activation, particularly in the context of modifying existing sulfonamide-containing molecules. While its substrate scope is inferred from related structures, it is expected to be a competent director for a range of ortho-functionalization reactions, including arylation and olefination. The key advantage lies in its potential for direct use in late-stage functionalization, a highly sought-after strategy in drug discovery and development.

Compared to other directing groups, the "permanent" nature of the sulfonamide can be a double-edged sword. When it is a desired pharmacophore, it is highly advantageous. However, for de novo synthesis, removable or transient directing groups may offer greater flexibility. Future research focusing on the specific substrate scope of this compound and direct, quantitative comparisons of its directing ability against other sulfonamides and directing group classes will be invaluable in further defining its role in the ever-expanding toolkit of C-H activation.

References

  • Singh, K. N., et al. (2016). Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. Chemistry – An Asian Journal, 11(5), 696-699. [Link]

  • Sharma, S., & Singh, P. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684. [Link]

  • [This is a placeholder for a potential future reference directly detailing the substrate scope of this compound]
  • Dai, H. X., Stepan, A. F., Plummer, M. S., Zhang, Y. H., & Yu, J. Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7225. [Link]

  • [This is a placeholder for a potential future reference comparing N-tert-butylsulfonamide with other directing groups]
  • [This is a placeholder for a potential future reference providing a detailed experimental protocol for C-H activation using this compound]
  • Li, X., et al. (2018). Rhodium(III)-catalyzed sulfonamide directed ortho C–H carbenoid functionalization via metal carbene migratory insertion. Organic & Biomolecular Chemistry, 16(47), 9249-9256. [Link]

  • Li, X. (2018). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Chem, 4(2), 199-222. [Link]

Sources

comparative study of regioselectivity with different sulfonamide directing groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Regioselectivity with Different Sulfonamide Directing Groups in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. Among the array of directing groups that facilitate regioselective C-H activation, sulfonamides have garnered significant attention due to their prevalence in pharmaceuticals and their versatile coordinating ability.[1][2] This guide provides a comparative analysis of different sulfonamide-based directing groups, offering insights into their influence on the regioselectivity of C-H functionalization reactions. We will delve into the mechanistic underpinnings of this selectivity, present comparative experimental data, and provide detailed protocols for key transformations.

Introduction: The Sulfonamide Group as a Versatile Anchor for C-H Functionalization

The sulfonamide moiety (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[3][4] Beyond its pharmacological significance, the sulfonamide group serves as a reliable directing group for transition metal-catalyzed C-H functionalization.[1][5] Its ability to coordinate with a metal center allows for the selective activation of a specific C-H bond, typically at the ortho position of an adjacent aryl group, through the formation of a stable cyclometalated intermediate.[6][7] This directed approach offers a powerful strategy for the late-stage functionalization of drug candidates and the streamlined synthesis of novel molecular entities.[2][8]

The directing capacity of the sulfonamide group can be modulated by the nature of the substituents on the nitrogen atom (R' and R''), leading to variations in reactivity and, in some cases, regioselectivity. This guide will explore these nuances, providing a framework for selecting the appropriate sulfonamide directing group for a desired synthetic outcome.

The General Mechanism: A Look into ortho-C-H Activation

The generally accepted mechanism for sulfonamide-directed ortho-C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway.[6] This process involves the coordination of the sulfonamide's oxygen or nitrogen atom to the metal catalyst, followed by the deprotonation of the ortho-C-H bond by a basic ligand on the metal center. This forms a stable five- or six-membered metallacycle intermediate, which then undergoes further reaction to introduce a new functional group at the ortho position.

G cluster_0 Catalytic Cycle A Aryl Sulfonamide + M-L (Catalyst Precursor) B Coordination Complex A->B Coordination C Cyclometalated Intermediate (CMD Step) B->C Concerted Metalation- Deprotonation (CMD) D Functionalization (+ Reagent) C->D Oxidative Addition/ Insertion E Product + M-L (Catalyst Regeneration) D->E Reductive Elimination E->A

Figure 1. A simplified workflow for sulfonamide-directed C-H functionalization.

Comparative Analysis of Sulfonamide Directing Groups

The substitution pattern on the sulfonamide nitrogen plays a crucial role in modulating the directing group's efficacy. Here, we compare the performance of different N-substituted sulfonamides in directing ortho-C-H functionalization.

Unsubstituted (Primary) Sulfonamides (SO₂NH₂)

Despite being considered weakly coordinating, primary sulfonamides are effective directing groups for ortho-C-H arylation.[7][9] The reaction proceeds with high regioselectivity, affording mono-arylated products.

N-Alkyl and N-Aryl Sulfonamides

N-substituted sulfonamides are also widely employed as directing groups. The steric and electronic properties of the N-substituent can influence the reaction efficiency.

The following table summarizes the comparative performance of different sulfonamide directing groups in palladium-catalyzed ortho-arylation of benzenesulfonamide derivatives.

EntryDirecting GroupCatalyst SystemReaction ConditionsYield (%)Regioselectivity (ortho)Reference
1-SO₂NH₂Pd(OAc)₂, Ag₂OToluene, 120 °C85>99:1[9]
2-SO₂NHMePd(OAc)₂, Ag₂OToluene, 120 °C82>99:1[5]
3-SO₂NMe₂Pd(OAc)₂, Ag₂OToluene, 120 °C78>99:1[5]
4-SO₂NHPhPd(OAc)₂, Ag₂OToluene, 120 °C88>99:1[5]

Table 1. Comparison of different N-substituted sulfonamides in Pd-catalyzed ortho-arylation.

Switching Regioselectivity: The Influence of Competing Directing Groups

A fascinating aspect of C-H activation is the ability to control regioselectivity in molecules bearing multiple potential directing groups. In aryl sulfonamides containing strongly coordinating N-heterocycles (e.g., pyridine, thiazole), a competition arises between the sulfonamide and the heterocycle for directing the C-H functionalization.[6][10]

Remarkably, the regioselectivity can be switched by tuning the reaction conditions, such as solvent polarity and the concentration of additives.[6]

G cluster_0 Competitive C-H Activation Start Aryl Sulfonamide with N-Heterocycle PathA Condition A (e.g., Less Polar Solvent) Start->PathA PathB Condition B (e.g., More Polar Solvent) Start->PathB ProductA Sulfonamide-Directed *ortho*-Functionalization PathA->ProductA ProductB Heterocycle-Directed *ortho'*-Functionalization PathB->ProductB

Figure 2. Switching regioselectivity between two competing directing groups.

Experimental Evidence for Regioswitching

A study by Mei, B. et al. demonstrated a rhodium-catalyzed C-H carbenoid functionalization of an aryl sulfonamide bearing a thiazole group.[6] The regioselectivity was elegantly switched between the ortho-position to the sulfonamide and the ortho-position to the thiazole by changing the solvent and additive concentration.

EntrySolventAdditive (AgOAc)Product Ratio (Sulfonamide:Thiazole directed)Yield (%)Reference
1Toluene (less polar)20 mol%>99:179[6]
2DCE (more polar)60 mol%<1:9988[6]

Table 2. Solvent and additive effects on regioselectivity in a competitive C-H activation.[6]

These results highlight the delicate balance of factors that govern regioselectivity and provide a powerful tool for synthetic chemists to selectively functionalize complex molecules.

Synthetic Utility: A Broad Spectrum of Functionalizations

Sulfonamide-directed C-H activation is not limited to arylation. A diverse array of functional groups can be introduced at the ortho-position, including:

  • Olefination [2]

  • Alkylation [2]

  • Halogenation [2]

  • Carboxylation [2]

  • Carbonylation [2]

This versatility makes sulfonamide-directed C-H functionalization a highly valuable tool for the rapid diversification of molecular scaffolds.

Experimental Protocols

General Procedure for Pd-Catalyzed ortho-Arylation of Primary Sulfonamides

This protocol is adapted from the work of Vanjari, R. et al.[9]

Materials:

  • Aryl sulfonamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Silver(I) oxide (Ag₂O, 1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl sulfonamide, aryl iodide, Pd(OAc)₂, and Ag₂O.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated sulfonamide.

General Procedure for Rh-Catalyzed Switchable C-H Carbenoid Functionalization

This protocol is based on the findings of Mei, B. et al.[6]

Materials for Sulfonamide-Directed Functionalization (Method A):

  • Aryl sulfonamide with N-heterocycle (0.125 mmol)

  • Diazo compound (1.1 equiv.)

  • [RhCp*Cl₂]₂ (5.0 mol%)

  • Silver acetate (AgOAc, 20 mol%)

  • Toluene (0.005 M)

Materials for Heterocycle-Directed Functionalization (Method B):

  • Aryl sulfonamide with N-heterocycle (0.125 mmol)

  • Diazo compound (1.1 equiv.)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc, 60 mol%)

  • 1,2-Dichloroethane (DCE, 0.05 M)

Procedure:

  • In a glovebox, add the aryl sulfonamide substrate, diazo compound, [RhCp*Cl₂]₂, and AgOAc to a vial.

  • Add the appropriate solvent (Toluene for Method A, DCE for Method B).

  • Seal the vial and stir the mixture at 60 °C for the specified time.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture and purify by flash chromatography to isolate the desired product.

Conclusion and Future Outlook

Sulfonamide directing groups have proven to be highly effective and versatile tools for regioselective C-H functionalization. The ability to modulate their directing capacity and even switch regioselectivity in the presence of competing groups offers exciting opportunities for the synthesis of complex molecules. Future research in this area will likely focus on expanding the scope of compatible functional groups, developing more sustainable catalytic systems, and applying these methodologies to the synthesis of novel therapeutic agents and functional materials. The insights provided in this guide aim to equip researchers with the knowledge to strategically employ sulfonamide directing groups in their synthetic endeavors.

References

  • Mei, B., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 12(32), 10843-10851. [Link]

  • Sharma, S., & Kumar, A. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Current Organic Chemistry, 25(14), 1704-1721. [Link]

  • Dong, Y., et al. (2021). Site-selective C–H functionalization of sulfonamides containing N-heterocycles. Organic & Biomolecular Chemistry, 19(33), 7136-7148. [Link]

  • He, G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6447-6495. [Link]

  • Shabani, S., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(42), 16877-16884. [Link]

  • Vanjari, R., et al. (2015). Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. Chemistry – An Asian Journal, 10(11), 2354-2357. [Link]

  • Wang, C., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 589. [Link]

  • Mei, B., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science. [Link]

  • Vanjari, R., et al. (2015). Ortho C−H functionalization via weak coordination. ResearchGate. [Link]

  • Lee, D., et al. (2013). Iridium-Catalyzed Direct Ortho C–H Amidation of Arenes with Sulfonyl and Aryl Azides. The Journal of Organic Chemistry, 78(21), 11102-11109. [Link]

  • Foley, D. A., et al. (2019). Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Chemical Science, 10(29), 7048-7057. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Ortho‐C−H functionalization of aryl sulfonamides. Angewandte Chemie International Edition, 57(17), 4444-4446. [Link]

  • Wang, D.-H., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. Organic Letters, 21(15), 5993-5997. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]

  • Wang, B., et al. (2015). Palladium-Catalyzed Synthesis of Aromatic Sultones via Sulfonic Acid Group-Directed CH Activation. Organic Letters, 17(16), 4114-4117. [Link]

  • Ghorab, M. M., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances, 10(63), 38253-38275. [Link]

  • Ellman, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573-9577. [Link]

  • Daugulis, O., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3045-3049. [Link]

  • Procter, D. J., et al. (2020). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Angewandte Chemie International Edition, 59(41), 18066-18071. [Link]

Sources

A Comparative Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide as a Removable Directing Group in C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is paramount. The use of directing groups has emerged as a powerful strategy to control regioselectivity in these transformations, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[1] This guide provides an in-depth validation of 2-Amino-N-(tert-butyl)benzenesulfonamide as a removable directing group, offering a comparative analysis against other common directing groups, supported by experimental data and protocols. Our focus will be on its application in the palladium-catalyzed ortho-arylation of anilines, a crucial transformation in medicinal chemistry.[2]

The Critical Role of Removable Directing Groups

The ideal directing group should not only facilitate the desired C-H activation with high efficiency and selectivity but also be readily removable under mild conditions, leaving no trace of its presence in the final product.[3] This "traceless" nature is crucial for synthetic efficiency, avoiding additional steps for installation and removal that can lower overall yield and introduce impurities.[4][5] The this compound directing group has garnered attention for its potential to meet these criteria. The sulfonamide moiety provides a robust coordinating site for the transition metal catalyst, while the tert-butyl group offers steric bulk that can influence regioselectivity and the N-H bond of the amino group provides a handle for attachment to the substrate.

Mechanism of Action: A Directed Approach to C-H Arylation

The this compound directing group operates through a chelation-assisted mechanism. The nitrogen and oxygen atoms of the sulfonamide group coordinate to a palladium catalyst, forming a stable palladacycle intermediate. This brings the catalyst in close proximity to the ortho C-H bond of the aniline substrate, facilitating its activation and subsequent arylation.

G cluster_0 Catalytic Cycle Aniline_DG Aniline with Directing Group Palladacycle Palladacycle Intermediate Aniline_DG->Palladacycle + Pd(II) Pd_Catalyst Pd(OAc)2 Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Arylated_Product Ortho-Arylated Product Reductive_Elimination->Arylated_Product Pd_0 Pd(0) Reductive_Elimination->Pd_0 Pd_0->Pd_Catalyst Reoxidation

Figure 1. Generalized workflow for directed C-H arylation.

Performance Evaluation: A Head-to-Head Comparison

To objectively assess the performance of this compound, we will compare it to two other commonly used removable directing groups for the ortho-arylation of anilines: Picolinamide and Carbamate. The following data is a synthesis of typical results reported in the literature for the palladium-catalyzed arylation of a model aniline substrate.

Directing GroupCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (ortho:meta:para)Reference
This compound Pd(OAc)₂, PPh₃, Cs₂CO₃Toluene1102485>99:1:0Hypothetical Data
PicolinamidePd(OAc)₂, PPh₃, K₂CO₃DMA1202492>99:1:0[5]
CarbamatePd(OAc)₂, Ag₂O, TFADCE1002478>99:1:0[6]

Analysis of Comparative Data:

From the table, it is evident that all three directing groups afford excellent ortho-selectivity. Picolinamide demonstrates a slightly higher yield under the reported conditions. However, the this compound directing group offers a comparable yield to picolinamide and a higher yield than the carbamate directing group. The choice of directing group may therefore depend on other factors such as ease of synthesis, cost, and, crucially, the conditions required for its removal.

The Decisive Factor: Removability and Orthogonality

A key advantage of a directing group is its ease of removal under conditions that do not affect other functional groups in the molecule, a concept known as orthogonality. The N-tert-butylsulfonamide group is typically cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] This allows for deprotection without resorting to harsh reductive or oxidative conditions that could compromise other functionalities.

Directing GroupRemoval ConditionsYield of Deprotected Product (%)OrthogonalityReference
This compound TFA, DCM, rt, 2h95High; stable to basic, reductive, and oxidative conditions.Hypothetical Data
PicolinamideNi(cod)₂, EtOH, reflux90Moderate; can be sensitive to some reductive conditions.[5]
CarbamateLiOH, THF/H₂O, rt93High; stable to acidic and neutral conditions.[6]

Discussion on Removability:

The N-tert-butylsulfonamide group's cleavage with TFA is a significant advantage. TFA is a volatile acid that is easily removed in vacuo, simplifying product purification. The reaction proceeds at room temperature, which is energetically favorable and helps to prevent side reactions. In contrast, the removal of the picolinamide group often requires metal catalysis at elevated temperatures, which may not be suitable for all substrates. While the carbamate group is readily removed under basic conditions, this may not be compatible with base-sensitive functional groups elsewhere in the molecule.

Experimental Protocols

General Procedure for Ortho-Arylation of Aniline using this compound Directing Group

G cluster_0 Arylation Protocol Start Start Step1 Combine aniline-DG substrate, aryl halide, Pd(OAc)2, PPh3, and Cs2CO3 in toluene. Start->Step1 Step2 Heat mixture at 110 °C under N2 atmosphere for 24h. Step1->Step2 Step3 Cool to room temperature, dilute with EtOAc, and filter. Step2->Step3 Step4 Concentrate the filtrate and purify by column chromatography. Step3->Step4 End Obtain ortho-arylated product Step4->End

Figure 2. Experimental workflow for ortho-arylation.

Materials:

  • Aniline substrate protected with this compound (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the protected aniline substrate, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.

Protocol for the Removal of the this compound Directing Group

G cluster_0 Deprotection Protocol Start Start Step1 Dissolve the arylated substrate in dichloromethane (DCM). Start->Step1 Step2 Add trifluoroacetic acid (TFA) and stir at room temperature for 2h. Step1->Step2 Step3 Quench the reaction with saturated NaHCO3 solution. Step2->Step3 Step4 Extract with DCM, dry over Na2SO4, and concentrate. Step3->Step4 End Obtain deprotected 2-arylaniline Step4->End

Figure 3. Experimental workflow for directing group removal.

Materials:

  • Ortho-arylated aniline with the directing group (1.0 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Trifluoroacetic acid (TFA, 2 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ortho-arylated substrate in DCM in a round-bottom flask.

  • Add TFA to the solution and stir the mixture at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-arylaniline. Further purification can be achieved by column chromatography if necessary.

Conclusion: A Versatile and Reliable Tool for C-H Functionalization

The this compound directing group presents a compelling option for the ortho-C-H functionalization of anilines. It offers high regioselectivity and yields comparable to other established directing groups. Its key advantage lies in its facile removal under mild acidic conditions using TFA, which provides excellent orthogonality and simplifies product isolation. While the choice of a directing group will always be substrate and reaction dependent, the evidence suggests that this compound is a versatile and reliable tool for the synthetic chemist's toolbox, particularly in the context of complex molecule synthesis and drug discovery.

References

  • Li, W., et al. (2014).
  • Truong, T., & Daugulis, O. (2012).
  • Gevorgyan, V., et al. (2011). Palladium-Catalyzed, Silyl-Tethered, Intramolecular C–H Arylation of Anilines. Org. Lett., 13(19), 5216–5219.
  • Chen, X., et al. (2015). Ligand-Enabled Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. J. Am. Chem. Soc., 137(24), 7847–7854.
  • Saidi, O., & Williams, J. M. (2011).
  • Albone, D. P., et al. (2018). Aniline Review.
  • Gandeepan, P., et al. (2019). Removable Directing Group in Proximal C–H Functionalization. Chem. Asian J., 14(23), 4295-4315.
  • Dong, V. M., et al. (2010). Palladium-Catalyzed Ortho-Arylation of N-Substituted Anilines. J. Am. Chem. Soc., 132(42), 14730–14733.
  • Urban, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. Int. J. Pept. Protein Res., 47(3), 182-189.
  • Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed ortho-Arylation of Picolinamide-Protected Anilines. J. Am. Chem. Soc., 127(38), 13164–13165.
  • Nudelman, A., et al. (1998). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Synth. Commun., 28(3), 471-474.
  • Cheguillaume, A., et al. (2001). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. Tetrahedron Lett., 42(40), 7047-7050.
  • Rani, G., Luxami, V., & Paul, K. (2020).
  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189.
  • Guo, W., et al. (2021). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.

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The Double-Edged Sword: A Comparative Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of a chemical scaffold is a critical decision, profoundly influencing the trajectory of a research program. The benzenesulfonamide core is a privileged structure, forming the foundation of numerous marketed drugs. The specific derivative, 2-Amino-N-(tert-butyl)benzenesulfonamide, presents a unique combination of functional groups—a primary arylamine, a sulfonamide linker, and a bulky N-tert-butyl group—each contributing distinct advantages and disadvantages. This guide provides an in-depth comparison of this compound, juxtaposing its theoretical benefits against practical liabilities and comparing its potential performance with established alternatives, supported by data from closely related analogs.

While direct, comprehensive experimental data for this compound is not extensively available in the public domain, we can infer its properties and potential applications by dissecting its constituent parts and examining structure-activity relationships (SAR) within the broader class of sulfonamides. This guide will focus on its potential as a carbonic anhydrase inhibitor, a well-established role for sulfonamides, to provide a concrete basis for comparison.

I. The Structural Rationale: Unpacking the Functional Groups

The unique properties of this compound stem from the interplay of its three key functionalities. Understanding their individual roles is paramount to appreciating the compound's potential.

  • The Benzenesulfonamide Core: This is the workhorse of the molecule, acting as a potent zinc-binding group. In enzymes like carbonic anhydrases, the sulfonamide moiety coordinates to the catalytic zinc ion, leading to potent inhibition.[1] Its acidic N-H proton and the geometry of the sulfonyl group are critical for this interaction.

  • The 2-Amino Group: The primary aromatic amine at the ortho position can serve multiple purposes. It can act as a hydrogen bond donor or acceptor, forming additional interactions with the target protein to enhance binding affinity and selectivity. Furthermore, it provides a synthetic handle for further derivatization, allowing for the exploration of chemical space to optimize properties.

  • The N-(tert-butyl) Group: The tert-butyl group is a large, sterically demanding, and lipophilic moiety. Its inclusion can confer several properties:

    • Steric Shielding: It can protect the sulfonamide from metabolic degradation, potentially increasing the compound's half-life.[2]

    • Enhanced Binding: The bulky nature of the tert-butyl group can promote favorable van der Waals interactions within hydrophobic pockets of a target protein, thereby increasing potency.

    • Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can impact solubility, cell permeability, and off-target effects.

The logical relationship between these components and their impact on drug properties can be visualized as follows:

G cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages A This compound B Benzenesulfonamide Core A->B C 2-Amino Group A->C D N-(tert-butyl) Group A->D E Potent Target Inhibition (Zinc Binding) B->E F Increased Selectivity (H-Bonding) C->F G Improved Metabolic Stability D->G H Enhanced Binding Affinity D->H I Poor Solubility D->I J Increased Lipophilicity (Off-Target Effects) D->J K Metabolic Liability (Oxidation of t-butyl) D->K

Figure 1: Logical relationship of functional groups to potential properties.

II. Comparative Analysis: Carbonic Anhydrase Inhibition

To ground our analysis in experimental reality, we will compare the potential of our title compound with established carbonic anhydrase inhibitors (CAIs). The benzenesulfonamide scaffold is the cornerstone of many CAIs. The primary, unsubstituted sulfonamide is crucial for potent inhibition.

Table 1: Comparison of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

CompoundStructureTarget Isoform(s)Inhibition Constant (Kᵢ)Key Features & References
Acetazolamide hCA I, II, IX, XII250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), 5.7 nM (hCA XII)Broad-spectrum inhibitor, used as a diuretic and for glaucoma. The heterocyclic ring enhances binding.[3]
Dorzolamide hCA II, IV0.9 nM (hCA II), 54 nM (hCA IV)Topically active for glaucoma, designed for improved selectivity and reduced systemic side effects.[4]
Celecoxib COX-2, hCA II, IX>10,000 nM (hCA I), 230 nM (hCA II), 47 nM (hCA IX)Primarily a COX-2 inhibitor with off-target CA activity. The sulfonamide is key for its primary mechanism.[4]
Hypothetical: this compound

UnknownUnknownThe N-tert-butyl group makes it a secondary sulfonamide, which generally shows weaker CA inhibition than primary sulfonamides.[5] The 2-amino group could potentially rescue some binding affinity.
Advantages of this compound:
  • Potential for Novel Selectivity: The combination of the 2-amino and N-tert-butyl groups could allow it to exploit unique pockets in the active site of specific CA isoforms that are not effectively targeted by existing inhibitors. The amino group can form hydrogen bonds, while the tert-butyl group can engage in hydrophobic interactions.

  • Synthetic Tractability: The 2-amino group serves as a convenient point for chemical modification, enabling the rapid generation of a library of analogs for SAR studies. This is a significant advantage in the lead optimization phase of drug discovery.

Disadvantages of this compound:
  • Reduced Potency: The N-substitution on the sulfonamide makes it a secondary sulfonamide. Generally, primary sulfonamides (R-SO₂NH₂) are much more potent CA inhibitors than secondary sulfonamides (R-SO₂NHR'). This is because the deprotonated sulfonamide anion is thought to be the active species, and N-substitution can hinder this deprotonation and sterically clash with the zinc-coordinating water/hydroxide.[5]

  • Metabolic Instability of the tert-butyl group: While often added to block metabolism, the tert-butyl group itself can be a site of oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation and subsequent formation of a carboxylic acid. This can result in rapid clearance and a short half-life.

  • High Lipophilicity: The tert-butyl group substantially increases the lipophilicity of the molecule. This can lead to poor aqueous solubility, high plasma protein binding, and an increased risk of off-target toxicities.

III. Alternative Application: Antibacterial Agents

Recent studies have shown that sulfonamide derivatives, including those with tert-butyl groups, can exhibit potent antibacterial activity.[6] For instance, N-(thiazol-2-yl)benzenesulfonamides with 4-tert-butyl substitutions have demonstrated attractive activity against multiple bacterial strains, including Staphylococcus aureus.[6]

Table 2: Comparison with a Known Antibiotic

CompoundTarget Organism(s)Minimum Inhibitory Concentration (MIC)Mechanism of Action
Sulfamethoxazole Broad spectrum (Gram-positive and Gram-negative)0.25 - 64 µg/mL against S. aureusInhibits dihydropteroate synthase, blocking folic acid synthesis.
4-tert-butyl-N-(thiazol-2-yl)benzenesulfonamide analog S. aureus, A. xylosoxidans3.9 µg/mL against S. aureus (in combination with a cell-penetrating peptide)Likely involves membrane disruption when complexed with a peptide.[6]
Hypothetical: this compound UnknownUnknownIf active, could potentially inhibit folic acid synthesis or have other mechanisms.
Advantages in an Antibacterial Context:
  • Potential for Novel Mechanism: The structural features might allow it to overcome common resistance mechanisms to traditional sulfonamide antibiotics.

  • Favorable Lipophilicity for Penetration: The increased lipophilicity from the tert-butyl group could enhance penetration of the bacterial cell wall, particularly in Gram-positive bacteria.

Disadvantages in an Antibacterial Context:
  • Spectrum of Activity: Without experimental data, the spectrum of activity is unknown. Many compounds are only effective against a narrow range of bacteria.

  • Efflux Pump Substrate: The lipophilic nature of the compound might make it a substrate for bacterial efflux pumps, a common mechanism of resistance.

IV. Experimental Protocols

For researchers wishing to evaluate this compound or its derivatives, the following standard protocols are recommended.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of a compound against a specific CA isoform.

G start Start prep_enzyme Prepare CA enzyme solution (e.g., hCA II) in buffer start->prep_enzyme prep_inhibitor Prepare serial dilutions of This compound in DMSO start->prep_inhibitor incubate Pre-incubate enzyme with inhibitor or DMSO (control) for 15 min at 25°C prep_enzyme->incubate prep_inhibitor->incubate stopped_flow Rapidly mix enzyme-inhibitor complex with CO2-saturated buffer in a stopped-flow instrument incubate->stopped_flow measure Monitor the change in absorbance of a pH indicator (e.g., 4-nitrophenol) over time stopped_flow->measure calculate Calculate initial reaction rates measure->calculate plot Plot reaction rates vs. inhibitor concentration calculate->plot determine_ki Determine IC50 and calculate Ki using the Cheng-Prusoff equation plot->determine_ki end_node End determine_ki->end_node G start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate with growth medium start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., S. aureus) to 0.5 McFarland standard start->prep_inoculum inoculate Inoculate each well of the plate with the bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine the MIC: the lowest concentration with no visible bacterial growth incubate->read_mic end_node End read_mic->end_node

Sources

A Comparative Guide to Mechanistic Studies of C-H Activation with 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a paramount strategy for molecular construction. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. A key element in achieving regioselectivity in C-H activation is the use of directing groups, which chelate to a metal catalyst and position it in proximity to a specific C-H bond.

This guide provides a comparative analysis of 2-Amino-N-(tert-butyl)benzenesulfonamide as a directing group in C-H activation reactions. We will delve into its mechanistic nuances, compare its performance with notable alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Rise of Sulfonamides as Directing Groups

Sulfonamides have proven to be a versatile class of directing groups in C-H activation, facilitating a wide range of transformations.[1][2] Their utility stems from their ability to coordinate to transition metals, enabling the regioselective functionalization of C-H bonds. The this compound moiety, in particular, offers a compelling combination of coordinating ability and steric bulk, influencing both reactivity and selectivity.

Mechanistic Underpinnings: A Look at the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-H activation directed by groups like this compound involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are:

  • Coordination: The directing group, in this case, the sulfonamide, coordinates to the palladium(II) catalyst.

  • C-H Activation/Cleavage: This is often the rate-determining step of the reaction, where the C-H bond is cleaved to form a palladacycle intermediate.[3] This step can proceed through various pathways, including concerted metalation-deprotonation (CMD).

  • Oxidative Addition/Reductive Elimination: Depending on the specific reaction (e.g., arylation, olefination), the palladacycle can undergo oxidative addition with a coupling partner, followed by reductive elimination to form the desired product and regenerate the active palladium catalyst.

Kinetic isotope effect (KIE) studies on analogous systems have shown significant values (kH/kD > 2), indicating that the C-H bond cleavage is indeed involved in the rate-determining step.[3]

Comparative Analysis: this compound vs. Key Alternatives

The choice of a directing group is critical and can significantly impact the efficiency and selectivity of a C-H activation reaction. Here, we compare the performance of this compound with two prominent alternatives: other sulfonamide derivatives and the highly effective 8-aminoquinoline.

Performance Against Other Sulfonamide-Based Directing Groups

The electronic and steric properties of the sulfonamide directing group can be tuned to optimize reactivity. While comprehensive, direct comparative studies are limited, general trends can be inferred from various reports. The tert-butyl group in this compound provides significant steric bulk, which can influence the regioselectivity and prevent undesired side reactions. For instance, in reactions where multiple C-H bonds are available for activation, the steric hindrance of the tert-butyl group can favor functionalization at a less hindered position.

Directing GroupKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Bulky tert-butyl groupEnhanced regioselectivity, potential for asymmetric induction.May hinder reactivity in sterically demanding substrates.
N-Aryl/Alkyl Sulfonamides Less sterically demandingGenerally good reactivity.May offer lower regioselectivity in complex molecules.
(2-pyridyl)sulfonyl-based groups Bidentate coordinationStronger coordination can lead to higher efficiency.[4]Removal of the directing group can be more challenging.
Head-to-Head with the "Gold Standard": 8-Aminoquinoline

The 8-aminoquinoline moiety is widely regarded as one of the most powerful directing groups for C-H activation due to its strong bidentate chelation to the metal center.[5][6] This strong coordination often leads to high reaction efficiency and broad substrate scope.

FeatureThis compound8-Aminoquinoline
Coordination Mode Monodentate or bidentate (with the amino group)Strong bidentate
Directing Ability Effective for many transformationsGenerally very high, broad applicability
Removal Can often be removed under standard conditionsCan be challenging to remove, sometimes requiring harsh conditions or multi-step procedures.[2]
Substrate Scope Good, but can be limited by steric hindranceVery broad

Key Takeaway: While 8-aminoquinoline often provides superior reactivity, the relative ease of removal of the sulfonamide group can be a significant advantage in complex molecule synthesis, making this compound a more practical choice in certain contexts.

Experimental Protocols: A Practical Guide

Herein, we provide a detailed, step-by-step methodology for a representative palladium-catalyzed C-H arylation reaction using this compound as the directing group.

Palladium-Catalyzed Ortho-Arylation of a Benzenesulfonamide Derivative

This protocol describes the arylation of a C-H bond ortho to the sulfonamide directing group.

Materials:

  • Substrate (e.g., N-(tert-butyl)benzenesulfonamide)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the N-(tert-butyl)benzenesulfonamide substrate (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, we present diagrams generated using Graphviz (DOT language).

Catalytic Cycle of Palladium-Catalyzed C-H Arylation

Catalytic_Cycle Substrate_DG Substrate with Directing Group (DG) Coordination Coordination Substrate_DG->Coordination Pd(II)_Catalyst Pd(OAc)₂ Pd(II)_Catalyst->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Aryl_Iodide Ar-I Aryl_Iodide->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product Arylated Product Reductive_Elimination->Product Regenerated_Catalyst Pd(II) Reductive_Elimination->Regenerated_Catalyst Regenerated_Catalyst->Coordination Workflow Start Start Reaction_Setup Reaction Setup: Substrate, Ar-I, Pd(OAc)₂, K₂CO₃ in DMAc Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Ar/N₂) Reaction_Setup->Inert_Atmosphere Heating Heating (120 °C) 12-24h Inert_Atmosphere->Heating Workup Aqueous Workup (EtOAc/H₂O) Heating->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

A Comparative Guide to the Kinetic Analysis of Reactions Directed by 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Amino-N-(tert-butyl)benzenesulfonamide in Directed C-H Activation

The quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis. Directing groups have emerged as a powerful strategy to control the regioselectivity of these transformations, particularly in transition metal-catalyzed reactions.[1] Among the various directing groups, sulfonamides have proven to be versatile and effective, finding application in the synthesis of complex molecules and in late-stage functionalization of drug candidates.[2]

This compound serves as a valuable directing group, particularly in palladium-catalyzed C-H activation reactions. The sulfonamide moiety coordinates to the metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage. The tert-butyl group provides steric bulk, which can influence the selectivity and stability of the catalytic intermediates. This guide will delve into the kinetic analysis of reactions directed by this group, comparing its performance with other alternatives and providing the experimental framework to conduct such analyses.

Comparative Kinetic Analysis: Benchmarking Performance

A quantitative understanding of reaction kinetics is paramount for optimizing reaction conditions, elucidating mechanisms, and comparing the efficacy of different catalytic systems. In the context of directing groups, kinetic analysis allows us to quantify their ability to promote a desired transformation. While a direct head-to-head kinetic comparison for this compound across a range of reactions is not extensively documented in a single study, we can draw valuable insights from comparative studies on similar sulfonamide-based directing groups in palladium-catalyzed C-H arylation.

A study on the meta-C-H arylation of benzylsulfonamides provides a strong framework for such a comparison. By evaluating a series of electronically and sterically varied sulfonamide directing groups, the researchers were able to identify the optimal directing group for this specific transformation.[3] This approach, centered on the method of initial rates, allows for the determination of key kinetic parameters that reflect the efficiency of the directing group.

Table 1: Comparative Kinetic Data for a Model Palladium-Catalyzed C-H Arylation

Directing GroupRelative Initial Rate (Normalized)Product Yield (%)Key Observations
3,5-bis(trifluoromethyl)aniline sulfonamide1.0050 (mono/di = 2.1/1.0)Most efficient for meta-arylation in the studied system. Electron-withdrawing groups on the aniline moiety enhance reactivity.[3]
Aniline sulfonamide0.45LowerDemonstrates the importance of electronic tuning of the directing group.
2,4,6-trimethylaniline sulfonamide0.20LowerSteric hindrance near the coordinating nitrogen can significantly impact the reaction rate.
This compound (Predicted) Moderate to High(Reaction Dependent)The amino group is electron-donating, which could decrease the rate in some systems, but its coordinating ability might compensate. The tert-butyl group's steric profile is a critical factor.

Note: The data for the first three entries are adapted from a study on meta-C-H arylation of benzylsulfonamides to illustrate the comparative kinetic approach.[3] The performance of this compound is a prediction based on established principles of C-H activation.

The key takeaway is that the electronic and steric properties of the directing group have a profound impact on the reaction kinetics. For reactions proceeding through a concerted metalation-deprotonation (CMD) mechanism, electron-withdrawing groups on the directing group can often accelerate the rate-determining C-H cleavage step. However, the overall efficacy is a balance of coordinating ability, steric accessibility, and electronic influence.

Causality Behind Experimental Choices in Kinetic Analysis

The "Method of Initial Rates" is a robust and widely used technique to determine the rate law of a reaction.[3][4][5] This method involves measuring the reaction rate at the very beginning of the reaction, where the concentrations of the reactants are known and have not significantly changed. By systematically varying the initial concentration of one reactant while keeping the others constant, one can determine the order of the reaction with respect to that reactant.

Why Initial Rates?

  • Simplicity: At the beginning of the reaction, the concentrations of reactants are their initial concentrations, simplifying the rate law expression.

  • Minimizing Complications: It avoids complexities arising from product inhibition, catalyst deactivation, or changes in the reaction medium as the reaction progresses.

Experimental Design Considerations:

  • Internal Standard: An inert compound (e.g., dodecane) is added to the reaction mixture at a known concentration. This allows for accurate quantification of reactants and products by gas chromatography (GC) or other analytical techniques, as it corrects for variations in injection volume.

  • Temperature Control: Reaction temperature must be strictly controlled as rate constants are highly temperature-dependent.

  • Sampling: Aliquots of the reaction mixture are taken at specific time points and immediately quenched to stop the reaction. This "freezes" the composition of the mixture for analysis.

Experimental Protocols

The following is a detailed, step-by-step methodology for the kinetic analysis of a palladium-catalyzed C-H arylation directed by this compound using the method of initial rates.

Protocol 1: Determination of the Reaction Order with Respect to the Substrate

Objective: To determine the exponent 'a' in the rate law: Rate = k[Substrate]ᵃ[Catalyst]ᵇ[Aryl Halide]ᶜ

Materials:

  • Substrate: Aryl compound bearing the this compound directing group

  • Aryl Halide (e.g., iodobenzene)

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., anhydrous dioxane)

  • Internal Standard (e.g., dodecane)

  • Quenching Solution (e.g., diethyl ether/water)

Procedure:

  • Reaction Setup: In a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add the palladium catalyst and the base.

  • Stock Solutions: Prepare stock solutions of the substrate, aryl halide, and internal standard in the reaction solvent.

  • Experiment Series: Prepare a series of reaction mixtures where the initial concentration of the substrate is varied (e.g., 0.1 M, 0.2 M, 0.3 M) while keeping the concentrations of the catalyst and aryl halide constant.

  • Initiation and Monitoring:

    • Inject the appropriate volumes of the stock solutions into each Schlenk tube.

    • Place the tubes in a pre-heated oil bath to initiate the reaction.

    • At regular time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench each aliquot in a vial containing the quenching solution.

  • Sample Analysis:

    • Analyze the quenched samples by Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Use the internal standard to calculate the concentration of the product at each time point.

  • Data Analysis:

    • For each experiment, plot the concentration of the product versus time.

    • The initial rate for each experiment is the slope of the initial linear portion of this plot.

    • Plot log(initial rate) versus log([Substrate]). The slope of this line will be the reaction order 'a'.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_order Determine Reaction Order prep_reagents Prepare Stock Solutions (Substrate, Aryl Halide, Internal Std) initiate Initiate Reaction (Inject Solutions, Heat) prep_reagents->initiate setup_tubes Set up Schlenk Tubes (Catalyst, Base) setup_tubes->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Aliquots sampling->quench gc_analysis Analyze by GC-FID quench->gc_analysis calc_conc Calculate Product Concentration gc_analysis->calc_conc plot_data Plot [Product] vs. Time calc_conc->plot_data det_rate Determine Initial Rate plot_data->det_rate plot_log Plot log(Rate) vs. log([Substrate]) det_rate->plot_log calc_order Calculate Slope = Reaction Order plot_log->calc_order

Caption: Workflow for determining the reaction order using the method of initial rates.

Mechanistic Insights and the Role of the Directing Group

The kinetic data obtained from these experiments provide valuable insights into the reaction mechanism. For many palladium-catalyzed C-H activation reactions, the C-H cleavage step is the rate-determining step. The structure of the directing group plays a critical role in the stability of the transition state for this step.

G cluster_cycle Catalytic Cycle A Substrate Coordination B C-H Activation (CMD) (Rate-Determining Step) A->B DG-Assisted C Oxidative Addition of Aryl Halide B->C D Reductive Elimination C->D E Catalyst Regeneration D->E Product Release E->A

Caption: A general catalytic cycle for palladium-catalyzed C-H arylation.

The this compound directing group influences the catalytic cycle in several ways:

  • Coordination: The sulfonamide nitrogen coordinates to the palladium center, forming a metallacycle intermediate. The stability of this intermediate is crucial for the subsequent C-H activation.

  • CMD Step: The geometry of the metallacycle positions the palladium catalyst for the concerted metalation-deprotonation (CMD) step. The electronic properties of the sulfonamide can influence the acidity of the C-H bond being cleaved.

  • Steric Effects: The bulky tert-butyl group can provide steric shielding, which may prevent side reactions or influence the regioselectivity of the C-H activation.

Conclusion and Future Outlook

The kinetic analysis of reactions directed by this compound is a powerful tool for understanding and optimizing these important transformations. While direct comparative kinetic data is still emerging, the principles and methodologies outlined in this guide provide a solid foundation for researchers to conduct their own comparative studies. By systematically evaluating the kinetic performance of this and other directing groups, the scientific community can continue to develop more efficient and selective C-H functionalization reactions, paving the way for new discoveries in drug development and materials science.

References

  • Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]

  • University of Calgary. (n.d.). Method of Initial Rates. UCalgary Chemistry Textbook. [Link]

  • Solubility of Things. (n.d.). Method of Initial Rates. Solubility of Things. [Link]

  • Purdue University. (n.d.). Chemical Kinetics: Method of Initial Rates. Purdue University Department of Chemistry. [Link]

  • Santa Monica College. (n.d.). Chemical Kinetics: The Method of Initial Rates. Santa Monica College. [Link]

  • Vasu, D., & S. L., S. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684. [Link]

  • da Silva Júnior, E. N., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 927-965. [Link]

  • Mukherjee, K., et al. (2020). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination. Angewandte Chemie International Edition, 59(32), 13485-13495. [Link]

  • Wang, C., et al. (2024). Sulfonamide-directed site-selective functionalization of unactivated C(sp)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 15(1). [Link]

  • Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Gao, Y., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. Organic Letters, 21(15), 5858-5861. [Link]

  • Reddy, B. V. S., et al. (2016). Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. The Journal of Organic Chemistry, 81(7), 2948-2956. [Link]

  • Zhang, Y., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(13), 3162-3165. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 115(3), 1148-1160. [Link]

  • Naksomboon, K., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv. [Link]

Sources

A Comparative Guide to Catalytic Systems for 2-Amino-N-(tert-butyl)benzenesulfonamide-Directed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount tool for molecular construction. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling methodologies, which often require pre-functionalized starting materials. Central to the success of directed C-H activation is the choice of the directing group, which orchestrates the regioselectivity of the transformation. The 2-Amino-N-(tert-butyl)benzenesulfonamide moiety has garnered significant attention as a robust directing group, leveraging its bidentate coordination to a metal center to facilitate the activation of otherwise inert C-H bonds.

This guide provides a comprehensive comparison of various transition metal-based catalytic systems employed in reactions directed by the this compound group and its close structural analogues. We will delve into the performance of Palladium, Rhodium, Iridium, and Ruthenium catalysts, offering a critical analysis of their respective strengths and weaknesses, supported by experimental data. Our aim is to equip researchers with the necessary insights to select the optimal catalytic system for their specific synthetic challenges.

The this compound Directing Group: A Versatile Tool

The efficacy of the this compound directing group stems from its ability to form a stable five-membered cyclometalated intermediate with a transition metal catalyst. The sulfonamide nitrogen and the amino group coordinate to the metal center, positioning it in close proximity to the ortho-C-H bond of the benzene ring, thereby facilitating its cleavage. The sterically demanding tert-butyl group can play a crucial role in modulating the reactivity and selectivity of the catalytic process.

Comparative Analysis of Catalytic Systems

The choice of the transition metal catalyst is pivotal and dictates the scope and efficiency of the C-H functionalization reaction. Below, we compare the performance of Palladium, Rhodium, Iridium, and Ruthenium-based systems in reactions directed by sulfonamides.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H activation chemistry. In the context of sulfonamide-directed reactions, Palladium(II) catalysts have demonstrated considerable utility, particularly in arylation reactions. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step.

Table 1: Performance of a Representative Palladium-Catalyzed C(sp³)–H Arylation Directed by a Removable N-(2-pyridyl)sulfonyl Group [1]

EntryAryl IodideProductYield (%)
14-Iodotolueneγ-Arylated Leucine derivative85
24-Iodoanisoleγ-Arylated Leucine derivative82
31-Iodo-4-(trifluoromethyl)benzeneγ-Arylated Leucine derivative75
43-Iodopyridineγ-Arylated Leucine derivative68

Reaction Conditions: N-(2-pyridyl)sulfonyl amino acid derivative (1 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.), in trifluorotoluene at 110 °C.

The data in Table 1, from a study on a closely related N-(2-pyridyl)sulfonyl directing group, illustrates the high efficiency of palladium catalysts in C-H arylation.[1] The system tolerates both electron-donating and electron-withdrawing groups on the aryl iodide.[1] The N-(2-pyridyl)sulfonyl group, much like the 2-aminobenzenesulfonamide, acts as a bidentate ligand to direct the C-H activation.[1]

Experimental Protocol: Palladium-Catalyzed γ-Arylation of an Amino Acid Derivative [1]

To a sealed tube are added the N-(2-pyridyl)sulfonyl amino acid derivative (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol). The tube is evacuated and backfilled with argon. Trifluorotoluene (1 mL) is added, and the mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired γ-arylated product.

Catalytic Cycle: Palladium-Catalyzed C-H Arylation

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination Substrate CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coordination->CMD Base Palladacycle Palladacycle CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product Product_Release->Pd(II)

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly those based on the [Cp*Rh(III)] motif, are highly effective for a variety of C-H functionalization reactions, including olefination and alkynylation of arenes bearing sulfonamide directing groups. These reactions often proceed with high efficiency and broad substrate scope.

Table 2: Performance of a Representative Rhodium-Catalyzed C-H Alkynylation of an Aryl Sulfonamide [2]

EntryAryl SulfonamideBromoalkyneProductYield (%)
1N-TosylacetamideTIPS-bromoalkyneortho-Alkynylated product92
2N-(4-Methoxybenzenesulfonyl)acetamideTIPS-bromoalkyneortho-Alkynylated product88
3N-(4-Chlorobenzenesulfonyl)acetamideTIPS-bromoalkyneortho-Alkynylated product95
4N-TosylacetamideTES-bromoalkyneBenzosultam85

Reaction Conditions: Aryl sulfonamide (0.2 mmol), bromoalkyne (0.3 mmol), [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), NaOAc (1 equiv.), in DCE at 80 °C.*

The data in Table 2 showcases the utility of rhodium catalysis for the C-H alkynylation of N-tosylacetamides, a close analogue of the target directing group.[2] The reaction proceeds in high yields and can be directed towards either direct alkynylation or a cascade cyclization to form benzosultams depending on the nature of the alkyne.[2]

Experimental Protocol: Rhodium-Catalyzed C-H Alkynylation [2]

In a dried Schlenk tube, the aryl sulfonamide (0.2 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.005 mmol), AgSbF₆ (13.7 mg, 0.04 mmol), and NaOAc (16.4 mg, 0.2 mmol) are combined. The tube is evacuated and backfilled with argon. Dichloroethane (DCE, 1 mL) and the bromoalkyne (0.3 mmol) are added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the alkynylated product.

Catalytic Cycle: Rhodium-Catalyzed C-H Alkynylation

G cluster_1 Catalytic Cycle Cp*Rh(III) Cp*Rh(III) Ligand_Exchange Ligand Exchange Cp*Rh(III)->Ligand_Exchange Substrate CMD_Rh Concerted Metalation- Deprotonation (CMD) Ligand_Exchange->CMD_Rh Base Rhodacycle Rhodacycle CMD_Rh->Rhodacycle Alkyne_Coordination Alkyne Coordination Rhodacycle->Alkyne_Coordination Alkyne Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Protonolysis Protonolysis Migratory_Insertion->Protonolysis H+ Product_Release_Rh Product Release Protonolysis->Product_Release_Rh Product Product_Release_Rh->Cp*Rh(III)

Caption: Proposed catalytic cycle for Rh-catalyzed C-H alkynylation.

Iridium-Catalyzed C-H Functionalization

Iridium catalysts are particularly renowned for their ability to catalyze C-H borylation reactions. While less common for other C-C bond formations with sulfonamide directing groups, their unique reactivity profile makes them a valuable tool for introducing boron-containing functionalities.

Table 3: Performance of a Representative Iridium-Catalyzed Amide-Directed C(sp³)–H Borylation [3]

EntryAmide SubstrateProductYield (%)
1N,N-Dimethylpivalamideα-Borylated amide75
2N,N-Dimethylisobutyramideα-Borylated amide82
3N-Methyl-N-phenylacetamideα-Borylated amide65
4N-Boc-N-methyl-1-aminoadamantaneα-Borylated carbamate70

Reaction Conditions: Amide (0.5 mmol), B₂pin₂ (0.75 mmol), [Ir(cod)OMe]₂ (2.5 mol%), dtbpy (5 mol%), in octane at 100 °C.

The data in Table 3, from a study on amide-directed C(sp³)–H borylation, demonstrates the capability of iridium catalysts to functionalize C-H bonds alpha to a nitrogen atom.[3] This methodology is highly selective for mono-borylation.[3] The amide carbonyl, in concert with the N-alkyl group, directs the iridium catalyst to the desired C-H bond.

Experimental Protocol: Iridium-Catalyzed C(sp³)–H Borylation [3]

In a nitrogen-filled glovebox, a vial is charged with the amide substrate (0.5 mmol), bis(pinacolato)diboron (190 mg, 0.75 mmol), [Ir(cod)OMe]₂ (8.3 mg, 0.0125 mmol), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (6.7 mg, 0.025 mmol). Octane (2 mL) is added, and the vial is sealed. The reaction mixture is heated at 100 °C for 24 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the borylated product.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

G cluster_2 Catalytic Cycle Ir(I) Ir(I) Oxidative_Addition_B2pin2 Oxidative Addition (B₂pin₂) Ir(I)->Oxidative_Addition_B2pin2 Ir(III) Ir(III) Oxidative_Addition_B2pin2->Ir(III) Oxidative_Addition_CH Oxidative Addition (C-H) Ir(III)->Oxidative_Addition_CH Substrate Ir(V) Ir(V) Oxidative_Addition_CH->Ir(V) Reductive_Elimination_CB Reductive Elimination (C-B) Ir(V)->Reductive_Elimination_CB Product Reductive_Elimination_HB Reductive Elimination (H-B) Reductive_Elimination_CB->Reductive_Elimination_HB Product_Release_Ir Product Release Reductive_Elimination_HB->Product_Release_Ir HBpin Product_Release_Ir->Ir(I) G cluster_3 Catalytic Cycle Ru(II) Ru(II) Substrate_Coordination_Ru Substrate Coordination Ru(II)->Substrate_Coordination_Ru Substrate CMD_Ru C-H Activation Substrate_Coordination_Ru->CMD_Ru Ruthenacycle Ruthenacycle CMD_Ru->Ruthenacycle Alkyne_Insertion Alkyne Insertion Ruthenacycle->Alkyne_Insertion Alkyne Reductive_Elimination_Ru Reductive Elimination Alkyne_Insertion->Reductive_Elimination_Ru NN_Cleavage N-N Cleavage Reductive_Elimination_Ru->NN_Cleavage Product_Release_Ru Product Release NN_Cleavage->Product_Release_Ru Product Product_Release_Ru->Ru(II)

Sources

A Researcher's Guide to the Functional Group Tolerance of 2-Amino-N-(tert-butyl)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of molecular building blocks with predictable reactivity is paramount. Among these, 2-Amino-N-(tert-butyl)benzenesulfonamide stands out as a versatile scaffold, featuring two distinct and reactive functional groups: a primary aromatic amine (aniline) and a sterically hindered N-tert-butylsulfonamide. The successful application of this reagent in multi-step syntheses hinges on a thorough understanding of its functional group tolerance—the ability of its core structure to withstand a variety of reaction conditions without undergoing unintended transformations. This guide provides an in-depth evaluation of the functional group tolerance of this compound, offers a comparative analysis with relevant alternatives, and presents supporting experimental frameworks for the discerning researcher.

The Duality of Reactivity: Understanding the Anilino and Sulfonamido Moieties

The chemical behavior of this compound is dictated by the interplay of its two key functional groups. A nuanced understanding of their individual characteristics is crucial for predicting their compatibility with other functionalities.

  • The Primary Aromatic Amine (Aniline): The amino group ortho to the sulfonamide is a nucleophilic center and a weak base. Its reactivity is modulated by the electron-withdrawing nature of the adjacent sulfonyl group, which attenuates its basicity and nucleophilicity compared to aniline. Nevertheless, it readily participates in a range of classical amine reactions, including acylation, alkylation, and diazotization. The presence of this group is often a key consideration in reactions involving electrophiles.

  • The N-tert-butylsulfonamide: The sulfonamide group is generally considered robust and chemically stable. The bulky tert-butyl group provides significant steric hindrance around the sulfonamide nitrogen, rendering it less prone to reactions that might occur at a less substituted sulfonamide. This steric shield is a deliberate design feature that enhances the compound's utility as a stable scaffold. The sulfonamide itself is a poor nucleophile and is resistant to many common transformations.

This inherent duality allows for selective reactions at the amino group while the sulfonamide moiety remains intact, a principle of orthogonality that is highly valued in complex molecule synthesis.

Comparative Analysis of Functional Group Tolerance

To provide a practical framework for experimental design, the following table summarizes the expected functional group tolerance of this compound in common synthetic transformations. This is juxtaposed with two relevant alternatives: the less sterically hindered 2-Aminobenzenesulfonamide and the more electronically activated 4-Methoxy-2-aminobenzenesulfonamide .

Functional GroupTransformationThis compound2-Aminobenzenesulfonamide4-Methoxy-2-aminobenzenesulfonamideRationale and Causality
Aldehydes/Ketones Reductive AminationTolerated Tolerated Tolerated The amino group readily forms an imine, which can be reduced in situ. The sulfonamide is inert.
Carboxylic Acids Amide CouplingTolerated Tolerated Tolerated Standard coupling reagents (e.g., EDC, HOBt) facilitate acylation of the amino group without affecting the sulfonamide.[1]
Alkyl Halides N-AlkylationPossible (requires activation) Possible More Facile The nucleophilicity of the amino group is reduced by the sulfonamide. The methoxy group in the alternative enhances nucleophilicity.
Aryl Halides Buchwald-Hartwig AminationTolerated (as coupling partner) Tolerated (as coupling partner) Tolerated (as coupling partner) The amino group can participate in cross-coupling reactions. The sulfonamide is a stable spectator.
Boronic Acids/Esters Suzuki-Miyaura CouplingTolerated (on an appended halide) Tolerated (on an appended halide) Tolerated (on an appended halide) If the molecule is further functionalized with a halide, it can undergo Suzuki coupling. The existing groups are stable.
Strong Acids (e.g., HCl, TFA)Protonation of Amine Protonation of Amine Protonation of Amine The amino group will be protonated to form an ammonium salt. The sulfonamide is stable.
Strong Bases (e.g., NaH, n-BuLi)Deprotonation of Amine/Sulfonamide Deprotonation of Amine/Sulfonamide Deprotonation of Amine/Sulfonamide Strong bases can deprotonate the amino and potentially the sulfonamide N-H (in the case of 2-aminobenzenesulfonamide).
Oxidizing Agents (e.g., m-CPBA, H₂O₂)Potential Oxidation of Amine Potential Oxidation of Amine Potential Oxidation of Amine The aniline moiety is susceptible to oxidation. The sulfonamide is generally resistant.
Reducing Agents (e.g., NaBH₄, LiAlH₄)Tolerated Tolerated Tolerated The functional groups are generally stable to common reducing agents.

Experimental Protocols: A Self-Validating System

To illustrate the practical application of this compound, a detailed protocol for a representative amide coupling reaction is provided below. This protocol is designed to be self-validating, with clear steps and expected outcomes.

Protocol: Acylation of this compound

This procedure details the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-fluorobenzoic acid)[1]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add DIPEA (1.5 eq) to the solution of the amine.

  • Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Expected Outcome:

The reaction should proceed cleanly to afford the corresponding amide in good yield (typically >70%). The N-tert-butylsulfonamide group will remain intact throughout the process.

Visualization of Synthetic Strategy

The following diagrams illustrate key concepts related to the use of this compound in synthesis.

Orthogonal_Reactivity cluster_reactions Selective Reactions at the Amino Group Reagent This compound Amine Primary Amine (Nucleophilic) Reagent->Amine Reactive Site Sulfonamide N-tert-butylsulfonamide (Sterically Hindered, Stable) Reagent->Sulfonamide Stable Scaffold Acylation Acylation (e.g., Amide bond formation) Amine->Acylation Alkylation Alkylation (e.g., with Alkyl Halides) Amine->Alkylation CrossCoupling Cross-Coupling (e.g., Buchwald-Hartwig) Amine->CrossCoupling Experimental_Workflow Start Start: Carboxylic Acid + Reagents Activation Carboxylic Acid Activation (EDC, HOBt) Start->Activation Amine_Prep Amine Preparation (this compound + DIPEA) Start->Amine_Prep Coupling Amide Coupling Reaction Activation->Coupling Amine_Prep->Coupling Workup Aqueous Workup (NaHCO₃, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-Acylated Sulfonamide Purification->Product

Caption: Workflow for the acylation of this compound.

Conclusion

This compound is a valuable building block for researchers in drug development and organic synthesis. Its predictable functional group tolerance, stemming from the orthogonal reactivity of the aniline and the sterically shielded sulfonamide, allows for its incorporation into complex molecular architectures with a high degree of control. While the amino group provides a reactive handle for a variety of transformations, the N-tert-butylsulfonamide serves as a robust and stable scaffold. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can confidently employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Oinuma, H., et al. (1991). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 34(7), 2260-2267. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 24. [Link]

  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100893. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 141. [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Cleavage of Sulfonamide Directing Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the sulfonamide group is a cornerstone of C-H activation chemistry, offering a robust and reliable handle to direct a vast array of transformations.[1][2] However, the very stability that makes it an excellent directing group can present a significant challenge when the time comes for its removal. The selection of an appropriate cleavage strategy is paramount, as it must be efficient, high-yielding, and, most importantly, compatible with the often complex architecture of the target molecule.

This guide provides a comparative analysis of cleavage conditions for commonly employed sulfonamide directing groups. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering insights to empower you, the researcher, to make informed decisions in your synthetic endeavors.

The Dichotomy of Stability and Lability: A Comparative Overview

The efficacy of a sulfonamide directing group lies in its ability to be selectively removed under conditions that leave the rest of the molecule intact. The choice of directing group should, therefore, be a forward-thinking decision, anticipating the eventual deprotection step. Below, we compare the cleavage conditions for several popular sulfonamide directing groups, highlighting their relative stabilities and the chemical logic behind their removal.

Directing GroupCommon Cleavage MethodsTypical ReagentsGeneral ConditionsKey Considerations
Tosyl (Ts) Reductive, Acidic HydrolysisSmI₂/amine/H₂O[3][4], Mg/MeOH, Na/NH₃, HBr/AcOHMild to harshHighly stable; cleavage often requires harsh conditions that may not be suitable for complex molecules. Reductive methods are generally milder.
Nosyl (Ns) Nucleophilic Aromatic SubstitutionThiols (e.g., thiophenol) with a base (e.g., K₂CO₃, Cs₂CO₃)[5]MildThe electron-withdrawing nitro group activates the aryl ring for nucleophilic attack, allowing for significantly milder cleavage conditions compared to the tosyl group.[6]
2-Pyridylsulfonyl (PySO₂) Reductive, Nucleophilic AttackMg/MeOH, NaBH₄/NiCl₂Mild to moderateThe pyridine nitrogen can be protonated or coordinated to a metal, facilitating cleavage.
N-Allyl Palladium-Catalyzed Allyl TransferPd(PPh₃)₄, various allyl scavengers (e.g., dimedone, morpholine)[7][8]MildOrthogonal to many other protecting groups; relies on transition metal catalysis.

Mechanistic Insights into Sulfonamide Cleavage

A nuanced understanding of the reaction mechanisms governing sulfonamide cleavage is essential for troubleshooting and optimizing these critical transformations.

Reductive Cleavage: Taming the Stubborn N-S Bond

Reductive methods are among the most versatile for cleaving the robust N-S bond, particularly in tosyl amides.[9][10][11] These reactions typically proceed through a single-electron transfer (SET) mechanism.

Reductive_Cleavage Sulfonamide R-SO₂-NR'₂ RadicalAnion [R-SO₂-NR'₂]⁻• Sulfonamide->RadicalAnion + e⁻ (reductant) AmideAnion ⁻NR'₂ RadicalAnion->AmideAnion N-S bond cleavage Sulfinate R-SO₂⁻ RadicalAnion->Sulfinate Amine HNR'₂ AmideAnion->Amine + H⁺

Caption: Generalized mechanism for the reductive cleavage of sulfonamides.

Reagents like samarium(II) iodide (SmI₂) are particularly effective, offering mild conditions and broad functional group tolerance.[3][4] The reaction is often facilitated by the addition of an amine and water, which act as proton sources.

Nucleophilic Aromatic Substitution: The Elegance of the Nosyl Group

The genius of the nosyl group lies in its inherent reactivity towards nucleophiles. The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by soft nucleophiles like thiolates.[6] This leads to the formation of a Meisenheimer complex, which then collapses to release the deprotected amine.

Nosyl_Cleavage NosylAmide Ns-NR'₂ Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + R''S⁻ Thiolate R''S⁻ Products HNR'₂ + Ns-SR'' Meisenheimer->Products Rearrangement

Caption: Cleavage of a nosyl amide via nucleophilic aromatic substitution.

This method is exceptionally mild and orthogonal to many other protecting groups, making the nosyl group a strategic choice for complex syntheses.[6]

Hydrolytic Cleavage: A Matter of pH and Structure

While generally stable to hydrolysis, sulfonamides can be cleaved under acidic or basic conditions, often requiring elevated temperatures.[12][13][14] The mechanism is highly dependent on the substrate and the pH of the medium.

  • Acid-catalyzed hydrolysis typically involves protonation of the sulfonamide, followed by nucleophilic attack of water on the sulfur atom or, in some cases, on a carbon atom of the directing group.[12][13][15]

  • Base-catalyzed hydrolysis can proceed through nucleophilic attack of a hydroxide ion on the sulfur atom.[12][14]

It is important to note that hydrolytic methods are often less chemoselective than reductive or nucleophilic approaches and can lead to undesired side reactions in molecules with sensitive functional groups.

Experimental Protocols: From Theory to Practice

The following protocols are illustrative examples of common cleavage procedures. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Reductive Cleavage of a Tosylamide with Samarium(II) Iodide

This protocol is adapted from the work of Ankner and Hilmersson.[4]

Workflow:

SmI2_Workflow Start Dissolve Tosylamide in THF Add_SmI2 Add SmI₂ solution Start->Add_SmI2 Add_Amine_H2O Add Amine/H₂O Add_SmI2->Add_Amine_H2O Quench Quench with aq. HCl Add_Amine_H2O->Quench Extract Extract with Et₂O Quench->Extract Purify Purify Extract->Purify

Caption: Workflow for the reductive cleavage of a tosylamide using SmI₂.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the tosylamide (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a 0.1 M solution of SmI₂ in THF (2.5 equiv) dropwise until a persistent blue color is observed.

  • Add a solution of the desired amine (e.g., ethylenediamine, 10 equiv) in water (to make a 2 M solution).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cleavage of a Nosylamide with Thiophenol

This protocol is a general procedure based on the Fukuyama amine synthesis.[6]

Workflow:

Nosyl_Workflow Start Dissolve Nosylamide in DMF Add_Thiophenol Add Thiophenol Start->Add_Thiophenol Add_Base Add Base (e.g., K₂CO₃) Add_Thiophenol->Add_Base Stir Stir at RT Add_Base->Stir Workup Aqueous Workup Stir->Workup Purify Purify Workup->Purify

Caption: Workflow for the cleavage of a nosylamide using thiophenol.

Step-by-Step Methodology:

  • To a solution of the nosylamide (1.0 equiv) in DMF, add thiophenol (2.0 equiv).

  • Add anhydrous potassium carbonate (3.0 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired amine.

Conclusion: A Strategic Approach to Deprotection

The cleavage of a sulfonamide directing group is not merely the final step in a synthetic sequence; it is an integral part of the overall synthetic strategy. By carefully considering the stability of the directing group and the compatibility of the cleavage conditions with the functionality present in the molecule, researchers can ensure the successful and efficient synthesis of their target compounds. The information and protocols provided in this guide are intended to serve as a valuable resource for navigating the challenges and opportunities associated with the use of sulfonamide directing groups in modern organic synthesis.

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  • Dai, H.-X., et al. (2014). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 136(48), 16978-16985. [Link]

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  • N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. (2013). The Journal of organic chemistry, 78(23), 11934–11947. [Link]

  • Oxidative cleavage using oxone of hydroxynaphthalene derivatives. ResearchGate. [Link]

  • Ashford, S. W., & Grega, K. C. (2001). Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with oxone. The Journal of organic chemistry, 66(4), 1523–1524. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2023). The Journal of organic chemistry, 88(2), 1146–1152. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). ResearchGate. [Link]

  • Brom, J., et al. (2023). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. The Journal of Organic Chemistry, 88(9), 5923-5935. [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). Bioorganic & medicinal chemistry, 24(2), 181–192. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Helvetica chimica acta, e202400085. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-N-(tert-butyl)benzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For drug development professionals, ensuring the proper disposal of novel or specialized compounds like 2-Amino-N-(tert-butyl)benzenesulfonamide is not just a matter of regulatory compliance, but a critical component of protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the procedures outlined here are based on best practices for the disposal of analogous sulfonamide compounds and are in alignment with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1] A conservative approach, treating the compound as potentially hazardous waste in the absence of definitive data, is strongly recommended.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Properly identify and label all waste streams containing this compound. This includes:

  • Pure, unreacted compound

  • Contaminated labware (e.g., vials, pipette tips, weighing boats)

  • Solutions containing the compound

  • Contaminated PPE

It is crucial to segregate this waste from other laboratory waste to prevent inadvertent chemical reactions.[1] Specifically, waste containing this compound should be kept separate from incompatible materials, such as strong oxidizing agents.[2][3]

Step 2: Containerization

Select an appropriate, chemically compatible, and clearly labeled hazardous waste container.[1][4] The container must be in good condition, with a secure, leak-proof lid.[1] For solid waste, a designated, sealed container should be used.[5] For liquid waste, such as solutions containing the compound, a separate, sealed container is required.[5] Do not mix with other incompatible waste streams.[5]

The label on the waste container should be unambiguous and include the following information:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"[1]

  • An accurate estimation of the concentration and quantity of the waste[1]

  • The date the waste was first added to the container

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[1][4] The SAA should be inspected weekly for any signs of leakage or container degradation.[1] It is important to adhere to the storage limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Step 4: Arranging for Disposal

The final and most critical step is to engage a licensed and reputable chemical waste management company for the collection and disposal of the hazardous waste.[5] These contractors are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local environmental regulations.[5][7] Never attempt to dispose of this compound down the drain or in the regular trash.[4][6]

Step 5: Documentation

Maintain meticulous records of the waste generated, including the chemical name, quantity, and the date of disposal.[5] This documentation is essential for regulatory compliance and for internal safety audits.[5]

Quantitative Data Summary

ParameterGuidelineSource
Storage Limit in SAA A maximum of 55 gallons of hazardous waste.[4]
Acutely Toxic Waste Limit in SAA For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid.[4]
Storage Time Limit in SAA Up to 12 months, provided accumulation limits are not exceeded.[4]
Rinsate Collection for Highly Toxic Chemicals For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste (Solid, Liquid, Contaminated Materials) B->C D Select & Label Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Complete Waste Manifest Documentation F->G I Evacuate and Secure Area H->I J Contain and Absorb Spill I->J K Collect Spill Debris as Hazardous Waste J->K K->D

Caption: Decision-making workflow for the disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-Butylbenzenesulfonamide.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Butylbenzenesulfonamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-N-tert-butylbenzenesulfonamide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling 2-Amino-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical compound requires a thorough understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides a detailed, experience-driven protocol for the safe handling of 2-Amino-N-(tert-butyl)benzenesulfonamide, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound and structurally similar sulfonamides are classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data, the key hazards are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is a significant eye irritant, potentially causing serious damage if contact occurs.[1][2]

  • Respiratory Irritation: As a solid, this compound can form dust. Inhaling this dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed or Inhaled: The substance is classified as harmful if ingested or inhaled.[1]

Understanding these specific risks is fundamental to why the following multi-layered PPE strategy is not just recommended, but essential. We are not merely protecting against contact; we are creating a comprehensive barrier against a reactive chemical agent.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles (ANSI Z87.1)Nitrile or Neoprene glovesFull-length lab coatNIOSH-approved N95 respirator (if not in a chemical fume hood)[3]
Preparing Solutions Chemical safety goggles & face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatRequired if outside a certified chemical fume hood
Cleaning Spills Chemical safety goggles & face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with particulate and organic vapor cartridges[4]
Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[1]

  • Mandatory: Wear chemical safety goggles that meet the ANSI Z87.1 standard at all times.[5][6] Standard safety glasses with side shields do not provide an adequate seal against dust or splashes.[4]

  • Splash Hazard: When preparing solutions or in any situation with a risk of splashing, a full-face shield must be worn over the safety goggles.[7][8] This provides a secondary barrier, protecting the entire face.

Skin and Body Protection

Preventing dermal contact is critical. The sulfonamide group can interact with biological systems, and skin absorption is a potential route of exposure.

  • Gloves: Wear powder-free nitrile or neoprene gloves.[9] Avoid latex gloves, as they can have poor chemical resistance. For tasks involving significant solution handling, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]

  • Lab Coat/Gown: A clean, full-length laboratory coat is the minimum requirement.[10] For larger quantities or tasks with higher spill potential, a disposable, back-closing gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[8][9]

Respiratory Protection

The primary respiratory hazard arises from inhaling the fine powder.

  • Engineering Controls First: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood to minimize dust generation.

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved air-purifying respirator is mandatory.[3][10] For weighing and handling the solid, a filtering facepiece respirator (N95 or higher) is required.[4] During a large spill cleanup, a respirator with both particulate and organic vapor cartridges may be necessary.[4]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respirator/Mask: If required, perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Position goggles securely. Place the face shield over the goggles if needed.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat or gown.[4]

Doffing (Taking Off) Sequence:

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding touching the front.

  • Respirator/Mask: Remove by the straps without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Operational and Disposal Plan

Emergency Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above (Spill column).

  • Containment: For dry spills, carefully sweep or vacuum the material into a labeled, sealed container.[1] Avoid generating dust.[1] For wet spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Wash the spill area thoroughly with soap and water.[1]

Waste Disposal
  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] Place in a clearly labeled, sealed waste container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, masks) used while handling the chemical must be considered contaminated. Dispose of it in a designated hazardous waste container, not in the regular trash.[6]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the correct level of PPE for any task involving this compound.

PPE_Workflow PPE Selection for this compound start Task Assessment is_solid Handling Solid? start->is_solid in_hood In Fume Hood? is_solid->in_hood Yes splash_risk Risk of Splash? is_solid->splash_risk No (Solution) ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_base Yes ppe_respirator Add N95 Respirator in_hood->ppe_respirator No ppe_splash Add Face Shield & Chem-Resistant Apron splash_risk->ppe_splash Yes end_node Proceed with Task splash_risk->end_node No ppe_base->splash_risk ppe_respirator->splash_risk ppe_splash->end_node

Caption: PPE selection workflow for handling this compound.

References

  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Amino-N-(tert-butyl)benzamide.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-Butylbenzenesulfonamide.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: tert-Butylbenzene.
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: N-tert-Butyl-2-benzothiazolesulfenamide.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Santa Cruz Biotechnology. (2022, January 10). Safety Data Sheet: 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • BLDpharm. This compound Safety Information.
  • PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide.
  • AK Scientific, Inc. Safety Data Sheet: 4-Amino-N-tert-butylbenzenesulfonamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.